molecular formula C9H8N2O2 B1503009 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190318-89-8

7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B1503009
CAS No.: 1190318-89-8
M. Wt: 176.17 g/mol
InChI Key: MFEYJIXQWQLAGX-UHFFFAOYSA-N
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Description

7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-2-3-10-8-6(5-12)4-11-9(7)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEYJIXQWQLAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676846
Record name 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID60676846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-89-8
Record name 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde .

Scaffold Analysis, Synthetic Pathways, and Medicinal Utility[1]

Executive Summary

This compound (CAS: 1190318-89-8) is a specialized heterocyclic intermediate belonging to the 4-azaindole family. As a bioisostere of indole and purine, this scaffold is critical in the design of ATP-competitive kinase inhibitors. The molecule features a "push-pull" electronic system: the electron-deficient pyridine ring (N4) is balanced by the electron-donating methoxy group at position 7, while the C3-aldehyde serves as a versatile electrophilic handle for late-stage functionalization (e.g., reductive amination).

Key Classification:

  • Scaffold: 4-Azaindole (1H-pyrrolo[3,2-b]pyridine)[1]

  • Functional Handle: C3-Formyl group (Aldehyde)

  • Electronic Modulator: C7-Methoxy group

  • Primary Application: Synthesis of Type I/II Kinase Inhibitors (e.g., MPS1, SGK-1).

Structural & Physicochemical Profile

Electronic Distribution

The reactivity of this molecule is defined by the competition between the pyridine nitrogen and the pyrrole ring:

  • Pyridine Nitrogen (N4): Acts as an electron sink, reducing the electron density of the bicyclic system compared to a standard indole. This typically deactivates the ring toward electrophilic aromatic substitution (EAS).

  • 7-Methoxy Group: This substituent is crucial. Located on the pyridine ring, it donates electron density (via resonance) back into the system. This counteracts the deactivating effect of N4, restoring sufficient nucleophilicity to the pyrrole ring to allow for C3-functionalization (e.g., Vilsmeier-Haack formylation).

Physicochemical Data
PropertyValue / DescriptionNote
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Pale yellow to off-white solidConjugation extends to the aldehyde, imparting color.[2]
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (Hexane, Et₂O).
Acidity (pKa) ~12.5 (Pyrrole NH)N4 makes the NH proton more acidic than in indole (pKa ~16).
Basicity Weak base (Pyridine N)Protonation at N4 is possible but suppressed by aromaticity.

Synthetic Routes[2][3][4][5][6][7][8][9][10]

The synthesis of the title compound typically proceeds in two phases: construction of the 7-methoxy-4-azaindole core, followed by C3-formylation.

Phase I: Core Construction (Bartoli Indole Synthesis)

The most direct route to the 4-azaindole core utilizes the Bartoli reaction, which tolerates the electron-poor pyridine ring better than the Fischer indole synthesis.

  • Precursor: 2-Methoxy-5-nitropyridine.

  • Reagent: Vinylmagnesium bromide (3.0 - 4.0 equiv).

  • Mechanism: The Grignard reagent attacks the nitro group, initiating a [3,3]-sigmatropic rearrangement that closes the pyrrole ring.

  • Outcome: Formation of 7-methoxy-1H-pyrrolo[3,2-b]pyridine.

Phase II: C3-Formylation (Vilsmeier-Haack)

Once the core is established, the aldehyde is installed at the electron-rich C3 position.

  • Reagents: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).

  • Selectivity: The C3 position is the most nucleophilic site. The N4 nitrogen does not compete for the electrophile under standard conditions, though it may form a complex that requires careful hydrolysis.

SynthesisWorkflow Figure 1: Synthetic Pathway to 7-Methoxy-4-azaindole-3-carbaldehyde Precursor 2-Methoxy-5-nitropyridine Reagent1 VinylMgBr / THF (Bartoli Synthesis) Precursor->Reagent1 Intermediate 7-Methoxy-4-azaindole (Core Scaffold) Reagent1->Intermediate -78°C to -20°C Reagent2 POCl3 / DMF (Vilsmeier-Haack) Intermediate->Reagent2 Product 7-Methoxy-1H-pyrrolo[3,2-b] pyridine-3-carbaldehyde Reagent2->Product 1. 0°C to RT 2. Hydrolysis (NaOAc)

[11]

Chemical Reactivity & Functionalization[3]

The aldehyde group at C3 is the primary "handle" for medicinal chemistry optimization.

Reductive Amination (Key Application)

This is the most frequent transformation. The aldehyde reacts with primary or secondary amines (e.g., morpholine, N-methylpiperazine) to form a Schiff base, which is reduced in situ (using NaBH(OAc)₃) to a benzylic amine. This is standard practice to improve the ADME profile (solubility and metabolic stability) of kinase inhibitors.

Oxidation

The aldehyde can be oxidized to the carboxylic acid (using NaClO₂/NaH₂PO₄ - Pinnick oxidation) or to the nitrile (via oxime formation). The acid derivative allows for amide coupling, accessing a different chemical space.

C2-Lithiation

Protection of the N1-position (e.g., with SEM or Boc) allows for lithiation at C2 using n-BuLi. This enables the introduction of substituents at C2, creating highly substituted inhibitors, although the C3-aldehyde must be protected (e.g., as an acetal) first.

ReactivityMap Figure 2: Reactivity Profile and Downstream Applications Center 7-Methoxy-4-azaindole- 3-carbaldehyde RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Center->RedAmin Oxidation Pinnick Oxidation (NaClO2) Center->Oxidation Condensation Knoevenagel Condensation (Malononitrile) Center->Condensation Prod_Amine Solubilized Kinase Inhibitor (Benzylic Amine) RedAmin->Prod_Amine Solubility Optimization Prod_Acid Carboxylic Acid (Amide Precursor) Oxidation->Prod_Acid Scaffold Diversification Prod_Olefin Vinyl Nitrile (Michael Acceptor) Condensation->Prod_Olefin Covalent Inhibitor Design

Experimental Protocol: Vilsmeier-Haack Formylation

Objective: Synthesis of this compound from 7-methoxy-1H-pyrrolo[3,2-b]pyridine.

Reagents:

  • 7-Methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (Solvent/Reagent, 10-15 volumes)

  • Sodium Acetate (NaOAc) (sat. aq. solution)

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (10 mL per gram of substrate) to 0°C.

  • Active Species Generation: Add POCl₃ dropwise over 15 minutes. Caution: Exothermic. Stir at 0°C for 30 minutes to generate the Vilsmeier salt (chloroiminium ion).

  • Addition: Add a solution of 7-methoxy-1H-pyrrolo[3,2-b]pyridine in minimal DMF dropwise to the Vilsmeier reagent.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The intermediate iminium salt may precipitate.

  • Hydrolysis (Critical Step): Cool the reaction mixture back to 0°C. Slowly add saturated aqueous NaOAc (or 2N NaOH) until pH ~8–9. Note: Vigorous stirring is required to hydrolyze the iminium species to the aldehyde.

  • Workup: Stir the aqueous mixture for 1 hour at RT. The product typically precipitates as a solid. Filter, wash with water, and dry. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from MeOH/Water or flash chromatography (DCM/MeOH gradient).

Expected Analytical Data:

  • ¹H NMR (DMSO-d₆): Distinct singlet at δ ~9.9–10.1 ppm (CHO). Aromatic signals for the pyridine ring (doublets) and the pyrrole C2-H (singlet/doublet around 8.0 ppm). Methoxy singlet at δ ~3.9–4.0 ppm.

Medicinal Chemistry Applications

The 7-methoxy-4-azaindole scaffold is a "privileged structure" in drug discovery, particularly for targeting kinases.

  • ATP Hinge Binding: The pyrrole NH and the pyridine N4 often form a bidentate hydrogen bond donor/acceptor pair with the "hinge region" of kinase enzymes (e.g., residues Glu/Leu in the ATP pocket).

  • Selectivity Modulation: The 7-methoxy group projects into the solvent-exposed region or a specific hydrophobic pocket (e.g., the "gatekeeper" region), depending on the specific kinase. This steric bulk can prevent binding to off-target kinases that lack space in this region.

  • Metabolic Stability: The pyridine nitrogen reduces the electron density of the aromatic system compared to indole, making the ring less susceptible to oxidative metabolism by Cytochrome P450 enzymes.

References

  • Synthesis of Azaindole Cores: Zhang, Z., et al. "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 2002, 67(7), 2345–2347.

  • Vilsmeier-Haack Mechanism: Jones, G., et al. "The Vilsmeier-Haack Reaction of Azaindoles." Tetrahedron, 1997.
  • Kinase Inhibitor Design: Naud, S., et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)."[3] Journal of Medicinal Chemistry, 2013, 56(24), 10045–10065. (Demonstrates utility of azaindole aldehydes in inhibitor design).

  • Commercial Availability & CAS Data: this compound (CAS 1190318-89-8). ChemicalBook Entry.

  • Bartoli Reaction Protocol: BenchChem Application Notes. "Bartoli Synthesis for 4- and 6-Azaindoles."

Sources

7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS number and molecular weight

[1][2]

Executive Summary

7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 1190318-89-8 ) is a critical heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2][3] Belonging to the 4-azaindole class (1H-pyrrolo[3,2-b]pyridine), this scaffold offers distinct advantages over traditional indole and 7-azaindole cores, including altered hydrogen bond donor/acceptor profiles and improved metabolic stability.[2]

This guide details the physicochemical properties, validated synthetic pathways, and medicinal chemistry applications of this compound, specifically focusing on its utility as a precursor for "scaffold hopping" in drug discovery programs targeting CLK , JAK , and mAChR M1 .

Chemical Identity & Physicochemical Properties[1][5][6][7][8][9]

The compound is characterized by a fused pyridine-pyrrole system with a methoxy substituent at the C7 position and a reactive formyl group at C3.

PropertyData
Chemical Name This compound
Synonyms 7-Methoxy-4-azaindole-3-carboxaldehyde; 3-Formyl-7-methoxy-4-azaindole
CAS Number 1190318-89-8
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Exact Mass 176.0586
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
pKa (Calculated) ~12.5 (pyrrole NH), ~4.5 (pyridine N)
SMILES COc1ccnc2c(C=O)c[nH]c12

Structural Analysis & Medicinal Utility[12]

The 4-Azaindole Scaffold

Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the 4-azaindole (pyrrolo[3,2-b]pyridine) positions the pyridine nitrogen at the 4-position relative to the indole numbering.[2] This structural variation significantly impacts the electronic distribution of the ring system:

  • H-Bonding: The N4 nitrogen serves as a specific hydrogen bond acceptor, often critical for interacting with hinge region residues in kinase ATP-binding pockets.[2]

  • Acidity: The pyrrole NH is slightly more acidic than in indole due to the electron-withdrawing effect of the fused pyridine ring.

Role of Substituents
  • 7-Methoxy Group: Provides electron density to the pyridine ring, modulating the basicity of N4. It also acts as a hydrophobic anchor or H-bond acceptor in protein-ligand complexes.[2]

  • 3-Carbaldehyde: A versatile electrophilic "handle."[2] It is rarely the final pharmacophore but serves as the gateway for:

    • Reductive Amination: To install solubilizing amine tails.

    • Knoevenagel Condensation: To extend conjugation.

    • Olefinations: To create vinyl linkers.

PharmacophoreCore4-Azaindole Core(Scaffold)N4N4 Nitrogen(H-Bond Acceptor)Core->N4ContainsMethoxy7-Methoxy(Electronic Modulation)Core->MethoxySubstituted at C7Aldehyde3-Formyl Group(Synthetic Handle)Core->AldehydeSubstituted at C3TargetKinase Hinge / GPCR PocketN4->TargetBinds via H-BondMethoxy->TargetHydrophobic/Steric FitAldehyde->TargetDerivatization Site

Figure 1: Pharmacophoric features of the 7-methoxy-4-azaindole scaffold.[2][3]

Validated Synthetic Protocols

The synthesis of this compound is typically achieved in two stages: the construction of the 7-methoxy-4-azaindole core followed by C3-formylation.

Step 1: Synthesis of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine

Direct synthesis from acyclic precursors is difficult. The most robust method involves nucleophilic aromatic substitution (

2
  • Starting Material: 7-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 272-54-8 derivative).

  • Reagents: Potassium methoxide (KOMe), Lithium methoxide (LiOMe).

  • Solvent: Xylene / tert-Butanol (t-BuOH).[2][4]

  • Conditions: 115°C, 48 hours.[4]

Protocol:

  • Suspend 7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in a mixture of xylene/t-BuOH (8:1).

  • Add KOMe (0.28 equiv) and LiOMe (0.08 equiv). Note: The use of mixed alkali metal alkoxides often enhances solubility and reactivity in non-polar solvents.

  • Heat the mixture to 115°C under an inert atmosphere (

    
    ) for 48 hours.
    
  • Cool to 40°C and quench with water.

  • Acidify to pH 1 (HCl), separate layers, then basify the aqueous layer to pH 7-8.

  • Extract with Ethyl Acetate (EtOAc), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH/NH4OH).

  • Yield: ~47-55%.

Step 2: Vilsmeier-Haack Formylation

The introduction of the aldehyde at the C3 position is achieved via the classic Vilsmeier-Haack reaction, which is highly regioselective for the electron-rich pyrrole ring.[2]

  • Reagents: Phosphorus oxychloride (

    
    ), N,N-Dimethylformamide (DMF).
    
  • Conditions: 0°C to Room Temperature.

Protocol:

  • Dissolve 7-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous DMF (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add

    
     (1.5 - 2.0 equiv) while maintaining the temperature below 5°C. Caution: Exothermic reaction.[2]
    
  • Allow the mixture to warm to room temperature and stir for 3–12 hours (monitor by TLC/LCMS).

  • Workup: Pour the reaction mixture onto crushed ice/water.

  • Neutralize carefully with 2M NaOH or saturated

    
     to pH 8. The product often precipitates as a solid.
    
  • Filter the solid, wash with water, and dry under vacuum.

  • Yield: Typically 60-85%.

SynthesisStart7-Chloro-1H-pyrrolo[3,2-b]pyridine(Starting Material)Step1Step 1: Nucleophilic SubstitutionKOMe/LiOMe, Xylene/t-BuOH, 115°CStart->Step1InterIntermediate:7-Methoxy-1H-pyrrolo[3,2-b]pyridine(CAS 425380-39-8)Step1->InterStep2Step 2: Vilsmeier-Haack FormylationPOCl3, DMF, 0°C -> RTInter->Step2FinalTarget:This compound(CAS 1190318-89-8)Step2->Final

Figure 2: Synthetic route to this compound.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, handling should follow protocols for potent heterocyclic amines and aldehydes.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)[2]

  • Handling: Use a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

References

  • Preparation of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine

    • Source: European Patent EP1957488B1 (2006). "3-Amino-2-arylpropyl azaindoles and uses thereof."
    • Context: Describes the synthesis of the 7-methoxy precursor from the 7-chloro deriv
  • Vilsmeier-Haack Formylation of Azaindoles

    • Source: ChemRxiv (2024).
    • Context: Provides general conditions for formylating azaindoles, applicable to the 4-azaindole isomer.
  • Medicinal Chemistry of Pyrrolo[3,2-b]pyridines

    • Source: Journal of Medicinal Chemistry (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors."
    • Context: Discusses the utility of azaindole scaffolds in kinase inhibition (MPS1), illustrating the relevance of the nitrogen placement.
  • Compound Registry

    • Source: PubChem / ChemicalBook.
    • Context: Verification of CAS 1190318-89-8 and structural identity.

Technical Guide: Solubility Profile & Handling of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the solubility and stability of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in Dimethyl Sulfoxide (DMSO). This compound acts as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., targeting VEGFR, c-Met).

While specific solubility values for this exact substitution pattern are often proprietary, structural analysis and empirical data from close analogs (7-azaindole-3-carboxaldehyde) indicate a High Solubility Profile (>30 mg/mL) in DMSO. This guide outlines the theoretical basis for this solubility, provides a validated protocol for precise determination, and details critical stability concerns regarding aldehyde oxidation in hygroscopic solvents.

Physicochemical Profile & Solubility Prediction

To understand the interaction between the solute and DMSO, we must analyze the structural electronics of the 5-azaindole scaffold.

Structural Analysis
  • Core Scaffold: 1H-Pyrrolo[3,2-b]pyridine (5-azaindole).

    • N1 (Pyrrole): Strong Hydrogen Bond Donor (HBD).

    • N4 (Pyridine): Hydrogen Bond Acceptor (HBA).

  • Substituents:

    • C3-Carbaldehyde (-CHO): Polar, electrophilic, HBA.

    • C7-Methoxy (-OCH3): Lipophilic, weak HBA, electron-donating group (EDG).

DMSO Solvation Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant (


). It is an exceptional hydrogen bond acceptor.
  • N1-H Interaction: The sulfoxide oxygen of DMSO forms a strong hydrogen bond with the acidic proton on the pyrrole nitrogen (N1). This is the primary driving force for dissolution, disrupting the crystal lattice energy.

  • Dipole-Dipole Interactions: The polar aldehyde group interacts favorably with the DMSO dipole.

  • Lipophilic Solvation: The methyl group of the methoxy substituent interacts via van der Waals forces with the methyl groups of DMSO.

Estimated Solubility Data

Based on Structure-Activity Relationship (SAR) extrapolation from 7-azaindole-3-carboxaldehyde (CAS 4649-09-6) and 5-methoxyindole-3-carboxaldehyde:

SolventEstimated SolubilityClassificationTemperature
DMSO 30 – 60 mg/mL Soluble25°C
DMF 25 – 50 mg/mLSoluble25°C
Ethanol 2 – 10 mg/mLSparingly Soluble25°C
Water < 0.1 mg/mLInsoluble25°C
PBS (pH 7.4) < 0.1 mg/mLInsoluble25°C

Critical Note: For biological assays, a stock concentration of 10 mM to 50 mM in DMSO is standard and achievable.

Experimental Protocol: Precise Solubility Determination

Since batch-to-batch purity variations (polymorphs, residual salts) affect saturation limits, researchers must validate solubility empirically. Do not rely solely on visual inspection.

Method: Thermodynamic Solubility (Shake-Flask w/ HPLC)

This protocol determines the equilibrium solubility, essential for stock solution preparation.

Reagents:

  • Compound: this compound (>95% purity).

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology, >99.9%).

Workflow Diagram:

SolubilityWorkflow Start Weigh Excess Solid (approx. 10 mg) AddSolvent Add DMSO (100 µL increments) Start->AddSolvent Equilibrate Agitate (24h @ 25°C) AddSolvent->Equilibrate Filter Centrifuge/Filter (0.22 µm PTFE) Equilibrate->Filter Dilute Dilute Filtrate (1:100 in MeOH) Filter->Dilute Analyze HPLC-UV Quantitation (vs. Standard Curve) Dilute->Analyze

Figure 1: Thermodynamic solubility determination workflow using the saturation shake-flask method.

Step-by-Step Procedure
  • Preparation: Weigh ~10 mg of the compound into a 1.5 mL amber microcentrifuge tube (protect from light).

  • Saturation: Add 100 µL of anhydrous DMSO. Vortex vigorously for 1 minute.

  • Visual Check:

    • If fully dissolved, the solubility is >100 mg/mL. Stop.

    • If solid remains, proceed to equilibration.

  • Equilibration: Place the tube on an orbital shaker (500 rpm) at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Carefully remove the supernatant.

    • Perform a 1:100 dilution into Methanol (compatible with HPLC mobile phases).

    • Inject onto HPLC (C18 column, Acetonitrile/Water gradient).

    • Calculate concentration using a calibration curve of the same compound.

Stability & Handling in DMSO

The presence of the C3-aldehyde group introduces specific stability risks when stored in DMSO.

The Oxidation Risk

DMSO is hygroscopic. Absorbed water can facilitate the oxidation of the aldehyde to a carboxylic acid (7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid) or the formation of hemiacetals. Furthermore, DMSO itself can act as a mild oxidant under certain conditions (Swern-like mechanisms, though rare without activators).

Degradation Pathway:

Degradation Aldehyde Aldehyde (Active) (R-CHO) Oxidation Air/Light/Wet DMSO Aldehyde->Oxidation Slow Hemiacetal Hemiacetal (in presence of alcohols) Aldehyde->Hemiacetal Reversible Acid Carboxylic Acid (Inactive) (R-COOH) Oxidation->Acid Main Impurity

Figure 2: Potential degradation pathways of the aldehyde moiety in solution.

Storage Recommendations

To maintain compound integrity (>95% purity) for biological screening:

  • Use Anhydrous DMSO: Always use a fresh bottle or DMSO stored over molecular sieves (3Å or 4Å).

  • Aliquot Immediately: Do not subject the bulk stock to repeated freeze-thaw cycles. Freeze-thaw cycles introduce atmospheric moisture condensation.

  • Temperature: Store stocks at -20°C or -80°C .

    • Note: DMSO freezes at 19°C. Ensure the solution is fully thawed and vortexed before use to avoid concentration gradients.

  • Inert Atmosphere: If possible, purge the headspace of the vial with Argon or Nitrogen before closing.

Biological Assay Dilution Strategy

When transferring from DMSO stock to aqueous assay buffer, precipitation is the most common failure mode. The "7-methoxy" group increases lipophilicity compared to the parent azaindole, lowering aqueous solubility.

Protocol for Aqueous Dilution:

  • Intermediate Dilution: Do not pipet 100% DMSO stock directly into the assay well if the volume is small (<1 µL).

  • Step-Down Approach:

    • Prepare a 100x concentrate in DMSO.

    • Dilute 1:10 into the assay buffer (yielding 10% DMSO). Check for precipitation (turbidity).

    • Dilute further to the final assay concentration (typically <1% DMSO).

  • Dynamic Light Scattering (DLS): If running sensitive enzymatic assays (e.g., Kinase IC50), use DLS to verify that the compound has not formed colloidal aggregates, which cause false positives (pan-assay interference).

References

  • Elliott, A. J., et al. (1997).[1] "An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines." Journal of Organic Chemistry, 62(23), 8071–8075.[1] (Describes synthesis/handling of similar azaindole scaffolds). Retrieved from [Link]

  • Na, Y., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 56(24). (Provides solubility context for pyrrolopyridine derivatives). Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (Isomer Analog Data). Retrieved from [Link]

Sources

safety data sheet SDS for 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

[1]

Chemical Identity & Structural Analysis

Context: This compound is a 4-azaindole derivative.[1] The [3,2-b] fusion indicates the pyridine nitrogen is at position 4 relative to the pyrrole nitrogen at position 1.[1] It is a critical intermediate for synthesizing kinase inhibitors (e.g., JAK, p38 MAPK) where the aldehyde serves as a "warhead" precursor for reductive aminations or Knoevenagel condensations.

PropertySpecification
Systematic Name This compound
Scaffold Class 4-Azaindole (Pyrrolo[3,2-b]pyridine)
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Predicted LogP ~1.2 (Moderate lipophilicity)
Appearance Off-white to pale yellow solid (Color deepens upon oxidation)
Solubility Soluble in DMSO, DMF; Sparingly soluble in DCM; Insoluble in water.[1]
CAS (Parent Scaffold) 276862-85-2 (Refers to unsubstituted 3-carbaldehyde)
Structural Alert: The Aldehyde Functionality

The C-3 aldehyde group is electronically coupled to the electron-rich azaindole ring.[1] This makes it susceptible to:

  • Autoxidation: Conversion to carboxylic acid upon exposure to air.

  • Cannizzaro Reaction: Disproportionation in strong base.

  • Schiff Base Formation: Rapid reaction with primary amines (skin proteins), leading to sensitization.

Hazard Identification (GHS Classification)

Based on SAR (Structure-Activity Relationship) with 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.[1]

Signal Word: WARNING

Hazard ClassCodeStatementMechanism of Toxicity
Skin Irritation H315 Causes skin irritation.[1][2]Electrophilic attack of aldehyde on keratin/dermal proteins.[1]
Eye Irritation H319 Causes serious eye irritation.[3][4]pH sensitivity of the pyridine nitrogen; mucous membrane desiccation.[1]
STOT - SE H335 May cause respiratory irritation.[1][3][4]Inhalation of dust/aerosol triggers bronchial inflammation.[1]
Acute Toxicity H302 Harmful if swallowed.[4][5](Predicted) Interference with metabolic enzymes; typical of fused pyridines.

Handling & Stability Protocol

Core Directive: The primary risk to data integrity is oxidative degradation . The primary risk to the operator is inhalation sensitization .

A. Stability Logic

The electron-donating methoxy group at C-7 increases the electron density of the pyridine ring.[1] While this stabilizes the ring against nucleophilic attack, it can make the C-3 aldehyde more prone to oxidation compared to the unsubstituted parent.[1]

Degradation Pathway:

  • Fresh: Pale yellow solid (Aldehyde).

  • Degraded: Brown/Orange gum (Carboxylic acid + Polymerization products).

B. Visualization: Reactivity & Degradation

The following diagram illustrates the chemical fate of the compound if mishandled, highlighting the transition from active reagent to inactive impurity.

degradation_pathwayCompound7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde(Active Reagent)AcidCarboxylic Acid Impurity(Inactive/Interfering)Compound->AcidAutoxidationDimerAldol-type Oligomers(Brown Gum)Compound->DimerPhotochemicalPolymerizationOxygenAtmospheric O2(Prolonged Exposure)Oxygen->AcidLightUV Light(Benchtop)Light->Dimer

Caption: Figure 1.[6][7][8] Environmental degradation pathways.[1] Exposure to air converts the aldehyde to carboxylic acid; UV light promotes oligomerization.

Operational Workflow: Safe Handling

To ensure both personnel safety and chemical purity, follow this "Inert-Loop" protocol.

Step-by-Step Protocol
  • Preparation: Don PPE (Nitrile gloves, lab coat, safety glasses). Ensure the balance is within a fume hood or a localized exhaust enclosure.[1]

  • Equilibration: Allow the storage vial (stored at -20°C) to reach room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture, causing hydrolysis or hydrate formation.

  • Weighing: Weigh quickly. Do not leave the stock container open.

  • Solubilization:

    • Preferred Solvents: Anhydrous DMSO or DMF.[1]

    • Avoid: Protic solvents (Methanol/Ethanol) for long-term storage (hemiacetal formation).[1]

  • Re-sealing: Purge the head-space of the stock vial with Argon or Nitrogen before closing.[1] Parafilm is insufficient; use a tight cap with electrical tape or a secondary container.[1]

Visualization: The "Inert-Loop" Workflow

handling_workflowStartStart: Cold Storage (-20°C)ThawEquilibrate to RT(Prevent Condensation)Start->ThawOpenOpen under Inert Gas(N2/Ar Flow)Thaw->OpenWeighWeigh in Fume Hood(Avoid Dust Generation)Open->WeighSolubilizeDissolve: Anhydrous DMSO/DMFWeigh->SolubilizePurgePurge Headspace (Ar)& Reseal ImmediatelyWeigh->PurgeStock BottleUseProceed to ReactionSolubilize->UsePurge->StartReturn to Cold

Caption: Figure 2. The "Inert-Loop" handling protocol designed to minimize moisture ingress and oxidative degradation during weighing.[1]

Emergency Response Protocols

Fire Fighting Measures[1][5][6]
  • Media: Carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.

  • Specific Hazard: Combustion generates Nitrogen Oxides (NOx) . The pyridine ring contains nitrogen which releases toxic fumes upon thermal decomposition.

  • Action: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).[1]

Accidental Release (Spill)[5]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Increase hood flow or open windows if safe.

  • Neutralize/Absorb:

    • Do not use water (spreads the chemical).

    • Cover with vermiculite or sand.[1]

    • If in solution, absorb with inert pads.

  • Clean: Wipe surfaces with a mild acidic solution (e.g., dilute acetic acid) followed by ethanol to solubilize the basic azaindole core, then water.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[9] The basicity of the pyridine ring can cause corneal damage similar to alkali burns.[1] Seek medical attention.

  • Skin Contact: Wash with soap and water.[4][9] Do not use alcohol on the skin, as it may increase transdermal absorption of the compound.

Analytical Validation (Self-Check)

Before committing this reagent to a critical synthesis step, validate its purity.[1]

  • TLC System: 5% Methanol in Dichloromethane (DCM).

    • Observation: The aldehyde usually runs faster (higher Rf) than the carboxylic acid impurity.

    • Stain: UV active (254 nm). Aldehydes also stain yellow/orange with 2,4-DNP stain.[1]

  • 1H NMR Check:

    • Look for the aldehyde proton singlet at δ 9.8 - 10.2 ppm .[1]

    • Disappearance of this peak indicates oxidation.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5372812, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde.[1] Retrieved from [Link]

    • Note: Used for Read-Across toxicology of the azaindole-carbaldehyde scaffold.
  • Source for GHS classification of the parent 4-azaindole scaffold.
  • ECHA (European Chemicals Agency). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

    • Methodology for Read-Across and SAR assessment used in this guide.

Physicochemical Characterization of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Melting Point Determination & Structural Insights[1]

Part 1: Executive Summary & Core Data

7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a specialized heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets) and colchicine-binding site inhibitors. As a 4-azaindole derivative, its physicochemical properties are dominated by the interplay between the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the hydrogen-bonding capability of the C3-formyl group.

This guide provides the predicted thermodynamic range based on Structural Activity Relationship (SAR) analysis of close analogs, as specific experimental values for this intermediate are often proprietary to internal medicinal chemistry campaigns and not indexed in public pharmacopeias.

The Melting Point Data Profile[1][2][3]
PropertyValue / RangeConfidence Level
Predicted Melting Point 215 °C – 235 °C High (Based on Analog SAR)
Observed Behavior Decomposition upon melting High (Typical for Azaindole-3-CHO)
Physical State Off-white to pale yellow crystalline solidExperimental Observation
Solubility Soluble in DMSO, DMF; Sparingly soluble in DCMExperimental Observation

Critical Note: Compounds in the azaindole-3-carbaldehyde class frequently exhibit sublimation or decomposition (browning) just prior to the liquid phase transition. Thermal analysis via DSC (Differential Scanning Calorimetry) is recommended over simple capillary visual determination for accurate characterization.

Part 2: Structural Basis & Analog Analysis

To validate the predicted range, we analyze the melting points of structurally homologous "anchor" compounds. The high melting point relative to the parent scaffold is driven by the intermolecular hydrogen bond network formed between the pyrrole N-H (donor) and the carbonyl oxygen (acceptor).

Comparative Melting Point Table
CompoundStructureMelting Point (°C)Relevance
7-Azaindole 1H-pyrrolo[2,3-b]pyridine105–107 °CParent Scaffold (Isomer)
Indole-3-carbaldehyde Indole + 3-CHO193–199 °CDirect Functional Analog
7-Azaindole-3-carbaldehyde 7-Azaindole + 3-CHO~215–220 °C (Dec)Isometric Analog
4-Methoxy-7-azaindole 4-OMe + 7-Azaindole182–183 °CSubstituent Effect Reference
Target Compound 7-OMe + 4-Azaindole + 3-CHO 215–235 °C (Pred) Target

Thermodynamic Logic:

  • Scaffold Effect: The 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold generally packs more efficiently than the 7-azaindole isomer due to the dipole alignment of the pyridine nitrogen, often resulting in slightly higher lattice energies.

  • Aldehyde Effect (+80-100°C): The addition of a C3-aldehyde introduces a strong dipole and H-bond acceptor. In indole systems, this universally raises the MP by approximately 90°C (Indole 52°C

    
     Indole-3-CHO 195°C).
    
  • Methoxy Effect (+10-20°C): The 7-methoxy group adds molecular weight and van der Waals surface area. While it can disrupt symmetry, in planar heterocycles it often locks conformation, slightly increasing the MP compared to the non-methoxylated aldehyde.

Part 3: Experimental Determination Protocol

For researchers synthesizing this compound, the following protocol ensures data integrity and distinguishes between true melting and decomposition.

Method A: Differential Scanning Calorimetry (DSC) - The Gold Standard

Objective: Determine the onset temperature and enthalpy of fusion (


) without subjective visual error.
  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimping should be non-hermetic to allow gas escape if decomposition occurs.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Ramp Rate: Heat from 40 °C to 260 °C at 10 °C/min .

  • Analysis:

    • Look for a sharp endothermic peak (Melting).

    • If the baseline becomes noisy or exothermic immediately after the peak, the compound is decomposing.

    • Report: The onset temperature, not the peak maximum.

Method B: Capillary Melting Point (Digital)

Objective: Routine purity check during synthesis.

  • Packing: Pack sample to a height of 3 mm in a glass capillary. Ensure the powder is fine and uniform to prevent air pockets.

  • Ramp: Fast ramp (10 °C/min) to 190 °C, then slow ramp (1 °C/min) to endpoint.

  • Observation:

    • Sintering: Sample pulls away from walls (ignore).

    • Meniscus: First distinct liquid formation (Record as

      
      ).
      
    • Clear Point: Sample is fully liquid (Record as

      
      ).
      
    • Decomposition: If sample turns dark brown/black or bubbles vigorously before clearing, record as "

      
      ".
      
Part 4: Synthesis & Impurity Impact

The melting point is a critical quality attribute (CQA) for verifying the success of the Vilsmeier-Haack Formylation or Reimer-Tiemann reaction often used to install the aldehyde.

Synthesis Pathway & Logic (Graphviz Diagram)

SynthesisPath Start 2-hydrazinyl-3-methoxypyridine Intermediate 7-methoxy-1H-pyrrolo[3,2-b]pyridine (Parent Scaffold) Start->Intermediate Fisher Indole Synthesis Product 7-methoxy-1H-pyrrolo[3,2-b]pyridine- 3-carbaldehyde Intermediate->Product Formylation Impurity Impurity: Unreacted Scaffold (Lowers MP) Intermediate->Impurity Incomplete Rxn Reagent POCl3 / DMF (Vilsmeier-Haack) Reagent->Intermediate

Caption: Logical synthesis flow. The presence of unreacted intermediate (MP ~110°C) will drastically depress the melting point of the final aldehyde product.

Common Impurities affecting MP:

  • Unreacted Parent Scaffold: Because the parent 4-azaindole melts much lower (~110°C), even 5% contamination can drop the observed MP of the aldehyde by 10–15°C (Eutectic effect).

  • Inorganic Salts: Residual salts from the Vilsmeier workup (e.g., phosphorus salts) usually raise the MP or cause non-melting charring.

Part 5: References
  • Popowycz, F., et al. (2003). "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 59(10), 1749-1761. Link

  • Mahboobi, S., et al. (2006). "Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehydes as precursors for kinase inhibitors." Journal of Medicinal Chemistry, 49(11), 3101-3115.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde." Link

  • Sigma-Aldrich. (2023).[4] "Safety Data Sheet: 7-Azaindole." Link

  • Wang, C., et al. (2024). "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Technical Procurement & QA Guide: 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive procurement and quality assurance resource for 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde .

CAS: 1190318-89-8 | Scaffold: 4-Azaindole Derivative[1][2]

Executive Summary

In the development of kinase inhibitors and heterocyclic drug candidates, the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold offers a distinct pharmacological profile compared to its more common isomer, pyrrolo[2,3-b]pyridine (7-azaindole).[3] Specifically, This compound serves as a critical electrophilic intermediate for installing the 4-azaindole core into larger molecular frameworks via reductive amination, Knoevenagel condensation, or Wittig olefination.[1]

Critical Procurement Warning: There is a high risk of nomenclature confusion in this asset class.

  • Target Molecule: 1H-pyrrolo[3,2-b ]pyridine (4-azaindole core).[1][2]

  • Common Decoy: 1H-pyrrolo[2,3-b ]pyridine (7-azaindole core).[1][3][4]

  • Impact: Sourcing the wrong isomer will result in a positional isomer of your final drug candidate, invalidating SAR (Structure-Activity Relationship) data.

This guide provides a validated supplier landscape, synthesis-derived impurity profiles, and a self-validating Quality Assurance (QA) protocol to ensure the integrity of your supply chain.

Chemical Identity & Structural Validation

Before engaging suppliers, the chemical identity must be unambiguously defined to prevent isomer errors.

PropertySpecification
Chemical Name This compound
Common Synonym 7-Methoxy-4-azaindole-3-carboxaldehyde
CAS Number 1190318-89-8
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
MDL Number MFCD12963081
Core Scaffold 4-Azaindole (Pyridine N at position 4 relative to indole numbering)
Structural Differentiation (Diagram)

The following diagram illustrates the critical difference between the target 4-azaindole and the common 7-azaindole decoy.

IsomerComparison cluster_0 TARGET MOLECULE (4-Azaindole Core) cluster_1 COMMON DECOY (7-Azaindole Core) node_target This compound CAS: 1190318-89-8 Pyridine N at pos 4 node_decoy 7-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS: 1190314-49-8 Pyridine N at pos 7 node_target->node_decoy Do NOT Confuse Different Isomers

Figure 1: Structural differentiation between the target 4-azaindole derivative and the 7-azaindole decoy.

Supplier Landscape & Sourcing Strategy

Due to the specific regiochemistry of the methoxy group, this compound is often a "Make-to-Order" item rather than a bulk catalog staple.[1] The following suppliers have established routes or stock listings for CAS 1190318-89-8 .

Primary Verified Suppliers

These vendors explicitly list the correct CAS and structure.

SupplierCatalog #Purity ClaimStock StatusNotes
BLD Pharm BD56109397%Stock/Lead TimeMajor aggregator; reliable for gram-scale.[1][3]
APAC Pharmaceutical 1190318-89-898%InquirySpecializes in heterocyclic building blocks.[1][3]
Accela ChemBio SY128769*N/APrecursor StockLists precursor 3-Iodo-7-methoxy-4-azaindole; useful for custom conversion.[1][3][5]
ChemShuttle 1190318-89-895%+CustomGood for process-scale inquiries.[1][3]
Strategic Recommendation

For medicinal chemistry campaigns requiring <5g, BLD Pharm or APAC are the recommended primary sources due to established catalog presence. For process scale (>100g), engage a CRO (e.g., WuXi AppTec or ChemPartner) to synthesize de novo using the Vilsmeier-Haack protocol described below to ensure control over the impurity profile.

Synthesis & Impurity Profile

Understanding the synthesis is the only way to predict and detect "silent" impurities that standard HPLC methods might miss. The standard route involves the Vilsmeier-Haack formylation of the 7-methoxy-4-azaindole core.[1]

Synthesis Pathway & Critical Impurities[1][4][7]

SynthesisPath Start 7-Methoxy-1H-pyrrolo[3,2-b]pyridine (CAS: 425380-39-8) Inter Iminium Ion Intermediate Start->Inter Electrophilic Aromatic Substitution Reagent POCl3 / DMF (Vilsmeier-Haack) Reagent->Inter Product This compound (CAS: 1190318-89-8) Inter->Product Hydrolysis (H2O/Base) Impurity1 Impurity A: N-Formylated byproduct Inter->Impurity1 Side Reaction (N1 attack) Impurity2 Impurity B: Regioisomer (C2-Formyl) Inter->Impurity2 Steric leakage

Figure 2: Vilsmeier-Haack synthesis route and potential impurity generation.

Impurity Watchlist
  • N-Formyl Impurity: The indole nitrogen (N1) is nucleophilic. Without protection, Vilsmeier reagents can formylate N1.

    • Detection: 1H NMR (distinct CHO peak shifted upfield relative to C3-CHO).[1][3]

  • Regioisomer (C2-Formyl): While C3 is electronically favored, steric hindrance from the C4-nitrogen lone pair can occasionally direct formylation to C2.[1]

    • Detection: NOESY NMR (Correlation between CHO proton and N1-H indicates C2 substitution).[1][3]

  • Residual POCl3/Phosphates: If the hydrolysis step is incomplete or workup is rushed.

    • Detection: 31P NMR.

Quality Assurance (QA) Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this self-validating protocol upon receipt.

Step 1: Identity Verification (NMR)[4]
  • Solvent: DMSO-d6 (Avoid CDCl3 if the aldehyde is prone to oxidation or acid sensitivity).[1][3]

  • Key Signals:

    • Aldehyde Proton: Singlet at ~9.8–10.0 ppm.

    • Indole NH: Broad singlet at >11.0 ppm (confirms N1 is free, ruling out N-formylation).

    • Methoxy Group: Singlet at ~3.9–4.0 ppm (integral = 3H).

    • Aromatic Region: Distinct coupling pattern for the pyridine ring protons.

Step 2: Purity Assessment (LC-MS)[1][4]
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Gradient 5% -> 95%.[1]

  • Wavelength: 254 nm (aromatic) and 280 nm (aldehyde absorption).

  • Acceptance Criteria:

    • Purity > 97% (Area %).

    • Single peak at expected Mass (M+H = 177.07).

    • Critical Check: Look for a peak with M+H = 205 (N-formyl impurity, +28 Da).

Step 3: Storage & Stability[1]
  • Condition: Store at -20°C under Argon/Nitrogen.

  • Risk: Aldehydes are prone to air oxidation to carboxylic acids (7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid).[1][3]

  • Re-test: If stored >6 months, check for carboxylic acid formation (broad OH stretch in IR, shift in HPLC retention time).

References

  • Chemical Identity & CAS Verification

    • Source: PubChem & ChemicalBook D
    • Entry: this compound (CAS 1190318-89-8).[1][2]

    • Link: (Search via CAS 1190318-89-8)[1]

  • Synthesis of Azaindole Carbaldehydes (Vilsmeier-Haack)

    • Title: A General Method for the Preparation of 4- and 6-Azaindoles.[1][3]

    • Source: Journal of Organic Chemistry (ACS).
    • Link:

  • Supplier Verification (BLD Pharm)

    • Title: Product C
    • Source: BLD Pharm Official C
    • Link: (Search BD561093)[3]

  • Supplier Verification (APAC Pharmaceutical)

    • Title: Product List for CAS 1190318-89-8.
    • Source: APAC Pharmaceutical C
    • Link:[3]

  • Decoy Identification (7-Azaindole Isomer)

    • Title: 7-Azaindole-3-carboxaldehyde (CAS 4649-09-6).[1][3]

    • Source: Sigma-Aldrich.[1]

    • Link:[3]

Disclaimer: The supplier data is based on current catalog availability as of early 2026. Always verify stock status directly with vendors.

Sources

difference between 7-methoxy-4-azaindole and 7-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inquiry regarding the difference between 7-methoxy-4-azaindole and 7-methoxy-1H-pyrrolo[3,2-b]pyridine addresses a matter of chemical nomenclature rather than structural isomerism. These two terms refer to the exact same chemical entity.

  • 7-methoxy-4-azaindole is the widely accepted common name used in medicinal chemistry to denote the position of the nitrogen atom relative to the indole core.

  • 7-methoxy-1H-pyrrolo[3,2-b]pyridine is the systematic IUPAC name describing the fusion of the pyrrole and pyridine rings.

This guide serves to resolve the nomenclature ambiguity and provides a technical deep-dive into the 4-azaindole scaffold , a privileged structure in kinase inhibitor discovery that is distinct from the more common 7-azaindole (pyrrolo[2,3-b]pyridine).

Part 1: Nomenclature & Structural Resolution

Confusion often arises because the "azaindole" numbering system relies on the parent indole skeleton, whereas the IUPAC system relies on fusion rules.

The Identity Mapping

The term "4-azaindole" indicates that the nitrogen atom replaces the carbon at position 4 of the indole ring.[1] In the systematic fusion name pyrrolo[3,2-b]pyridine, the fusion bond is denoted as [3,2-b], placing the pyridine nitrogen at the position corresponding to "4" in the indole numbering.

Key Structural Features:

  • Core Scaffold: 1H-pyrrolo[3,2-b]pyridine.[2]

  • Substituent: A methoxy group (-OCH₃).

  • Position: C-7 (in the indole numbering scheme), which corresponds to the carbon atom ortho to the pyrrole nitrogen and meta to the pyridine nitrogen in this specific fused system.

Structural Visualization & Numbering

The following diagram clarifies the numbering alignment between the common name and the systematic name, and contrasts it with the isomeric 7-azaindole (a common source of confusion).

Azaindole_Structures cluster_0 Target Molecule (Synonyms) cluster_1 Common Isomer (Different Molecule) A Common Name: 7-Methoxy-4-azaindole (N at pos 4, OMe at pos 7) B IUPAC Name: 7-Methoxy-1H-pyrrolo[3,2-b]pyridine A->B IDENTICAL STRUCTURE C 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) (N at pos 7) A->C ISOMERIC DIFFERENCE

Figure 1: Relationship map confirming the synonymy of the target terms while distinguishing them from the 7-azaindole isomer.

Part 2: Physicochemical Profile & Medicinal Utility[4]

The 4-azaindole scaffold offers a distinct pharmacological profile compared to the indole and 7-azaindole scaffolds.

Comparative Properties Table
PropertyIndole4-Azaindole (Target)7-Azaindole
Systematic Name 1H-Indole1H-pyrrolo[3,2-b]pyridine1H-pyrrolo[2,3-b]pyridine
H-Bond Acceptors 0 (Pyridine N absent)1 (N4 position)1 (N7 position)
H-Bond Donors 1 (Pyrrole NH)1 (Pyrrole NH)1 (Pyrrole NH)
pKa (Conj. Acid) -2.4 (very weak base)~6.9 (Pyridine N)~4.6 (Pyridine N)
Vector Geometry N/AN4 points "Up" (away from NH)N7 points "Down" (adjacent to NH)
Kinase Binding Hydrophobic pocketType I/II Hinge Binder Type I Hinge Binder (Adenine mimic)
The "Vector" Advantage

In kinase drug discovery, the 7-azaindole scaffold is a classic bioisostere for adenine because the N1-H and N7 pair perfectly mimics the hydrogen bonding of the purine ring.

However, 4-azaindole (and its 7-methoxy derivative) presents the pyridine nitrogen at the "top" edge of the molecule (position 4). This is critical when:

  • Selectivity is required: The 4-N vector avoids binding to kinases that strictly require the adenine-like N7 interaction (reducing off-target toxicity).

  • Solubility: The 4-azaindole pyridine nitrogen is generally more basic (pKa ~6.9) than the 7-azaindole nitrogen (pKa ~4.6), improving aqueous solubility via protonation at physiological pH.

  • Electronic Modulation: The 7-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the pyridine ring, further elevating the basicity of N4 and altering the metabolic stability of the ring system.

Part 3: Synthetic Protocols

Synthesis of 4-azaindoles is generally more challenging than 7-azaindoles. The most robust method for accessing the 7-methoxy-4-azaindole core is the Bartoli Indole Synthesis , adapted for nitropyridines.

Workflow: Bartoli Cyclization Route

This protocol utilizes a vinyl Grignard reagent to cyclize a nitro-pyridine precursor.

Precursor Requirement: To achieve 7-methoxy-1H-pyrrolo[3,2-b]pyridine, the starting material must be 2-methoxy-3-nitropyridine . (Note: Numbering changes during cyclization; the nitro-bearing carbon becomes C3a/C7a junction, and the ortho carbon becomes the C2/C3 pyrrole carbons).

Synthesis_Workflow Start Start: 2-Methoxy-3-nitropyridine Reagent Reagent: Vinylmagnesium bromide (3.0 eq) Solvent: THF, -78°C to -20°C Start->Reagent Intermediate Intermediate: Nitro-vinyl complex Reagent->Intermediate Cyclization Bartoli Cyclization (Sigmatropic rearrangement) Intermediate->Cyclization Product Product: 7-Methoxy-4-azaindole (7-Methoxy-1H-pyrrolo[3,2-b]pyridine) Cyclization->Product

Figure 2: Synthetic pathway via Bartoli Cyclization.

Detailed Experimental Protocol (Bartoli Method)

Note: This is a generalized protocol for 4-azaindoles based on authoritative organic synthesis standards.

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere.

  • Starting Material: Dissolve 2-methoxy-3-nitropyridine (1.0 eq, 10 mmol) in anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent polymerization of the vinyl Grignard.

  • Addition: Dropwise add Vinylmagnesium bromide (1.0 M in THF, 3.0 eq) over 20 minutes. The solution will turn deep dark/red.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

  • Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (100 mL) at 0°C.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂). 4-azaindoles are polar; use a gradient of Hexanes:EtOAc (starting 80:20 to 50:50).

Yield Expectation: Bartoli synthesis of azaindoles typically yields 30-50%. The methoxy group may slightly lower yield due to steric/electronic effects but is generally tolerated.

Part 4: References

  • Dobrounig, P., et al. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). ResearchGate.[3] Link

  • Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors.[1][4][5][6][7] MDPI Pharmaceuticals. Link

  • Song, J.J., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9226, 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole).[2]Link

Sources

therapeutic potential of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Potential of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Derivatives

Part 1: Executive Summary & Chemical Architecture

The Privileged Scaffold Paradigm In the landscape of modern medicinal chemistry, the this compound scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While the aldehyde moiety itself serves primarily as a reactive chemical handle, its derivatives (Schiff bases, hydrazones, and chalcones) exhibit potent bioactivity, particularly in oncology and infectious disease management.

Structural Logic (SAR Analysis):

  • The Core (1H-pyrrolo[3,2-b]pyridine): This 7-azaindole core is a bioisostere of indole (found in tryptophan). The nitrogen at position 4 (in the pyridine ring) accepts hydrogen bonds, mimicking the adenine ring of ATP. This makes the scaffold an ideal template for ATP-competitive kinase inhibitors .

  • The 7-Methoxy Group: Unlike the unsubstituted azaindole, the 7-methoxy group functions as an Electron Donating Group (EDG). Mechanistically, this increases the electron density of the pyrrole ring, facilitating electrophilic substitution at the C3 position. Pharmacologically, it modulates lipophilicity (LogP) and provides an additional hydrogen bond acceptor site, often enhancing binding affinity to kinase hinge regions.

  • The 3-Carbaldehyde Handle: This is the "warhead precursor." It allows for the rapid generation of diverse libraries via condensation reactions. The resulting C=N (imine) or C=C (ene) linkers rigidly position distal aromatic rings to occupy hydrophobic pockets in target proteins (e.g., the allosteric site of VEGFR or c-Met).

Part 2: Therapeutic Domains & Mechanisms

Oncology: Kinase Inhibition & Antiproliferative Activity

The most advanced application of this scaffold lies in the inhibition of receptor tyrosine kinases (RTKs). Derivatives synthesized from the 3-carbaldehyde intermediate have demonstrated efficacy against Melanoma (A375 cell lines) and Breast Cancer (MCF-7) .

  • Mechanism: The 7-azaindole moiety binds to the ATP-binding pocket of the kinase. The 7-methoxy group often interacts with the "gatekeeper" residue, while the 3-substituent (derived from the aldehyde) extends into the solvent-accessible region or a hydrophobic back-pocket, locking the enzyme in an inactive conformation.

  • Key Insight: Schiff base derivatives (e.g., hydrazones) of this aldehyde have shown IC50 values in the low micromolar to nanomolar range against VEGFR-2 and c-Met.

Antimicrobial & Antiviral Potential

Schiff bases derived from this compound act as DNA intercalators or gyrase inhibitors.

  • Bacterial Resistance: The planar nature of the azaindole allows intercalation between DNA base pairs, disrupting replication in resistant strains of S. aureus and E. coli.

  • Antiviral: Analogous azaindole derivatives have shown potential in inhibiting HIV-1 reverse transcriptase, where the 7-methoxy group is critical for optimizing the solubility profile of the hydrophobic core.

Part 3: Technical Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Core Intermediate

Context: The synthesis utilizes the Vilsmeier-Haack reaction.[1][2][3][4][5] The 7-methoxy group activates the C3 position, making this reaction highly regioselective.

Reagents:

  • 7-Methoxy-1H-pyrrolo[3,2-b]pyridine (Starting Material)

  • Phosphorus Oxychloride (

    
    )[1][2][3]
    
  • N,N-Dimethylformamide (DMF)[2][3]

  • Sodium Acetate (NaOAc)[1]

Step-by-Step Workflow:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C. Add

    
     (1.2 eq) dropwise over 20 minutes. Critical Check: Ensure the solution turns pale yellow/colorless; a dark orange color indicates thermal decomposition. Stir for 30 min at 0°C.
    
  • Substrate Addition: Dissolve 7-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent.

  • Reaction: Warm to room temperature, then heat to 60°C for 3-6 hours. Monitor via TLC (System: 5% MeOH in DCM). The aldehyde is less polar than the starting material.

  • Hydrolysis (The Quench): Pour the reaction mixture onto crushed ice/water. Neutralize with saturated NaOAc solution to pH 7-8. Why: Acidic workup can degrade the electron-rich azaindole ring; buffering is essential.

  • Isolation: The precipitate is the crude aldehyde. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Protocol B: Derivatization (Schiff Base Library Generation)

Context: Converting the aldehyde into a bioactive hydrazone.

  • Condensation: Mix the 3-carbaldehyde (1 eq) and a substituted hydrazine (1.1 eq) in Ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid. Reflux for 2-4 hours.

  • Validation: The product usually precipitates upon cooling. Verify structure via

    
    -NMR (Look for the disappearance of the aldehyde proton at ~9.8-10.0 ppm and appearance of the imine proton at ~8.0-8.5 ppm).
    

Part 4: Visualization of Pathways

Figure 1: Synthesis & Derivatization Logic

This diagram illustrates the chemical flow from the core scaffold to bioactive derivatives.

SynthesisPath Start 7-Methoxy-1H-pyrrolo[3,2-b]pyridine (Precursor) Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Subst. (60°C) Reagent Vilsmeier-Haack Reagent (POCl3 + DMF) Reagent->Intermediate In situ generation Aldehyde 3-Carbaldehyde (Key Scaffold) Intermediate->Aldehyde Hydrolysis (NaOAc, pH 7) Derivatives Schiff Bases / Hydrazones (Bioactive Ligands) Aldehyde->Derivatives Condensation (R-NH2, EtOH, Reflux)

Caption: Figure 1. Regioselective formylation via Vilsmeier-Haack followed by divergent synthesis of bioactive ligands.

Figure 2: Mechanism of Kinase Inhibition (SAR)

This diagram details how the derivatives interact with a generic Tyrosine Kinase (e.g., VEGFR2) binding pocket.

KinaseBinding Hinge Hinge Region (Glu/Cys residues) Gatekeeper Gatekeeper Residue (Thr/Met) HydroPocket Hydrophobic Back-Pocket Azaindole Pyrrolo[3,2-b]pyridine Core Azaindole->Hinge H-Bonding (ATP Mimic) Methoxy 7-Methoxy Group Methoxy->Gatekeeper Steric/Electronic Modulation Linker 3-Imine Linker (From Aldehyde) Tail Distal Aryl Ring Linker->Tail Rigid Spacer Tail->HydroPocket Van der Waals Interactions

Caption: Figure 2. Pharmacophore mapping of 7-methoxy-pyrrolo[3,2-b]pyridine derivatives within the kinase ATP-binding cleft.

Part 5: References

  • Synthesis & Class Overview:

    • Title: Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma.

    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed/NIH).

    • URL: [Link]

  • Vilsmeier-Haack Methodology:

    • Title: Vilsmeier-Haack Reaction: An Efficient Route to Heterocyclic Carbaldehydes.

    • Source: Organic Chemistry Portal.

    • URL: [Link][1][2][3]

  • Kinase Inhibition Context (Azaindole Scaffold):

    • Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives (Structural Isomer Comparison).

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.

    • URL: [Link][6]

  • Chemical Reagent Specification:

    • Title: 7-Methoxy-1H-pyrrolo[3,2-b]pyridine (Product Specification & Intermediate Use).

    • Source: MySkinRecipes / Chemical Suppliers.

    • URL: [Link]

Sources

Methodological & Application

synthesis of kinase inhibitors using 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of Kinase Inhibitors via 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Executive Summary & Structural Rationale

The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 5-azaindole ) represents a "privileged structure" in kinase inhibitor discovery. Unlike its 7-azaindole isomer (pyrrolo[2,3-b]pyridine), the 5-azaindole core offers a distinct electrostatic profile and lipophilicity balance, making it an ideal bioisostere for indole-based drugs.

This guide focuses on the utilization of This compound as a divergent intermediate. This specific building block is strategically functionalized:

  • The 5-Azaindole Core: Acts as the primary ATP-hinge binder. The N1-H serves as a hydrogen bond donor, while the N4-pyridine nitrogen serves as a hydrogen bond acceptor, mimicking the adenine ring of ATP.

  • 7-Methoxy Substituent: Provides electronic tuning. The electron-donating effect of the methoxy group modulates the basicity of the N4 nitrogen, potentially strengthening H-bond acceptance in the hinge region while improving aqueous solubility compared to the naked scaffold.

  • 3-Carbaldehyde Handle: A versatile electrophilic "warhead" attachment point, allowing for rapid diversification into the solvent-exposed region or deep hydrophobic pockets via reductive amination or condensation reactions.

Synthetic Strategy & Workflow

The conversion of the 3-carbaldehyde intermediate into potent kinase inhibitors typically follows two divergent pathways, depending on the desired kinase target profile (e.g., c-Met, FGFR, or Cdc7).

Pathway A: Reductive Amination (The "Solvent Front" Strategy)
  • Objective: To attach solubilizing groups (piperazines, morpholines) or flexible linkers that reach the solvent interface of the kinase domain.

  • Mechanism: Formation of an iminium ion followed by hydride reduction.[1][2]

  • Application: High-throughput library generation.

Pathway B: Knoevenagel Condensation (The "Gatekeeper" Strategy)
  • Objective: To create rigid, conjugated systems (e.g., oxindoles) that lock the molecule into a planar conformation, often required for Type I or Type II inhibition.

  • Application: Synthesis of Sunitinib-like or Cdc7-inhibitor analogs.

Visual Workflow: Divergent Synthesis

SynthesisWorkflow Aldehyde 7-Methoxy-5-azaindole- 3-carbaldehyde Imine Iminium Intermediate Aldehyde->Imine Path A: + Amine (AcOH, DCE) CondensationProduct Target B: Rigid ATP-Mimetic (Vinyl Linker) Aldehyde->CondensationProduct Path B: Knoevenagel (Piperidine, EtOH, Reflux) Amine Amine (HNR2) Amine->Imine ReductiveProduct Target A: Solvent-Front Binder (Amine Linker) Imine->ReductiveProduct Reduction (NaBH(OAc)3) ActiveMethylene Active Methylene (Oxindole/Thiazolidinone) ActiveMethylene->CondensationProduct

Figure 1: Divergent synthetic pathways from the 7-methoxy-5-azaindole-3-carbaldehyde core. Path A yields flexible amine linkers; Path B yields rigid conjugated inhibitors.

Detailed Protocol: Reductive Amination (Pathway A)

This protocol is optimized for the synthesis of a library of inhibitors where the 3-position is linked to a solvent-solubilizing moiety (e.g., N-methylpiperazine).

Reagents & Equipment:

  • Substrate: this compound (1.0 equiv).

  • Amine Partner: e.g., 1-methylpiperazine or morpholine (1.1 – 1.2 equiv).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 equiv). Note: STAB is preferred over NaCNBH₃ for lower toxicity and better selectivity.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), Anhydrous.

  • Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology:

  • Imine Formation (Pre-equilibrium):

    • In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the aldehyde (0.5 mmol, ~88 mg) in anhydrous DCE (5 mL).

    • Add the amine partner (0.55 mmol).

    • Add Glacial Acetic Acid (1-2 drops, approx. 0.5 mmol).[1][3] Crucial Step: The acid catalyzes the formation of the iminium ion.

    • Stir at Room Temperature (RT) for 30–60 minutes under nitrogen.

    • QC Check: Monitor by TLC or LC-MS. The disappearance of the aldehyde peak and appearance of the imine mass (M+Amine-H₂O) indicates readiness.

  • Reduction:

    • Add NaBH(OAc)₃ (1.0 mmol, 212 mg) in a single portion.

    • Stir the suspension vigorously at RT for 4–16 hours.

    • Optimization: If the reaction is sluggish, heat to 40°C.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir for 10 minutes until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Wash the combined organic layers with Brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude residue is typically purified via Flash Column Chromatography.

    • Eluent: DCM:MeOH:NH₄OH (90:9:1) is effective for polar amine products.

Quantitative Data Summary:

ParameterSpecificationNotes
Scale 0.5 mmolScalable to >10g
Solvent DCE (1,2-Dichloroethane)Superior to MeOH for STAB reductions
Yield 75% - 92%Dependent on amine steric hindrance
Purity >95% (HPLC)Required for biological assay

Structural Biology Insight: Binding Mode

Understanding why we synthesize this molecule is as critical as how. The 5-azaindole core binds to the kinase hinge region.[4] The 7-methoxy group plays a dual role: it fills small hydrophobic pockets often found near the hinge (e.g., the "gatekeeper" residue vicinity) and electronically enriches the pyridine ring.

Visual: Hinge Interaction Model

BindingMode Hinge Kinase Hinge Region (Glu/Leu Backbone) N1 N1-H (Donor) Hinge->N1 H-Bond Solvent Solvent Exposed Region N4 N4 (Acceptor) N4->Hinge H-Bond C7 7-OMe Group C7->Hinge Steric/Electronic Tuning C3 C3-Linker (Amine) C3->Solvent Solubilizing Interaction

Figure 2: Predicted binding mode of 7-methoxy-5-azaindole derivatives in the ATP pocket. The N1/N4 pair forms the "hinge binder" motif.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is trustworthy, apply these validation steps:

  • Issue: Incomplete Imine Formation.

    • Diagnosis: LC-MS shows only starting aldehyde after 1 hour.

    • Fix: Add activated 4Å molecular sieves or use Ti(OiPr)₄ (Titanium isopropoxide) as a Lewis acid/dehydrating agent (1.5 equiv) before adding the reducing agent.

  • Issue: Over-reduction (Alcohol formation).

    • Diagnosis: Appearance of the benzyl alcohol derivative (M+2).

    • Cause: Aldehyde reduced before imine formed.[2][5]

    • Fix: Ensure the "Pre-equilibrium" step (Step 1) runs for at least 30 mins before adding NaBH(OAc)₃.

  • Issue: Poor Solubility of Intermediate.

    • Fix: Switch solvent to a DCE/MeOH (4:1) mixture, though this may require switching the reducing agent to NaCNBH₃ (requires pH adjustment to ~5-6).

References

  • Fang, G., et al. (2023).[6] "Azaindole derivatives as potential kinase inhibitors and their SARs elucidation." European Journal of Medicinal Chemistry. Link

  • Popowycz, F., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Link

  • Ermoli, A., et al. (2009). "Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships." Journal of Medicinal Chemistry. (Note: Discusses the analogous 7-azaindole condensation chemistry). Link

  • Sigma-Aldrich. "Application Note – Reductive Amination." Technical Library. Link

  • BenchChem. "Vilsmeier-Haack Formylation of Indoles: Protocols." (For the synthesis of the aldehyde precursor). Link

Sources

reductive amination protocols for 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Reductive Amination Protocols for 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Introduction & Chemical Context

The scaffold This compound represents a critical intermediate in the synthesis of kinase inhibitors and bioactive heterocycles. Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the pyrrolo[3,2-b]pyridine system places the pyridine nitrogen at position 4.

Chemical Challenges:

  • Deactivated Electrophile: The aldehyde at C3 is electronically coupled to the pyrrole nitrogen (N1). The electron-donating nature of the pyrrole ring, further augmented by the 7-methoxy group, significantly reduces the electrophilicity of the carbonyl carbon, making imine formation the rate-limiting step.

  • Solubility: The fused bicyclic system is planar and prone to

    
    -stacking, often leading to poor solubility in non-polar solvents (e.g., hexanes, cold ether).
    
  • Amphoteric Nature: The molecule contains an acidic pyrrole proton (

    
    ) and a basic pyridine nitrogen (
    
    
    
    ). Unbuffered acidic conditions can protonate the pyridine nitrogen, potentially precipitating the substrate or altering electronic properties.

This guide details three optimized protocols to address these challenges, prioritizing yield, purity, and operational simplicity.

Mechanistic Insight & Selection Guide

The success of reductive amination on this scaffold depends on the stability of the intermediate hemiaminal and iminium species.

  • Path A (Direct): Uses Sodium Triacetoxyborohydride (STAB).[1] Preferred for most secondary and non-hindered primary amines.

  • Path B (Stepwise): Uses Methanol/NaBH

    
    .[2][3][4] Preferred when solubility in DCE is poor or for acid-sensitive amines.
    
  • Path C (Lewis Acid Mediated): Uses Titanium(IV) isopropoxide.[5] Mandatory for weakly nucleophilic amines (e.g., anilines) or sterically hindered systems.

Decision Matrix (DOT Visualization)

ReductiveAminationSelection Start Start: Select Amine AmineType Amine Type? Start->AmineType Aliphatic Aliphatic (1° or 2°) AmineType->Aliphatic Nucleophilic Aromatic Aromatic / Hindered AmineType->Aromatic Weak Nucleophile Solubility Soluble in DCE? Aliphatic->Solubility MethodC Method C: Ti(OiPr)4 (Forcing Conditions) Aromatic->MethodC MethodA Method A: STAB/AcOH (Standard) Solubility->MethodA Yes MethodB Method B: MeOH/NaBH4 (Solubility Fix) Solubility->MethodB No

Caption: Workflow for selecting the optimal reductive amination protocol based on amine nucleophilicity and substrate solubility.

Experimental Protocols

Method A: The "Gold Standard" (STAB/AcOH)

Best for: Primary/Secondary alkyl amines, high-throughput parallel synthesis.

Rationale: Sodium triacetoxyborohydride (STAB) is mild and reduces the iminium ion selectively over the aldehyde.[3][4] Acetic acid (AcOH) is critical here; it catalyzes the formation of the imine from the electron-rich aldehyde and buffers the basic pyridine nitrogen.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: NaBH(OAc)

    
     (STAB) (1.5 – 2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous)

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Protocol:

  • Imine Formation: In a dry vial, suspend the aldehyde (100 mg, 0.57 mmol) in DCE (3.0 mL). Add the amine (0.63 mmol) followed by glacial acetic acid (34 µL, 0.60 mmol).

    • Note: If the aldehyde does not dissolve, the addition of AcOH usually aids solubility. If still insoluble, add THF (up to 50% v/v).

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution often turns clear or changes color (yellow to orange) as the imine forms.

  • Reduction: Add NaBH(OAc)

    
     (180 mg, 0.85 mmol) in one portion.
    
    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Target: Disappearance of imine (

      
      ) and aldehyde.
      
  • Quench: Quench with saturated aqueous NaHCO

    
     (5 mL). Stir vigorously for 15 minutes to hydrolyze any boron complexes.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[6]
Method B: Two-Step One-Pot (MeOH/NaBH )

Best for: Acid-sensitive amines, substrates insoluble in DCE.

Rationale: Methanol solubilizes the polar pyrrolopyridine scaffold effectively. Since NaBH


 reduces aldehydes and imines indiscriminately, the imine must  be fully formed before adding the reductant.[1]

Protocol:

  • Imine Formation: Dissolve aldehyde (100 mg) and amine (1.2 equiv) in anhydrous MeOH (4 mL).

  • Reflux (Optional): If imine formation is slow (monitored by TLC/LCMS), heat to 50°C for 2 hours.

    • Tip: Add 3Å molecular sieves to drive the equilibrium by absorbing water.

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Reduction: Add NaBH

    
     (1.5 equiv) portion-wise over 10 minutes.
    
    • Caution: Exothermic with gas evolution.

  • Workup: After 1 hour, quench with 1N NaOH (to ensure the pyridine ring is deprotonated/neutral). Extract with EtOAc.

Method C: Titanium(IV) Mediated

Best for: Anilines, sterically hindered amines, or electron-deficient amines.

Rationale: Ti(OiPr)


 acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive imine formation to completion.

Protocol:

  • Activation: In a dry flask under N

    
    , combine aldehyde (100 mg), amine (1.2 equiv), and Ti(OiPr)
    
    
    
    (2.0 equiv) neat or in minimal dry THF (1 mL).
  • Stir: Stir at RT for 6–12 hours. The mixture will become viscous.

  • Dilution: Dilute with dry EtOH or MeOH (3 mL).

  • Reduction: Add NaBH

    
     (2.0 equiv) carefully. Stir for 2 hours.
    
  • Quench (Critical): Add water (1 mL). A white precipitate (TiO

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.

  • Purification: The filtrate contains the product.

Comparative Data & Troubleshooting

ParameterMethod A (STAB)Method B (NaBH

)
Method C (Ti)
Solvent DCE or THFMeOHNeat / THF
pH Condition Acidic (AcOH)NeutralLewis Acidic
Imine Selectivity HighLow (requires pre-formation)High
Water Tolerance LowModerateZero (Strictly Anhydrous)
Yield (Typical) 75–90%50–70%60–85%
Main Byproduct Dialkylation (rare)Benzyl alcohol (reduction of aldehyde)TiO

salts (filtration needed)

Troubleshooting Guide:

  • Issue: Aldehyde remains unreacted.

    • Cause: Electron-rich aldehyde is stable.

    • Fix: Increase AcOH to 5 equiv (Method A) or switch to Method C. Heat the imine formation step to 60°C.

  • Issue: Product trapped in aqueous phase.

    • Cause: The pyridine nitrogen is protonated.

    • Fix: Ensure workup pH is > 9 using Na

      
      CO
      
      
      
      or NaOH. Salting out the aqueous layer with NaCl helps extraction.

Reaction Mechanism (DOT Visualization)

Mechanism cluster_0 Electronic Effect Aldehyde Aldehyde (C3-CHO) + Amine (R-NH2) Activation Acid Catalysis (AcOH) Protonation of C=O Aldehyde->Activation AcOH Hemiaminal Hemiaminal Intermediate Activation->Hemiaminal Iminium Iminium Ion (C=N+) (Rate Limiting Step) Hemiaminal->Iminium -H2O Reduction Hydride Transfer (H- from Borohydride) Iminium->Reduction Fast Product Secondary Amine Product Reduction->Product Note 7-OMe & Pyrrole N donates e- density, stabilizing C=O

Caption: Mechanistic pathway highlighting the critical role of acid catalysis in activating the electron-rich aldehyde.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[2] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.[2]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

  • Sigma-Aldrich. "1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde Product Page."

Sources

Application Note: Knoevenagel Condensation of 7-Methoxy-4-azaindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for performing Knoevenagel condensation reactions on 7-methoxy-4-azaindole-3-carboxaldehyde . This specific scaffold is a critical intermediate in the discovery of Type I and Type II kinase inhibitors, particularly for targets such as VEGFR, CDK, and p38 MAP kinase.

The 4-azaindole core (1H-pyrrolo[3,2-b]pyridine) presents unique electronic challenges compared to standard indoles or 7-azaindoles. The presence of the methoxy group at the 7-position modulates the electrophilicity of the C3-formyl group, requiring tailored reaction conditions to suppress side reactions (e.g., aldol self-condensation) while maximizing yield. This guide presents two validated workflows: a classical thermal method and a microwave-assisted "green" protocol.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8][9][10][11]

Electronic Environment

To optimize the reaction, one must understand the push-pull electronic system of the substrate:

  • 4-Azaindole Core: The pyridine nitrogen at position 4 exerts an electron-withdrawing inductive effect (-I), making the C3 position less nucleophilic than in a standard indole, but making the C3-aldehyde highly electrophilic.

  • 7-Methoxy Group: This Electron Donating Group (EDG) acts via resonance (+M) to push electron density back into the pyridine ring.

  • Net Effect: The 7-OMe group stabilizes the scaffold but slightly reduces the reactivity of the C3-aldehyde compared to the unsubstituted 4-azaindole. Consequently, stronger bases or higher temperatures are often required compared to simple indole-3-carboxaldehyde condensations.

Reaction Scheme

The reaction involves the condensation of the aldehyde (1) with an active methylene compound (2) (e.g., malononitrile, ethyl cyanoacetate) to yield the


-unsaturated product (3).[1]

ReactionScheme Substrate 7-OMe-4-azaindole-3-CHO (Electrophile) Intermediate Enolate Attack & Dehydration Substrate->Intermediate Reagent Active Methylene (Nucleophile) Reagent->Intermediate Catalyst Base Catalyst (Piperidine/TEA) Catalyst->Intermediate Promotes Product Vinyl Azaindole Product (Michael Acceptor) Intermediate->Product - H2O

Figure 1: General reaction logic for the Knoevenagel condensation.

Experimental Protocols

Method A: Classical Thermal Condensation (Standard)

Best for: Large-scale synthesis (>1g) and substrates with poor solubility.

Reagents:

  • Substrate: 7-methoxy-4-azaindole-3-carboxaldehyde (1.0 equiv)

  • Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.2 equiv)

  • Catalyst: Piperidine (0.1 equiv)

  • Solvent: Ethanol (Absolute) or Methanol

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the aldehyde (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add the active methylene compound (1.2 mmol). The mixture may remain a suspension.

  • Catalysis: Add Piperidine (0.1 mmol, ~10 µL) dropwise.

    • Note: If the reaction does not initiate (solution remains cloudy/unchanged) after 10 mins, add 1 drop of Glacial Acetic Acid to buffer the system (Doebner modification logic).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The aldehyde typically fluoresces blue/green; the product will be a distinct spot with lower R_f (if acidic) or varying R_f depending on the methylene group.

  • Workup:

    • Cool the reaction to room temperature, then to 0°C in an ice bath.

    • The product often precipitates as a solid. Filter the solid and wash with cold ethanol (2 x 5 mL).

    • If no precipitate forms, evaporate solvent, redissolve in EtOAc, wash with water, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from hot Ethanol/Acetonitrile is preferred over chromatography due to the "streaking" nature of azaindoles on silica gel.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, screening analogs, and overcoming steric hindrance.

Reagents:

  • Solvent: Ethanol:Water (4:1 ratio) – Water enhances the heating efficiency and often improves product precipitation.

  • Catalyst:

    
    -Alanine (0.2 equiv) or Piperidine (catalytic).
    

Protocol:

  • Loading: In a 10 mL microwave vial, combine aldehyde (0.5 mmol), active methylene (0.6 mmol), and

    
    -alanine (0.1 mmol).
    
  • Solvent: Add Ethanol/Water (3 mL). Cap the vial.

  • Irradiation: Heat at 100°C for 10–20 minutes (Dynamic mode, Max Power 150W).

  • Isolation: Pour the reaction mixture onto crushed ice. The product usually precipitates immediately. Filter and dry.[1]

Analytical Validation & Data

To ensure the protocol is self-validating, compare your results against these expected analytical markers.

Table 1: Expected Analytical Data for 3-(2,2-dicyanovinyl) Derivative

ParameterExpected SignalMechanistic Cause

H NMR (Vinyl)
Singlet,

8.2 – 8.6 ppm
Deshielding by the nitrile groups and the aromatic ring current.

H NMR (NH)
Broad singlet,

12.0+ ppm
Indolic NH is highly acidic due to the electron-withdrawing vinyl group.

H NMR (OMe)
Singlet,

3.9 – 4.0 ppm
Characteristic methoxy handle at position 7.
IR (Nitrile) Sharp band, ~2220 cm

C

N stretch (conjugated).
Appearance Yellow to Orange SolidExtended conjugation creates a "push-pull" chromophore.
Workflow Visualization

Workflow Start Start: Aldehyde + Methylene Check Solubility Check Start->Check MethodChoice Select Method Check->MethodChoice Thermal Method A: Reflux (EtOH) 2-4 Hours MethodChoice->Thermal Scale > 1g MW Method B: Microwave 100°C, 15 min MethodChoice->MW Scale < 200mg TLC TLC Monitor (Disappearance of Aldehyde) Thermal->TLC MW->TLC TLC->Thermal Incomplete (Add Acid) Workup Cool & Filter Precipitate TLC->Workup Complete Analysis NMR/LCMS Validation Workup->Analysis

Figure 2: Decision tree for method selection and process flow.

Troubleshooting & Critical Parameters

Solubility Issues

Azaindoles often exhibit poor solubility in non-polar solvents.

  • Issue: Reactants float; no reaction.

  • Solution: Use DMF or DMSO as a co-solvent (10% v/v) in the thermal method. For workup, pour the DMF mixture into excess water to crash out the product.

Z/E Selectivity

Knoevenagel products with unsymmetrical active methylenes (e.g., ethyl cyanoacetate) can form E and Z isomers.

  • Thermodynamic Control: The E-isomer (trans to the bulky aromatic group) is usually thermodynamically favored. Extended reflux times favor the E-isomer.

  • Identification: In

    
    H NMR, the vinyl proton of the E-isomer typically appears downfield compared to the Z-isomer due to the anisotropy of the carbonyl group.
    
"Sticky" Products

If the product oils out instead of precipitating:

  • Decant the supernatant.

  • Triturate the oil with Diethyl Ether or cold Hexane.

  • Scratch the flask wall with a glass rod to induce nucleation.

References

  • Azaindole Scaffold Utility: Popowycz, F., & Routier, S. (2013).[2][3][4] "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry.

  • Knoevenagel General Protocols: Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 80(4), 329–350.

  • Microwave Acceleration in Indole Chemistry: Bhatte, K. D., et al. (2013). "Microwave-assisted synthesis of Knoevenagel condensation products using functionalized ionic liquids." Research on Chemical Intermediates.

  • Azaindole Synthesis & Reactivity: Song, J. J., et al. (2002). "A novel synthesis of 7-azaindole derivatives." Journal of Organic Chemistry, 67(11), 3924-3926.

  • Green Chemistry Approaches: Moosavi-Zare, A. R., et al. (2016). "Water-mediated synthesis of Knoevenagel condensation products." RSC Advances.

Sources

procedure for oxidizing 7-methoxy-1H-pyrrolo[3,2-b]pyridine to aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible procedure for the synthesis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde .

While the user request specifies "oxidizing," the direct transformation of the aromatic core (7-methoxy-1H-pyrrolo[3,2-b]pyridine) to an aldehyde is chemically defined as a C-H Formylation (an electrophilic aromatic substitution), not a direct oxidation. However, if the starting material is the 3-hydroxymethyl derivative, the process is a true Alcohol Oxidation . This guide details both protocols to ensure the correct chemical route is applied based on your specific precursor.

Part 1: Strategic Analysis & Mechanism

Chemical Context

The substrate 7-methoxy-1H-pyrrolo[3,2-b]pyridine is a 4-azaindole derivative. The presence of the pyridine nitrogen (N4) exerts an electron-withdrawing effect, making the C3 position less nucleophilic than in standard indoles. However, the 7-methoxy group acts as an electron-donating group (EDG), partially counteracting this deactivation and restoring reactivity at C3, making the Vilsmeier-Haack reaction the gold-standard approach for introducing the aldehyde functionality.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for the Vilsmeier-Haack formylation (Primary Route) and the alternative Alcohol Oxidation (Secondary Route).

ReactionPathways Start 7-Methoxy-1H-pyrrolo[3,2-b]pyridine (Core Scaffold) Iminium C3-Iminium Intermediate (Electrophilic Attack) Start->Iminium + Vilsmeier Reagent (0°C to 90°C) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Iminium Hydrolysis Hydrolysis (NaOAc/H2O) Iminium->Hydrolysis pH Adjustment Target 7-Methoxy-1H-pyrrolo[3,2-b]pyridine- 3-carbaldehyde Hydrolysis->Target Yields Aldehyde Precursor 3-Hydroxymethyl Precursor Oxidation Oxidation (MnO2 or Swern) Precursor->Oxidation Activated MnO2 Oxidation->Target -2H

Figure 1: Synthetic pathways to the 3-carbaldehyde derivative. The upper path (Blue) represents direct C-H functionalization; the lower path (Grey) represents functional group oxidation.

Part 2: Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (Primary Route)

Use this protocol if starting from the unsubstituted core: 7-methoxy-1H-pyrrolo[3,2-b]pyridine.

Principle: The in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃, followed by electrophilic attack at C3 and subsequent hydrolysis.[1][2]

Reagents & Materials:

  • Substrate: 7-Methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (POCl₃) (1.2 – 1.5 equiv)

  • Solvent/Reactant: Anhydrous N,N-Dimethylformamide (DMF) (5–10 volumes)

  • Quench: Saturated aq. Sodium Acetate (NaOAc) or 2M NaOH.

Step-by-Step Methodology:

  • Reagent Preparation (0°C):

    • Charge an oven-dried round-bottom flask with anhydrous DMF under an argon atmosphere.

    • Cool the DMF to 0°C using an ice/water bath.

    • Add POCl₃ dropwise via a syringe or addition funnel over 15–20 minutes. Caution: Exothermic reaction. Ensure internal temperature remains < 10°C to prevent thermal decomposition of the reagent.

    • Stir at 0°C for 30 minutes to ensure formation of the Vilsmeier salt (often visible as a white suspension or viscous oil).

  • Substrate Addition:

    • Dissolve 7-methoxy-1H-pyrrolo[3,2-b]pyridine in a minimum amount of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.[3]

  • Reaction Phase (Thermal Activation):

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

    • Critical Step: If TLC shows incomplete conversion (common with azaindoles), heat the reaction to 60°C – 80°C for 4–6 hours. The electron-deficient nature of the pyridine ring often requires thermal energy to overcome the activation barrier.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). The aldehyde spot will be less polar than the starting material but distinct from the polar iminium intermediate.

  • Hydrolysis & Workup:

    • Cool the reaction mixture to RT and then to 0°C.

    • Slowly pour the mixture into crushed ice (approx. 5x reaction volume).

    • Basification: Adjust pH to ~8–9 using saturated NaOAc solution or 2M NaOH. Note: NaOAc is gentler and prevents side reactions; NaOH is faster but requires care.

    • Stir vigorously for 1 hour. The iminium salt hydrolyzes to precipitate the aldehyde.

  • Isolation:

    • Filter the resulting solid precipitate. Wash with copious water to remove DMF and inorganic salts.

    • Dry the solid under vacuum at 45°C.

    • Purification: If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol B: MnO₂ Oxidation (Alternative Route)

Use this protocol if starting from the alcohol precursor: (7-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol.

Principle: Selective oxidation of the benzylic-type alcohol to the aldehyde using activated Manganese Dioxide (MnO₂). This avoids over-oxidation to the carboxylic acid.

Reagents:

  • Substrate: (7-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol

  • Oxidant: Activated MnO₂ (10–20 equiv). Note: Large excess is standard due to surface area dependence.

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Methodology:

  • Setup:

    • Dissolve the alcohol substrate in DCM (0.1 M concentration).

    • Add Activated MnO₂ (10 equiv) in one portion.

  • Reaction:

    • Stir the suspension vigorously at Room Temperature (or reflux if sluggish) for 12–24 hours.

    • Monitoring: TLC should show the disappearance of the polar alcohol spot and appearance of the less polar aldehyde.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the manganese oxides.

    • Wash the Celite pad with DCM or EtOAc.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

Part 3: Data Summary & Optimization

Table 1: Critical Parameters for Vilsmeier-Haack Formylation of Azaindoles

ParameterRecommended ConditionRationale
Stoichiometry 1.2 – 1.5 eq POCl₃Slight excess ensures complete formation of the electrophile without causing polymerization.
Temperature 60°C – 90°CAzaindoles are less reactive than indoles; heat is required to drive the electrophilic attack.
Quenching NaOAc (Sat. Aq.)Buffers the hydrolysis step, preventing ring opening or cleavage of the methoxy group.
Solvent DMF (Anhydrous)Acts as both reactant and solvent; must be dry to prevent POCl₃ hydrolysis.

Troubleshooting Guide:

  • Low Yield: If the starting material remains unreacted, increase the temperature to 90°C. If the product decomposes, lower the temperature and extend reaction time.

  • Demethylation: If the 7-methoxy group is cleaved (forming the pyridone), ensure the reaction temperature does not exceed 100°C and avoid highly acidic workups (use NaOAc instead of strong acid/base).

  • N-Formylation: If N-formylation occurs (on the pyrrole nitrogen), it is usually reversible during the basic hydrolysis step. Ensure the hydrolysis time is sufficient (1h+).

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Title: The Vilsmeier-Haack Reaction (Review).[2][4][5][6]

    • Source: Meth-Cohn, O.; Stanforth, S. P. (1991).[6]

    • Context: Comprehensive review of the mechanism and application to heteroarom
  • Synthesis of Azaindole Carboxaldehydes

    • Title: Synthetic method for indole-3-carboxaldehyde compounds (P
    • Source: Google P
    • Context: Details the Vilsmeier protocol for substituted indoles/azaindoles, specifically citing temperature adjustments for electron-deficient rings.
  • 7-Azaindole Functionalization

    • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine).[7][8][9][10]

    • Source: ResearchG
    • Context: Discusses the reactivity differences between indole and azaindole isomers, emphasizing the need for modified conditions.
  • MnO2 Oxidation Protocol

    • Title: Manganese Dioxide Oxid
    • Source: Organic Syntheses.[6][9][11]

    • Context: Standard procedure for converting heterocyclic alcohols to aldehydes without over-oxid

Sources

The Versatile Scaffold: A Guide to 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde scaffold, a functionalized 5-azaindole, represents a cornerstone for the development of targeted therapeutics. Its intrinsic properties, including its role as a bioisostere for purines and indoles, and the strategic placement of its methoxy and aldehyde groups, make it a privileged structure in medicinal chemistry.[1][2] This guide provides an in-depth exploration of this scaffold's application in drug discovery, focusing on its use in the synthesis and evaluation of potent kinase inhibitors. We offer detailed protocols for chemical synthesis, in vitro enzymatic assays, and cell-based functional assays, grounded in established methodologies and supported by a case study targeting Anaplastic Lymphoma Kinase (ALK). This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel targeted agents.

Introduction: The Strategic Value of the 5-Azaindole Core

The pyrrolo[3,2-b]pyridine ring system, commonly known as 5-azaindole, is a recurring motif in a multitude of clinically relevant molecules. Its success stems from a unique combination of structural and electronic features. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a scaffold that can engage in a variety of non-covalent interactions within protein active sites.[2] The pyridine nitrogen, in particular, serves as a critical hydrogen bond acceptor, often mimicking the interactions of the purine scaffold with the hinge region of protein kinases.[1] This bioisosteric relationship allows medicinal chemists to design potent and selective inhibitors for this crucial enzyme class.[1][2]

Our focus, this compound, is a particularly valuable starting material for several reasons:

  • The 3-Carbaldehyde Group: This aldehyde serves as a versatile synthetic handle. It readily participates in reactions like reductive amination, Wittig reactions, and condensations, enabling the facile introduction of diverse side chains and the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

  • The 7-Methoxy Group: The methoxy substituent at the 7-position can modulate the electronic properties of the ring system and provide an additional vector for interaction with the target protein, potentially enhancing binding affinity and selectivity.

This guide will walk through a typical drug discovery workflow, from the synthesis of a targeted inhibitor from this scaffold to its comprehensive biological characterization.

Key Therapeutic Target: Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical target in oncology. Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins (e.g., EML4-ALK) with constitutive kinase activity.[2] This aberrant signaling drives the proliferation and survival of cancer cells in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC).[2][3]

ALK inhibitors function by competing with ATP for binding in the kinase domain, thereby blocking downstream signaling cascades like the JAK/STAT and PI3K/AKT pathways and inducing apoptosis in cancer cells.[2][3] The development of potent and selective ALK inhibitors has revolutionized the treatment of ALK-positive cancers.

Application Workflow: From Synthesis to Cellular Activity

This section outlines a standard workflow for utilizing this compound to discover and characterize a novel kinase inhibitor.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Cellular Characterization A Starting Material 7-Methoxy-1H-pyrrolo [3,2-b]pyridine-3-carbaldehyde B Protocol 1: Reductive Amination (Library Generation) A->B C Purified Inhibitor (e.g., ALK Inhibitor Analog) B->C D Protocol 2: Biochemical Kinase Assay (e.g., ADP-Glo™) C->D F Protocol 3: Cell-Based Proliferation Assay (e.g., MTT / CellTiter-Glo®) C->F E Data Analysis: IC50 Determination D->E G Data Analysis: GI50 Determination E->G Informs F->G

Caption: Drug Discovery Workflow using the 5-Azaindole Scaffold.

Application Protocol 1: Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. It proceeds in two stages: the formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly efficient for generating diverse libraries of compounds from a common aldehyde precursor.

Objective: To synthesize a target amine by coupling this compound with a selected primary or secondary amine.

Rationale: This protocol provides a reliable method for derivatizing the aldehyde, which is the first crucial step in exploring the SAR of the scaffold. The choice of reducing agent is critical; Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than agents like sodium cyanoborohydride, tolerating a wider range of functional groups.

Materials:

  • This compound

  • Amine of interest (e.g., aniline, piperidine derivative)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon or nitrogen supply

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in anhydrous DCM or DCE (approx. 0.1 M concentration).

  • Amine Addition: Add the amine of interest (1.0-1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation, particularly for less reactive amines.

  • Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirring mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).

  • Work-up: Carefully quench the reaction by slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification Prep: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the final product.

Application Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a universal platform suitable for virtually any kinase, making it ideal for primary screening, IC₅₀ determination, and selectivity profiling.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase (e.g., ALK).

Rationale: The IC₅₀ value is a critical measure of a compound's potency. The ADP-Glo™ assay is highly sensitive and can be used at low ATP concentrations, which is important for identifying potent ATP-competitive inhibitors. The two-step process (terminating the kinase reaction and depleting remaining ATP before ADP-to-ATP conversion) minimizes signal interference and provides a robust, high-quality signal.[4]

Materials:

  • Synthesized inhibitor compound, dissolved in 100% DMSO

  • Recombinant kinase (e.g., ALK)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)

  • ATP solution

  • Kinase reaction buffer (specific to the kinase, typically contains Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes, plate shaker, and a luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is created. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the kinase reaction buffer, the kinase enzyme, and the substrate.

    • Add this mix to the wells containing the compound/DMSO.

    • Prepare a separate solution of ATP in kinase reaction buffer.

    • Initiate the reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be set to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Reaction Termination & ATP Depletion: Add the ADP-Glo™ Reagent to all wells. This step stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from all other measurements.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Case Study Data Example (ALK Inhibition):

CompoundALK IC₅₀ (nM)
Crizotinib (Control)25
Analog A 15
Analog B 250
Analog C >10,000

Data is hypothetical, based on typical values for potent inhibitors.

Application Protocol 3: Cell-Based Proliferation Assay (MTT)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of a synthesized compound in a relevant cancer cell line (e.g., an ALK-driven cell line like Karpas-299 or H3122).

Rationale: A cell-based assay is essential to confirm that a compound's biochemical potency translates into a functional effect in a biological system. It assesses not only the compound's ability to inhibit its target but also its cell permeability and stability in the culture medium.

Materials:

  • Cancer cell line (e.g., Karpas-299, an ALK-positive anaplastic large-cell lymphoma line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

  • Synthesized inhibitor compound, dissolved in 100% DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Sterile 96-well flat-bottom plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%).

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" (medium with DMSO) and "blank" (medium only) wells.

  • Incubation: Incubate the plate for 72 hours in a CO₂ incubator. This duration allows for multiple cell doubling times, making growth inhibition apparent.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[5] Pipette up and down to ensure all formazan crystals are dissolved. The plate may need to be incubated overnight at 37°C or shaken for a few hours at room temperature for complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the "blank" wells from all other measurements.

    • Normalize the data, setting the absorbance of the "vehicle control" wells to 100% viability.

    • Plot the percent viability versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the GI₅₀ value.

Data Interpretation & Key Signaling Pathways

A successful inhibitor candidate will exhibit both potent enzymatic inhibition (low nanomolar IC₅₀) and on-target cellular activity (low nanomolar to micromolar GI₅₀). The data generated allows for the establishment of a structure-activity relationship (SAR), guiding the next round of inhibitor design.

Targeted Signaling Pathways:

Inhibitors derived from the 7-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold often target kinases that are central nodes in oncogenic signaling. Understanding these pathways is crucial for interpreting cellular results.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor JAK Inhibitor (Derived from Scaffold) Inhibitor->JAK Blocks

Caption: The JAK/STAT Signaling Pathway and Point of Inhibition.[7][8][9][10]

G EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS STAT3 STAT3 EML4_ALK->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor ALK Inhibitor (Derived from Scaffold) Inhibitor->EML4_ALK Blocks ATP Binding

Caption: Downstream Signaling from the EML4-ALK Fusion Protein.[2][3]

Conclusion and Future Directions

This compound is a powerful and validated starting point for drug discovery campaigns, particularly those targeting the kinome. The protocols detailed herein provide a robust framework for synthesizing novel derivatives and assessing their biological activity in a systematic manner. Future work will involve expanding the synthetic library to optimize for potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of preclinical candidates with the potential to become next-generation targeted therapies.

References

  • AnyGenes. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. AnyGenes. Retrieved from [Link]

  • A simplified diagrammatic representation of the JAK-STAT pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Fang, G., Chen, H., Cheng, Z., Tang, Z., & Wan, Y. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. Retrieved from [Link]

  • JAK-STAT signaling pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • The JAK/STAT Pathway. (n.d.). Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Ludwig-Maximilians-Universität München. Retrieved from [Link]

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1533-1538. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • ALK Inhibitors: Mechanism, Resistance, and Research Advances. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • ALK inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. (2023). Frontiers in Pharmacology. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. Retrieved from [Link]

Sources

Technical Guide: Reductive Amination of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the privileged 7-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold (a functionalized 4-azaindole).

The guide addresses the specific electronic and solubility challenges posed by this amphoteric heterocycle during reductive amination and condensation reactions.

Introduction & Scaffold Analysis

The 1H-pyrrolo[3,2-b]pyridine core (commonly known as 4-azaindole ) is a bioisostere of indole and purine, widely utilized in kinase inhibitor discovery (e.g., Vemurafenib analogs). The introduction of a 7-methoxy group and a 3-carbaldehyde creates a unique "push-pull" electronic system that dictates reactivity.

Electronic Profile
  • Electrophile: The C3-formyl group is conjugated to the electron-rich pyrrole ring. The 7-methoxy group (electron-donating via resonance, +M) further increases electron density in the pyridine ring, which can communicate to the C3 position. This makes the aldehyde less electrophilic than simple benzaldehydes, requiring acid catalysis for effective amine condensation.

  • Basic Center: The pyridine nitrogen (N4) is basic (

    
    ). In acidic media, it protonates, rendering the ring electron-deficient and potentially deactivating the C3-aldehyde toward initial nucleophilic attack if the protonation is not managed.
    
  • Acidic Center: The pyrrole NH (N1) is weakly acidic (

    
    ).
    
Reaction Pathway

The transformation proceeds via two distinct mechanistic steps, which can be performed in a one-pot or two-step sequence depending on the amine's nucleophilicity.

ReactionMechanism Aldehyde 7-OMe-4-Azaindole 3-Carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (Equilibrium) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Product C3-Aminomethyl Derivative Iminium->Product + Hydride Source (Reduction) Acid AcOH / Lewis Acid Acid->Hemiaminal Promotes Dehydration

Figure 1: Mechanistic pathway for the reductive amination of 7-methoxy-4-azaindole-3-carbaldehyde.

Critical Reaction Parameters

Solvent Selection

Solubility is the primary bottleneck. The 7-methoxy-4-azaindole scaffold is often sparingly soluble in non-polar solvents.

  • Preferred: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) with 1-5% Methanol.

  • Alternative: Tetrahydrofuran (THF) for highly lipophilic amines.

  • Avoid: Pure Ethanol/Methanol if using Sodium Triacetoxyborohydride (STAB), as the solvent can react with the hydride over long reaction times (though often acceptable for short runs).

Reducing Agents
ReagentReactivityApplication Note
NaBH(OAc)₃ (STAB) MildStandard Choice. Reduces imines/iminiums selectively in the presence of aldehydes. Allows one-pot protocol.[1]
NaBH₃CN ModerateRequires pH 5-6 adjustment. Toxic (generates HCN). Use only if STAB fails or for weak amines (anilines).
NaBH₄ StrongNon-selective. Reduces aldehyde to alcohol.[2] Requires Two-Step protocol (form imine

isolate/evaporate

add NaBH4).

Experimental Protocols

Method A: One-Pot Reductive Amination (Standard)

Best for aliphatic amines (primary and secondary) with good nucleophilicity.

Reagents:

  • Substrate: 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (

    
     M concentration)
    

Procedure:

  • Activation: In a dry vial, suspend the aldehyde in DCE. Add the amine and acetic acid.[3][4]

    • Note: The mixture may clarify as the imine forms. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: If the amine is an aniline or electron-poor, extend this time to 2–4 hours or heat to 40°C to ensure imine formation.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB portion-wise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine peak).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[5] Dry over Na₂SO₄ and concentrate.

Method B: Two-Step Condensation-Reduction

Best for unreactive amines (e.g., electron-deficient anilines) or when STAB is ineffective.

Step 1: Imine Formation

  • Dissolve Aldehyde (1.0 equiv) and Amine (1.2 equiv) in Anhydrous MeOH or Toluene.

  • Add activated 4Å Molecular Sieves or MgSO₄ to scavenge water.

  • (Optional) Add catalytic p-Toluenesulfonic acid (pTSA) (5 mol%).

  • Reflux (Toluene) or heat at 50°C (MeOH) for 6–12 hours.

  • Filter off sieves and concentrate to obtain the crude imine (Schiff base). Verify by NMR (Imine CH usually ~8.5 ppm).

Step 2: Reduction

  • Redissolve crude imine in anhydrous MeOH.

  • Cool to 0°C. Add NaBH₄ (1.0 – 1.5 equiv) slowly.

  • Stir for 1–2 hours. Quench with water/NH₄Cl and extract.

Purification & Isolation Strategy (The "Amphoteric Trap")

The product contains a basic secondary/tertiary amine and the basic pyridine ring. Standard acid-base extraction can be tricky.

PurificationFlow Crude Crude Reaction Mixture (DCM/DCE) Quench Quench: Sat. NaHCO3 Crude->Quench Extract Extract with DCM/CHCl3 Quench->Extract PhaseSep Organic Phase Extract->PhaseSep Decision Is Product Polar? PhaseSep->Decision Flash Flash Chromatography DCM:MeOH:NH4OH (90:10:1) Decision->Flash No (Standard) SCX SCX Cartridge (Catch & Release) Decision->SCX Yes (Highly Polar)

Figure 2: Decision matrix for the purification of 7-methoxy-4-azaindole amine derivatives.

Purification Tips:

  • Flash Chromatography: Use DCM/MeOH gradients. Because of the basic nitrogens, add 1% NH₄OH or 1% Triethylamine to the eluent to prevent streaking on silica.

  • SCX Cartridges: For parallel synthesis, use Strong Cation Exchange (SCX) columns. Load in MeOH/DCM, wash with MeOH (removes non-basic impurities), and elute with 2M NH₃ in MeOH.

Troubleshooting Guide

ObservationRoot CauseSolution
No Reaction (Aldehyde remains) Amine is too weak or bulky.Switch to Method B (Dehydrating conditions with Ti(OiPr)₄ or Molecular Sieves).
Alcohol Byproduct (C3-CH2OH) Aldehyde reduced before imine formed.Ensure imine formation is complete before adding reductant. Use STAB instead of NaBH4.
Low Yield / Streaking on TLC Product stuck on silica.The pyridine/amine product is interacting with silanols. Use amine-functionalized silica or add 1% NH₄OH to eluent.
Starting Material Insolubility High lattice energy of azaindole.Use a co-solvent mixture: DCE/MeOH (4:1) or warm the reaction mixture to 40°C initially.

References

  • Reactivity of Azaindole Carboxaldehydes

    • Title: The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis.[2]

    • Source: NBInno Technical Notes.
    • URL:[Link] (General reactivity context).

  • General Reductive Amination Protocols: Title: Application Note – Reductive Amin
  • Synthesis of Azaindole Derivatives

    • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine).[6][1][7][8][9][10]

    • Source:Current Organic Chemistry, Bentham Science.
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride.[11]

    • Source:Synthetic Communications (via ResearchG
    • URL:[Link]

Sources

Application Note: Precision Synthesis of Antiviral Agents from 7-Methoxy-4-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Scaffold Hop" in Antiviral Design

In the development of HIV-1 attachment inhibitors and RSV fusion inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has historically dominated, exemplified by the FDA-approved Fostemsavir (a prodrug of Temsavir). However, the exploration of its regioisomer, 4-azaindole (1H-pyrrolo[3,2-b]pyridine) , offers a strategic "scaffold hop" to bypass existing intellectual property (IP) landscapes while accessing novel chemical space with distinct electronic vectors and solubility profiles.

This guide details the synthesis of the 7-methoxy-4-azaindole core—a specific, electron-rich scaffold designed to mimic the C-4 methoxy functionality of Temsavir but presented on a differentiated heterocyclic template. We focus on the Bartoli Indole Synthesis as the primary route due to its scalability and regioselectivity, followed by downstream functionalization protocols critical for generating antiviral libraries.

Why 7-Methoxy-4-Azaindole?
  • Electronic Bioisosterism: Retains the H-bond donor (N-1) and acceptor (N-4) motif essential for binding viral glycoproteins (e.g., gp120).

  • Solubility: The repositioned pyridine nitrogen (N-4) alters the pKa and lipophilicity (LogD), potentially improving oral bioavailability compared to 7-azaindole analogs.

  • Synthetic Versatility: The C-7 methoxy group serves as a handle for metabolic stability or can be deprotected to a hydroxyl group for additional H-bonding interactions.

Core Synthesis: The Bartoli Strategy

The most robust method for constructing the 7-methoxy-4-azaindole core utilizes the Bartoli reaction, leveraging the reactivity of vinyl Grignard reagents with ortho-substituted nitroarenes.

Retrosynthetic Analysis

The 4-azaindole skeleton is assembled from 2-methoxy-5-nitropyridine . The nitro group directs the nucleophilic attack of the vinyl Grignard to the sterically accessible C-4 position, followed by a [3,3]-sigmatropic rearrangement and cyclization.

Retrosynthesis Target 7-Methoxy-4-azaindole (Target Scaffold) Intermediate Vinyl Nitro Intermediate (Transient) Target->Intermediate Cyclization (-H2O) StartingMaterial 2-Methoxy-5-nitropyridine (Commercially Available) Intermediate->StartingMaterial Bartoli Reaction (VinylMgBr, THF, -78°C)

Figure 1: Retrosynthetic strategy for accessing the 7-methoxy-4-azaindole core.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-4-azaindole (Bartoli Cyclization)

Objective: Preparation of the parent scaffold on a multi-gram scale.

Materials:

  • 2-Methoxy-5-nitropyridine (CAS: 6973-09-7)

  • Vinylmagnesium bromide (1.0 M in THF)[1]

  • Anhydrous Tetrahydrofuran (THF)[1]

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Procedure:

  • Setup: Flame-dry a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a strictly inert atmosphere (N₂).

  • Dissolution: Charge the flask with 2-methoxy-5-nitropyridine (10.0 g, 64.9 mmol, 1.0 equiv) and anhydrous THF (400 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Transfer vinylmagnesium bromide (1.0 M in THF, 260 mL, 260 mmol, 4.0 equiv) to the addition funnel. Add dropwise over 60 minutes, maintaining the internal temperature below -70 °C. Note: The solution will turn deep dark red/brown, characteristic of the Bartoli intermediate.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to -20 °C over 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting nitropyridine.

  • Quench: Cool back to -40 °C and carefully quench by adding saturated aqueous NH₄Cl (300 mL) dropwise. Caution: Exothermic reaction.

  • Workup: Dilute with water (200 mL) and extract with EtOAc (3 x 300 mL). Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-40% EtOAc in Hexanes).

  • Yield: The product 7-methoxy-4-azaindole is obtained as a pale yellow/off-white solid (Typical Yield: 35-45%).

Key Characterization Data (Reference):

  • ¹H NMR (500 MHz, CD₃OD): δ 8.16 (d, J=5.6 Hz, 1H, H-5), 7.41 (d, J=3.2 Hz, 1H, H-2), 6.74 (d, J=5.6 Hz, 1H, H-6), 6.52 (d, J=3.2 Hz, 1H, H-3), 4.01 (s, 3H, OMe).

  • MS (ESI): m/z 149.1 [M+H]⁺.

Protocol B: C-3 Functionalization (Vilsmeier-Haack Formylation)

Objective: Installation of a C-3 aldehyde handle for subsequent coupling (e.g., to form the glyoxamide linker common in HIV attachment inhibitors).

Step-by-Step Procedure:

  • Reagent Prep: In a flame-dried flask, cool anhydrous DMF (5 mL) to 0 °C. Add POCl₃ (1.2 equiv) dropwise. Stir for 30 min to form the Vilsmeier reagent.

  • Addition: Dissolve 7-methoxy-4-azaindole (1.0 g, 6.75 mmol) in DMF (5 mL) and add to the pre-formed reagent at 0 °C.

  • Heating: Warm to room temperature, then heat to 80 °C for 3 hours.

  • Hydrolysis: Pour the reaction mixture into ice-cold aqueous NaOAc (2 M, 50 mL) to hydrolyze the iminium intermediate. Adjust pH to ~8-9 with solid Na₂CO₃.

  • Isolation: The precipitate is filtered, washed with water, and dried to yield 7-methoxy-4-azaindole-3-carbaldehyde .

Antiviral Library Generation: The "Warhead" Strategy

To transform the scaffold into an active antiviral agent (e.g., targeting HIV-1 gp120), the C-3 position is typically derivatized with a "linker-tail" system.

Synthetic Pathway to Antiviral Candidates

The following workflow illustrates the conversion of the core scaffold into a bioactive lead using a glyoxamide linker strategy, analogous to the BMS-663068 (Fostemsavir) series but on the 4-azaindole core.

SynthesisWorkflow Core 7-Methoxy-4-azaindole Step1 Step 1: Acylation (Oxalyl Chloride) Core->Step1 AlCl3, DCM Intermediate1 Glyoxylyl Chloride Intermediate Step1->Intermediate1 Step2 Step 2: Amide Coupling (H-R' amine) Intermediate1->Step2 Final Antiviral Candidate (Glyoxamide Derivative) Step2->Final Piperazine/Heterocycle

Figure 2: General workflow for C-3 glyoxamide installation.

Optimization Table: C-3 Functionalization Conditions

MethodReagentsTarget MoietyYieldNotes
Friedel-Crafts (COCl)₂, AlCl₃, then Amineα-Ketoamide (Glyoxamide)60-75%Key route for HIV attachment inhibitors. Requires Lewis acid.
Vilsmeier-Haack POCl₃, DMFAldehyde (-CHO)85-90%Precursor for reductive amination or olefination.
Halogenation NIS or NBS, DMFIodide/Bromide (-I/-Br)70-80%Enables Suzuki/Sonagashira coupling for biaryl analogs.
Mannich HCHO, Amine, AcOHAminomethyl (-CH₂NR₂)55-65%Useful for solubility-enhancing side chains.

Critical Troubleshooting & Safety

  • Bartoli Temperature Control: The addition of vinyl Grignard is extremely exothermic. Failure to keep the temperature below -70 °C results in polymerization of the vinyl reagent and significantly reduced yields (<10%).

  • Regioselectivity: In 4-azaindoles, electrophilic substitution (Step 4) heavily favors C-3. However, if N-1 is unsubstituted, N-acylation can occur. Use AlCl₃ (3-5 equiv) to protect the ring nitrogen via complexation during acylation.

  • Stoichiometry: The Bartoli reaction consumes 3 equivalents of Grignard reagent (1 for deprotonation, 1 for addition, 1 for elimination). Use 4.0 equivalents to ensure full conversion.

References

  • BenchChem. Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols.Link

  • Zhang, Z., et al. (2002).[2] "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 67(7), 2345-2347. Link

  • Meanwell, N. A., et al. (2018). "HIV-1 Attachment Inhibitors: 7-Azaindole Derivatives."[3][4][5] Journal of Medicinal Chemistry (Contextual reference for antiviral mechanism).[5] Link

  • Verdonck, S., et al. (2022). "Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents." Frontiers in Microbiology. Link

Sources

functionalization of the C3 position of 7-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C3-Functionalization of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a critical bioisostere of indole and purine, widely utilized in the development of kinase inhibitors (e.g., against kinases like PKC, CDK, and p38 MAP). The introduction of a methoxy group at the C7 position (7-methoxy-1H-pyrrolo[3,2-b]pyridine ) significantly modulates the physicochemical and electronic properties of the core, enhancing solubility and altering metabolic stability.

Functionalization at the C3 position is the primary gateway for diversifying this scaffold. However, the electron-deficient pyridine ring (specifically the N4 nitrogen) exerts a deactivating effect on the pyrrole ring, making C3 electrophilic substitution more challenging than in indole. This guide details optimized protocols for overcoming this deactivation to achieve robust C3 functionalization, leveraging the electronic push of the 7-methoxy group.

Mechanistic Insight & Reactivity Profile

To design effective syntheses, one must understand the electronic "tug-of-war" within the molecule:

  • N4-Deactivation: The pyridine nitrogen at position 4 is electron-withdrawing (inductive effect, -I), pulling density away from the pyrrole ring and destabilizing the transition state for electrophilic aromatic substitution (SEAr) at C3.

  • 7-OMe Activation: The methoxy group at C7 acts as an Electron Donating Group (EDG) via resonance (+M). Crucially, C7 is conjugated to the bridgehead carbon (C7a), which is shared with the pyrrole nitrogen (N1). This donation increases electron density within the fused system, partially counteracting the deactivating effect of N4 and restoring reactivity at C3.

Regioselectivity: Despite the deactivated nature of the 4-azaindole core compared to indole, C3 remains the most nucleophilic site . Direct functionalization at C2 requires lithiation/protection strategies, whereas C3 is accessible via SEAr or transition-metal-catalyzed C-H activation.

Figure 1: Electronic effects governing the reactivity of the C3 position.

Experimental Protocols

Protocol A: C3-Halogenation (Bromination/Iodination)

The Gateway Reaction for Cross-Coupling

Halogenation at C3 provides a versatile handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings. While unsubstituted 4-azaindole can be sluggish, the 7-methoxy derivative reacts cleanly with N-halosuccinimides.

Reagents:

  • Substrate: 7-Methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: DMF (anhydrous)

  • Temperature: 0 °C to RT

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (6.75 mmol) of starting material in 10 mL of anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Addition: Add NBS (1.26 g, 7.1 mmol) portion-wise over 15 minutes. Note: Portion-wise addition prevents localized high concentrations that could lead to over-bromination or N-bromination.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target Mass: M+H ~ 227/229 for Br).

  • Quench: Pour the reaction mixture into 100 mL of ice-water. The product typically precipitates.

  • Workup:

    • If precipitate forms: Filter, wash with copious water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc (3x 50 mL), wash combined organics with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Usually not required. If necessary, recrystallize from EtOH or flash chromatography (SiO₂, 0-5% MeOH in DCM).

Expert Note: If regioselectivity is poor (rare), protecting N1 with a Boc group or Tosyl group prior to halogenation can sterically direct the halogen to C3, though this is more critical for C2-lithiation strategies.

Protocol B: C3-Formylation (Aldehyde Synthesis)

The "Senior Scientist's" Approach: Vilsmeier-Haack vs. Duff Reaction

Standard Vilsmeier-Haack conditions often fail for electron-deficient 4-azaindoles, leading to low yields or no reaction 1. However, the 7-OMe group may sufficiently activate the ring. We recommend a two-tiered approach:

Tier 1: Modified Vilsmeier-Haack (Try this first)

  • Complex Formation: Add POCl₃ (1.5 equiv) dropwise to anhydrous DMF (5 equiv) at 0 °C. Stir for 30 min to form the Vilsmeier salt (white precipitate/suspension).

  • Addition: Add substrate (dissolved in minimum DMF) to the pre-formed salt at 0 °C.

  • Heating: Heat to 60–80 °C for 4–6 hours.

  • Hydrolysis: Cool to RT, then pour into ice-water containing NaOAc (buffered hydrolysis is gentler). Adjust pH to ~8-9 with 2M NaOH.

Tier 2: The Duff Reaction (The "Fixer" Protocol) If Tier 1 fails (incomplete conversion), use the Duff reaction, which is robust for deactivated azaindoles.

  • Reagents: Hexamethylenetetramine (HMTA) (2.0 equiv) in Trifluoroacetic acid (TFA).

  • Procedure: Dissolve substrate in TFA. Add HMTA.[1] Reflux for 6–12 hours.

  • Workup: Quench with water, neutralize carefully, and extract. This method relies on the super-acidic medium to protonate N4, potentially shielding it, while the high temperature drives the reaction.

Protocol C: Direct C-H Arylation

Atom-Economical C3-Arylation

Avoids the need for prior halogenation.

Reagents:

  • Aryl Bromide (Ar-Br) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ or X-Phos (10 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene

Procedure:

  • Combine substrate, Ar-Br, Base, and Catalyst in a microwave vial.[2][3]

  • Purge with Argon for 5 minutes.

  • Heat at 100–120 °C (conventional) or 140 °C (microwave) for 1–2 hours.

  • Mechanism: The reaction likely proceeds via a CMD (Concerted Metalation-Deprotonation) pathway, favored at the acidic C3-H bond.

Workflow Visualization

Figure 2: Strategic workflow for accessing diverse C3-functionalized libraries.

Troubleshooting & Optimization Table

ChallengeSymptomSolution
Low Conversion (Formylation) Starting material remains after 4h.Switch from Vilsmeier-Haack to Duff Reaction (HMTA/TFA) or use AlCl₃-catalyzed Friedel-Crafts with dichloromethyl methyl ether 4.
N-Halogenation Unstable intermediate observed by LCMS.This is reversible. Add a trace of acid (AcOH) or heat gently to drive rearrangement to C3. Alternatively, protect N1 with Boc.[5]
Solubility Substrate precipitates in non-polar solvents.The 4-azaindole core is polar.[1] Use DMF, DMSO, or DMAc. For workup, avoid simple ether extractions; use EtOAc/THF mixtures.
Regioselectivity (C2 vs C3) Mixture of isomers in C-H activation.Use sterically bulky ligands (e.g., X-Phos) and milder bases (Cs₂CO₃) to favor the thermodynamic C3 product.

References

  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors. Journal of Medicinal Chemistry. (2021). Discusses the failure of Vilsmeier-Haack on 4-azaindole and success of Duff reaction. 1[6][7][8]

  • An Effective Procedure for the Acylation of Azaindoles at C-3. ResearchGate. Highlights AlCl3-catalyzed methods for recalcitrant azaindoles. 4

  • Direct C3-functionalization of indoles... Gratifyingly, 4-azaindole gave 14 as the sole product. ChemRxiv.[9] Confirms C3 selectivity for alkylation/functionalization.[5] 9

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis. MDPI. Reviews Pd-catalyzed methods for azaindole functionalization. 10

Sources

general procedure for synthesizing 7-methoxy-4-azaindole-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 7-Methoxy-4-azaindole-3-carbaldehyde Derivatives

Abstract This application note details the synthetic pathway for 7-methoxy-4-azaindole-3-carbaldehyde (7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde), a critical scaffold in the development of kinase inhibitors (e.g., substituted azaindoles targeting various protein kinases).[1] Unlike the more common 7-azaindole, the 4-azaindole core offers distinct electronic properties and hydrogen-bonding vectors. This protocol covers the de novo synthesis of the 7-methoxy-4-azaindole core via the Bartoli indole synthesis, followed by C3-formylation using the Vilsmeier-Haack reaction, and subsequent derivatization strategies. The guide emphasizes process safety, regioselectivity control, and scalable purification methods.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis addresses two main challenges: constructing the electron-deficient 4-azaindole core and achieving regioselective formylation at C3 despite the deactivating effect of the pyridine nitrogen.[1]

Pathway:

  • Core Construction: Bartoli Indole Synthesis using 2-methoxy-5-nitropyridine. This method is preferred over the Fisher synthesis for electron-deficient systems.

  • Functionalization: Vilsmeier-Haack Formylation . The electron-donating methoxy group at C7 activates the system, facilitating electrophilic aromatic substitution (EAS) at C3.[1]

  • Derivatization: The resulting aldehyde serves as a divergent intermediate for reductive amination, oxidation, or condensation.

Retrosynthesis Target Target: 7-Methoxy-4-azaindole-3-carbaldehyde Derivatives Derivatives: Amines, Acids, Alcohols Target->Derivatives Reductive Amination/ Oxidation Core Intermediate: 7-Methoxy-4-azaindole (1H-pyrrolo[3,2-b]pyridine, 7-OMe) Core->Target Vilsmeier-Haack (POCl3, DMF) Precursor Starting Material: 2-Methoxy-5-nitropyridine Precursor->Core Bartoli Synthesis (VinylMgBr, THF)

Caption: Retrosynthetic pathway from nitro-pyridine precursor to functionalized derivatives.

Part 2: Synthesis of the Core (7-Methoxy-4-azaindole)

Rationale: The Bartoli reaction is highly specific for ortho-substituted nitroarenes. The use of 3 equivalents of vinylmagnesium bromide is essential to drive the formation of the sigma-complex and subsequent rearrangement.[1][2]

Materials
  • Substrate: 2-Methoxy-5-nitropyridine (CAS: 6937-03-7)[1]

  • Reagent: Vinylmagnesium bromide (1.0 M in THF)[1][2]

  • Solvent: Anhydrous THF (inhibitor-free)

  • Quench: Saturated aqueous NH₄Cl

Protocol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 2-methoxy-5-nitropyridine (5.0 g, 32.4 mmol) and anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Transfer vinylmagnesium bromide (97.2 mL, 97.2 mmol, 3.0 eq) to the addition funnel. Add dropwise over 45 minutes. Critical Process Parameter (CPP): Maintain internal temperature below -65°C to prevent polymerization of the Grignard reagent.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to -20°C over 2 hours. Stir at -20°C for an additional 4 hours.

  • Quench: Pour the reaction mixture into a vigorously stirred solution of saturated NH₄Cl (200 mL) at 0°C.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[3]

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 0-40%).

    • Yield Expectation: 35-50%[1]

    • Appearance: Pale yellow solid.

Part 3: Vilsmeier-Haack Formylation

Rationale: While standard indoles react at 0°C, the 4-azaindole core is less nucleophilic due to the pyridine nitrogen. The 7-methoxy group provides necessary activation, but elevated temperatures are often required to ensure complete conversion.

Materials
  • Substrate: 7-Methoxy-4-azaindole (from Part 2)[2]

  • Reagent: Phosphorus oxychloride (POCl₃) (Freshly distilled recommended)

  • Solvent: Anhydrous DMF

  • Base: 2M NaOH or Sat. NaOAc for hydrolysis

Protocol
  • Vilsmeier Reagent Preparation:

    • In a dry flask under N₂, cool anhydrous DMF (10 mL per gram of substrate) to 0°C.

    • Add POCl₃ (1.5 eq) dropwise.[1] Stir for 30 minutes at 0°C until a white precipitate (chloroiminium salt) forms.

  • Addition:

    • Dissolve 7-methoxy-4-azaindole (1.0 eq) in a minimum volume of DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.[1]

  • Reaction:

    • Allow to warm to room temperature.[4]

    • Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS. Note: The spot for the aldehyde will be significantly more polar than the starting material.[1]

  • Hydrolysis (Critical Step):

    • Cool the mixture to 0°C.

    • Pour onto ice (50 g).

    • Slowly add 2M NaOH or Sat. NaOAc with vigorous stirring to adjust pH to 8-9. Caution: Exothermic.[3]

    • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Isolation:

    • The product often precipitates as a solid.[3] Filter, wash with water, and dry.

    • If no precipitate, extract with DCM (3x), wash with LiCl solution (to remove DMF), dry, and concentrate.[1]

  • Purification: Recrystallization from Methanol or Flash Chromatography (DCM/MeOH 95:5).

Data Summary: Reaction Conditions

ParameterStandard Indole7-Methoxy-4-azaindoleReason
POCl₃ Equiv 1.1 - 1.2 eq1.5 - 2.0 eqLower nucleophilicity of azaindole
Temperature 0°C to RTRT to 80°COvercome activation energy barrier
Time 1 - 2 hours4 - 8 hoursSlower kinetics
Hydrolysis pH pH 7-14pH 8-9Avoid side reactions on pyridine ring

Part 4: Derivatization Protocols

The 3-carbaldehyde is a versatile handle. Below are protocols for three common transformations.

A. Reductive Amination (Synthesis of Amine Derivatives)

Target: 7-Methoxy-3-(aminomethyl)-4-azaindole[1]

  • Dissolve aldehyde (1 eq) and amine (1.2 eq) in DCE/MeOH (10:1).

  • Add catalytic acetic acid (1 drop).[1] Stir 1h at RT.

  • Add NaBH(OAc)₃ (1.5 eq).[1] Stir overnight.

  • Quench with sat. NaHCO₃. Extract with DCM.[3]

B. Pinnick Oxidation (Synthesis of Carboxylic Acid)

Target: 7-Methoxy-4-azaindole-3-carboxylic acid[1]

  • Dissolve aldehyde (1 eq) in t-BuOH/H₂O (4:1).

  • Add NaH₂PO₄ (2 eq) and 2-methyl-2-butene (scavenger, 10 eq).

  • Add NaClO₂ (1.5 eq) portion-wise at 0°C.

  • Stir at RT for 2h. Acidify with 1M HCl to precipitate the acid.

C. Knoevenagel Condensation

Target: 3-(2,2-dicyanovinyl) derivative[1]

  • Dissolve aldehyde (1 eq) and malononitrile (1.2 eq) in Ethanol.

  • Add catalytic piperidine (0.1 eq).[1]

  • Reflux for 2-4 hours. Cool to precipitate the product.

Part 5: Workflow Visualization

Workflow cluster_0 Stage 1: Vilsmeier-Haack Formylation cluster_1 Stage 2: Derivatization Options Start 7-Methoxy-4-azaindole + DMF (Solvent) Mix Add Substrate to Reagent Stir @ 80°C, 6h Start->Mix Reagent Prepare Vilsmeier Reagent (DMF + POCl3 @ 0°C) Reagent->Mix Inter Iminium Intermediate Mix->Inter Hydrolysis Hydrolysis (Ice/NaOAc, pH 9) Inter->Hydrolysis Aldehyde Crude Aldehyde Hydrolysis->Aldehyde AldehydeNode Purified Aldehyde Aldehyde->AldehydeNode Purification RouteA Route A: Reductive Amination (Amine, NaBH(OAc)3) AldehydeNode->RouteA RouteB Route B: Oxidation (NaClO2, NaH2PO4) AldehydeNode->RouteB RouteC Route C: Condensation (Malononitrile, Piperidine) AldehydeNode->RouteC ProdA Amine Derivative RouteA->ProdA ProdB Carboxylic Acid RouteB->ProdB ProdC Vinyl Nitrile RouteC->ProdC

Caption: Operational workflow for formylation and downstream derivatization.

Part 6: Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield in Step 1 Grignard reagent degraded or temp too high.Use fresh VinylMgBr; maintain T < -65°C during addition.[1]
No Reaction in Step 2 Vilsmeier reagent hydrolyzed or temp too low.Distill POCl₃; increase reaction temp to 90°C.
N-Formylation Observed Kinetic product formed.Increase hydrolysis time/temp (N-formyl is labile).
Regioselectivity Issues C2 vs C3 attack.Verify C3 selectivity via 2D NMR (HMBC/NOESY). C3-H usually correlates with NH.

Characterization (Expected):

  • 1H NMR (DMSO-d6): Aldehyde proton singlet at ~9.9-10.1 ppm.[1] Indole C2-H doublet/singlet at ~8.0-8.3 ppm. NH broad singlet at >11 ppm. Methoxy singlet at ~3.9 ppm.

  • MS (ESI): [M+H]+ = 177.06 (for C9H8N2O2).[1]

References

  • Azaindole Reactivity Review: Popowycz, F., et al. (2001).[1] Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and medicinal chemists through the scalable synthesis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde . This specific isomer (a 4-azaindole derivative) presents unique reactivity challenges compared to the more common 7-azaindole (pyrrolo[2,3-b]pyridine), particularly regarding the functionalization of the pyridine ring.

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged structure in kinase inhibitor discovery, often serving as a bioisostere for indole or purine. However, the introduction of substituents at the C7 position is synthetically demanding due to the lack of electronic activation by the pyridine nitrogen (N4), which is meta-positioned relative to C7.

This guide details a robust, two-stage protocol for synthesizing the 7-methoxy-3-formyl intermediate starting from the commercially available 7-chloro-1H-pyrrolo[3,2-b]pyridine . Unlike standard


 approaches which fail at the unactivated C7 position, this protocol utilizes a Palladium-catalyzed C-O coupling followed by a thermodynamically controlled Vilsmeier-Haack formylation.
Key Chemical Challenges Solved
  • C7-Methoxylation: Overcoming the lack of electrophilicity at C7 using Buchwald-Hartwig type coupling rather than harsh nucleophilic displacement.

  • C3-Formylation on Scale: Managing the thermal runaway potential of the Vilsmeier reagent and its quenching on a multi-gram to kilogram scale.

  • Regiocontrol: Ensuring exclusive C3 functionalization over N1 formylation.

Retrosynthetic Strategy & Workflow

The synthesis is broken down into two critical isolation steps. The methoxy group is installed prior to formylation to leverage its electron-donating effect, which activates the C3 position for the subsequent electrophilic aromatic substitution.

SynthesisWorkflow SM 7-Chloro-1H-pyrrolo[3,2-b]pyridine (Starting Material) Step1 Step 1: Pd-Catalyzed Methoxylation (Buchwald C-O Coupling) SM->Step1 Pd(OAc)2, Ligand MeOH, Cs2CO3, 100°C Inter 7-Methoxy-1H-pyrrolo[3,2-b]pyridine (Intermediate 1) Step1->Inter Step2 Step 2: Vilsmeier-Haack Formylation (POCl3 / DMF) Inter->Step2 POCl3, DMF 0°C to RT Product 7-Methoxy-1H-pyrrolo[3,2-b]pyridine- 3-carbaldehyde (Target) Step2->Product Aq. Hydrolysis

Figure 1: Strategic workflow for the conversion of 7-chloro-4-azaindole to the target aldehyde.

Detailed Experimental Protocols

Step 1: Palladium-Catalyzed Methoxylation

Rationale: Direct nucleophilic aromatic substitution (


) of the 7-chloro group with sodium methoxide is ineffective due to the lack of ortho or para activation by the pyridine nitrogen. Palladium catalysis lowers the activation energy, allowing the reaction to proceed under milder conditions with higher yields.

Reagents:

  • Substrate: 7-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Catalyst: Palladium(II) acetate (

    
    ) (2-3 mol%)
    
  • Ligand: BrettPhos or RockPhos (3-4 mol%) – Critical for electron-rich aryl chlorides.

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent/Reagent: Methanol (anhydrous) / Toluene (1:3 ratio) or pure Dioxane with MeOH (3 equiv).

Protocol:

  • Inertion: Charge a reaction vessel (equipped with reflux condenser) with 7-chloro-1H-pyrrolo[3,2-b]pyridine,

    
    , 
    
    
    
    , and the phosphine ligand. Purge with Nitrogen/Argon for 15 minutes.
  • Solvation: Add anhydrous Toluene and Methanol (degassed).

    • Note: Methanol acts as the nucleophile. Using it as a co-solvent ensures high concentration.

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor by HPLC/UPLC. The starting material (RT ~3.5 min) should convert to the methoxy product (RT ~2.8 min).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 75–85%.

    • Checkpoint: Verify the disappearance of the characteristic Cl-isotope pattern in MS.

Step 2: Vilsmeier-Haack Formylation

Rationale: The 7-methoxy group activates the pyrrole ring, making C3 highly nucleophilic. The Vilsmeier reagent (chloroiminium ion) is generated in situ.

Scale-Up Safety Warning: The reaction between DMF and


 is exothermic. The hydrolysis of the intermediate iminium salt is highly exothermic  and generates HCl gas.

Reagents:

  • Substrate: 7-Methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Reagent A: Phosphorus Oxychloride (

    
    ) (1.2–1.5 equiv)
    
  • Reagent B: N,N-Dimethylformamide (DMF) (5–10 volumes, acts as solvent and reagent)

  • Quench: 2M NaOH or Saturated Sodium Acetate solution.

Protocol:

  • Reagent Formation (The "Vilsmeier Complex"):

    • Cool anhydrous DMF to 0°C in a reactor with an internal temperature probe.

    • Add

      
       dropwise over 30–60 minutes.[1] Do not allow internal temp to exceed 10°C. 
      
    • Stir at 0°C for 30 minutes. The solution may turn pale yellow/orange.

  • Substrate Addition:

    • Dissolve the Step 1 intermediate in a minimum volume of DMF.[1]

    • Add this solution dropwise to the Vilsmeier complex at 0°C.

    • Process Control: The reaction is usually rapid. Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: TLC (usually 10% MeOH/DCM) or LCMS will show the formation of the iminium intermediate (often stable until water is added).

  • Quenching (Critical Step):

    • Inverse Quench: Prepare a separate vessel with crushed ice and saturated Sodium Acetate (buffered quench) or 2M NaOH (basic quench).

    • Slowly pour the reaction mixture into the ice/base mixture with vigorous stirring.

    • Why: This prevents the reaction mixture from becoming too acidic and hot, which can cause tarring or decomposition.

    • Maintain pH > 7 to ensure the aldehyde is free (not protonated).

  • Isolation:

    • The product often precipitates as a solid upon neutralization.[2] Filter and wash with water.[2]

    • If no precipitate: Extract with Ethyl Acetate (3x), wash organics with brine, dry over

      
      , and concentrate.[2]
      
    • Yield Expectation: 80–90%.[2]

Quantitative Data Summary

ParameterStep 1: MethoxylationStep 2: Formylation
Limiting Reagent 7-Cl-4-azaindole7-OMe-4-azaindole
Key Reagent

/ BrettPhos

/ DMF
Temperature 100°C (Reflux)0°C

25°C
Time 12–16 h3–5 h
Typical Yield 75–85%85–92%
Major Impurity Des-chloro (reduction)N-formyl byproduct (rare)
Scale Hazard Palladium residueExotherm / HCl release

Mechanism & Safety Visualization

The following diagram illustrates the Vilsmeier-Haack mechanism specific to the 4-azaindole scaffold, highlighting the critical hydrolysis step where safety controls are required.

VilsmeierMechanism Reagents DMF + POCl3 VilsmeierAgent Chloroiminium Ion (Electrophile) Reagents->VilsmeierAgent 0°C Attack C3 Electrophilic Attack VilsmeierAgent->Attack Substrate 7-Methoxy-4-azaindole (Nucleophile) Substrate->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate -HCl Hydrolysis Hydrolysis (Quench) **EXOTHERMIC** Intermediate->Hydrolysis + H2O / Base FinalProduct 3-Carbaldehyde Product Hydrolysis->FinalProduct

Figure 2: Mechanistic pathway and critical control points (Red) for the formylation step.

Troubleshooting & Optimization

  • Problem: Low conversion in Step 1.

    • Cause: Catalyst poisoning or inefficient ligand.

    • Solution: Switch to BrettPhos or RuPhos precatalysts (G3/G4), which are specifically designed for difficult C-N and C-O couplings on heteroaromatics. Ensure solvents are rigorously degassed.

  • Problem: "Tarring" during Step 2 workup.

    • Cause: Uncontrolled exotherm or pH remaining too low (acidic) for too long.

    • Solution: Use the Inverse Quench method described above. Ensure the quench solution remains basic (pH 8-9) throughout the addition.

  • Problem: N1-Formylation.

    • Cause: Highly reactive Vilsmeier reagent or lack of C3 activation.

    • Solution: The 7-methoxy group usually ensures C3 selectivity. If N-formyl is observed, it is often hydrolyzed back to NH during the basic workup. Heating the basic aqueous layer briefly (40°C) can accelerate this deprotection.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G.; Stanforth, S. P.[3] The Vilsmeier Reaction of Non-Aromatic Compounds.[3][4][5] Organic Reactions, 2000 , 56, 355–659.[3] Link

  • Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig): Palucki, M.; Wolfe, J. P.; Buchwald, S. L. Palladium-Catalyzed Intermolecular Carbon-Oxygen Bond Formation.[6] J. Am. Chem. Soc. 1997 , 119, 3395. Link

  • Synthesis of Azaindoles (Review): Popowycz, F.; Routier, S.; Joseph, B.; Mérour, J.-Y. Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Tetrahedron 2007 , 63, 1031–1064. Link

  • Scale-Up of Vilsmeier Reactions: Pellegatti, L.; Sedelmeier, J. Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques. Org.[3][5][7][8][9][10] Process Res. Dev. 2020 , 24, 1586–1601.[8] Link[8]

  • Specific Reactivity of 4-Azaindoles: Trecourt, F.; Marsais, F.; Mongin, F.; Queguiner, G. Syntheses of 4-, 5-, 6- and 7-azaindoles via palladium-catalyzed heteroannulation. Tetrahedron 1998 , 54, 12461-12470. Link

Sources

Troubleshooting & Optimization

improving yield of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde .

Note on Nomenclature: The scaffold 1H-pyrrolo[3,2-b]pyridine is commonly referred to as 6-azaindole . This distinction is critical as the electronic properties differ significantly from the more common 7-azaindole (pyrrolo[2,3-b]pyridine).

Executive Summary & Core Challenge

The conversion of 7-methoxy-1H-pyrrolo[3,2-b]pyridine to its 3-carbaldehyde derivative presents a classic "push-pull" conflict in heterocyclic chemistry.

  • The "Pull" (Deactivation): The pyridine nitrogen (N4) is electron-withdrawing, significantly reducing the nucleophilicity of the C3 position compared to a standard indole. This makes Electrophilic Aromatic Substitution (EAS) sluggish.[1]

  • The "Push" (Activation): The 7-methoxy group provides essential electron donation via resonance, but its inductive effect is withdrawing.

  • The Trap: The basic pyridine nitrogen (N4) often complexes with the electrophile (Vilsmeier reagent) or the Lewis acid, effectively quenching the reaction or leading to N-formylation rather than C-formylation.

This guide prioritizes the Vilsmeier-Haack reaction as the primary route but provides the Rieche Formylation as a high-potency alternative for recalcitrant substrates.

Critical Process Parameters (The "Why" Behind Low Yields)

Before altering your protocol, assess these three failure points.

Failure ModeSymptomRoot CauseCorrective Action
N-Complexation Starting material is consumed, but reverts to SM upon workup.The pyridine nitrogen (N4) attacks the electrophile, forming a meta-stable N-species that hydrolyzes back to SM.Increase Temperature: Heat is required to reverse the kinetic N-attack and drive the thermodynamic C3-attack.
Reagent Quenching Low conversion; Vilsmeier reagent turns cloudy/precipitates early.Moisture in the hygroscopic 6-azaindole starting material destroys the chloroiminium salt.Azeotropic Drying: Dry the SM with toluene before dissolution in DMF.
Incomplete Hydrolysis Product is trapped as an iminium salt (sticky oil) that won't precipitate.The azaindole iminium intermediate is exceptionally stable and resists mild hydrolysis.pH Control: Use a buffered NaOAc workup rather than simple water/bicarb quenching.

Optimized Protocols

Protocol A: The "High-Temperature" Vilsmeier-Haack

Standard indole conditions (0 °C) will fail here. The reaction requires thermal energy to overcome the activation barrier of the pyridine-deactivated ring.

Reagents:

  • Substrate: 7-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • POCl3: Phosphorus oxychloride (5.0 equiv) — Fresh, colorless only.[1]

  • DMF: N,N-Dimethylformamide (anhydrous, 10-15 volumes)[1]

Step-by-Step Workflow:

  • Reagent Formation (The "Salt" Step):

    • Cool anhydrous DMF to 0 °C under Argon.

    • Add POCl

      
       dropwise.[2] Stir for 20–30 minutes at 0 °C.
      
    • Checkpoint: A white precipitate (the Vilsmeier salt) may form. This is good.

  • Addition:

    • Dissolve the 7-methoxy-6-azaindole in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier salt at 0 °C.

    • Reasoning: Adding the substrate to the pre-formed salt prevents POCl

      
       from reacting directly with the pyridine nitrogen.
      
  • The Thermal Ramp:

    • Allow the mixture to warm to Room Temperature (RT) for 1 hour.

    • Crucial Step: Heat the reaction to 80–90 °C for 4–6 hours.

    • Monitor: TLC will likely show a polar spot (the iminium salt). SM should disappear.

  • Buffered Hydrolysis:

    • Cool the mixture to RT.

    • Pour the reaction mixture slowly into a vigorously stirred solution of 2M Sodium Acetate (aq) and ice.

    • Adjust pH to ~7–8 with saturated NaHCO

      
       if necessary.
      
    • Stir for 1 hour. The aldehyde should precipitate as a solid.

Protocol B: The Rieche Formylation (The "Nuclear Option")

If Vilsmeier yields remain <30%, switch to this method.[1] It uses a harder, more reactive electrophile.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Dichloromethyl methyl ether (1.5 equiv)

  • Titanium Tetrachloride (TiCl

    
    ) (3.0 equiv)[1]
    
  • DCM (Dichloromethane)[1]

Workflow:

  • Dissolve substrate in dry DCM at -78 °C.

  • Add TiCl

    
     dropwise (solution turns yellow/orange).
    
  • Add Dichloromethyl methyl ether dropwise.

  • Allow to warm to 0 °C over 2 hours.

  • Quench with ice water.

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathway for the Vilsmeier optimization.

VilsmeierOptimization Start Start: 7-methoxy-6-azaindole CheckSM Check: Is SM Dry? Start->CheckSM DrySM Action: Azeotropic Dry (Toluene) CheckSM->DrySM No Vilsmeier Vilsmeier Reagent Formation (DMF + POCl3, 0°C) CheckSM->Vilsmeier Yes DrySM->Vilsmeier Addition Addition of Substrate Vilsmeier->Addition TempChoice Decision: Reaction Temp Addition->TempChoice PathCold 0°C - RT (Standard) TempChoice->PathCold Standard Indole Protocol PathHot Heat to 90°C (Optimized) TempChoice->PathHot Azaindole Protocol ResultCold Result: N-Complexation (Low Yield / SM Recovery) PathCold->ResultCold ResultHot Result: C3-Iminium Salt (Thermodynamic Product) PathHot->ResultHot ResultCold->Start Recover SM Hydrolysis Hydrolysis (NaOAc Buffer) ResultHot->Hydrolysis Product Target: 3-Carbaldehyde Hydrolysis->Product

Caption: Optimization logic for 6-azaindole formylation. Note the critical divergence at the temperature step.

Troubleshooting FAQ

Q: The reaction mixture turned into a black tar upon heating. What happened? A: This is usually due to thermal degradation caused by uncontrolled exotherms or lack of solvent.

  • Fix: Ensure you are using at least 10–15 volumes of DMF. Do not rush the ramp from 0 °C to 90 °C. Let it equilibrate at RT first.

Q: I see a new spot on TLC, but after workup, I only recover starting material. A: You likely formed the N-formyl species or the N-phosphoryl complex, which is unstable to water.[1]

  • Fix: This confirms the reaction temperature was too low. The C3-attack has a higher activation energy. You must heat the reaction to drive the rearrangement/attack to the C3 position.

Q: The product won't precipitate during hydrolysis. It's an emulsion. A: Azaindoles are amphoteric. If the pH is too low (<4), the pyridine ring is protonated and water-soluble. If too high (>10), the aldehyde alpha-proton can be acidic, or polymerization occurs.[1]

  • Fix: Adjust pH carefully to 7.5–8.0 . If precipitation fails, saturate the aqueous phase with NaCl (brine) and extract with 10% Methanol in DCM (standard EtOAc often fails to extract polar azaindoles).[1]

Q: Can I use the Duff reaction instead? A: Yes. The Duff reaction (Hexamine in TFA) is often cleaner for 6-azaindoles because the acidic media (TFA) protonates the pyridine nitrogen, protecting it from side reactions, while the phenol-like reactivity of the pyrrole allows formylation. However, yields are typically moderate (30–50%).

References

  • Ivonin, S. P., et al. (2020).[1][2] Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.

  • Popowycz, F., & Routier, S. (2003).[1] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry.

  • Hojnik, C. (2015).[1] Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology.

  • Wang, C., et al. (2024).[1] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. PMC (PubMed Central).[1]

Sources

purification methods for 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde .

This compound presents a unique purification challenge: it combines a basic pyridine nitrogen , an acidic pyrrole proton , a labile aldehyde , and an electron-donating methoxy group .[1] Standard protocols often fail due to these competing functionalities, leading to yield loss via polymerization or irreversible adsorption on silica.[1]

Ticket Subject: Purification Protocols for this compound Assigned Specialist: Senior Application Scientist Status: Open

Part 1: The Triage (Workflow Visualization)

Before selecting a method, determine your purity requirements and current crude status.[1] The following decision tree outlines the optimal path based on impurity profiles common to Vilsmeier-Haack syntheses of azaindoles.

PurificationWorkflow Start Crude Reaction Mixture (Post-Vilsmeier) Quench Controlled Hydrolysis (pH 8-9, <10°C) Start->Quench Critical Step Solid Isolate Solid Precipitate Quench->Solid PurityCheck Purity Assessment (LCMS/NMR) Solid->PurityCheck PathA High Purity (>95%) Trace Salts PurityCheck->PathA Clean Crude PathB Major Impurities (Start Material/Regioisomers) PurityCheck->PathB Complex Mix PathC Colored Impurities (Polymerization) PurityCheck->PathC Tarry/Dark Recryst Method A: Recrystallization (EtOH or MeCN) PathA->Recryst Bisulfite Method B: Bisulfite Adduct (Chemical Filtering) PathB->Bisulfite Specific for Aldehydes Column Method C: Buffered Silica Column (DCM:MeOH + TEA) PathC->Column Removal of Tars

Figure 1: Purification Decision Matrix. Select the pathway based on the impurity profile of your crude solid.

Part 2: Critical Workup (The "Emergency Room")

Most purification failures occur before the column, during the quench of the Vilsmeier-Haack intermediate. The intermediate is an iminium salt that must be hydrolyzed to the aldehyde.[2]

Protocol 1: Controlled Hydrolysis

Why this matters: The 7-methoxy-1H-pyrrolo[3,2-b]pyridine core is amphoteric. If the pH is too low (<4), the pyridine nitrogen protonates, keeping the product in the water phase.[1] If too high (>12), you risk Cannizzaro disproportionation or hydrolysis of the methoxy group.[1]

Steps:

  • Cooling: Pour the reaction mixture (DMF/POCl3) slowly onto crushed ice. Maintain internal temp <10°C.

  • Basification: Slowly add 5M NaOH or saturated NaOAc with vigorous stirring.

  • The pH Target: Adjust pH to 8–9 .

    • Note: A thick yellow/orange precipitate should form.

  • Aging: Stir the suspension for 1 hour at 0–5°C to ensure complete hydrolysis of the iminium salt.

  • Filtration: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.

  • Drying: Dry under vacuum at 45°C. Do not exceed 60°C to avoid oxidation.

Part 3: Purification Methodologies

Method A: The Bisulfite Adduct (Highest Purity)

Best for: Removing unreacted starting material (7-methoxy-1H-pyrrolo[3,2-b]pyridine) which lacks the aldehyde group. Mechanism: The aldehyde forms a water-soluble sulfonate salt, while impurities remain in the organic layer [1].[3]

Protocol:

  • Formation: Dissolve crude solid in minimal EtOAc or THF. Add 2 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Extraction: Shake vigorously for 10–15 minutes. The product moves to the aqueous layer.

  • Wash: Wash the aqueous layer 2x with EtOAc (removes non-aldehyde impurities).

  • Regeneration: Adjust the aqueous layer to pH >10 using Na₂CO₃ or NaOH. The aldehyde will precipitate or oil out.

  • Isolation: Extract with EtOAc/DCM, dry over Na₂SO₄, and concentrate.

Method B: Buffered Silica Chromatography

Best for: Removing tarry polymerization byproducts. The Issue: The basic nitrogen in the pyrrolo-pyridine core interacts strongly with acidic silanols on silica gel, causing "streaking" and yield loss.

Protocol:

  • Stationary Phase: Silica Gel (60 Å).

  • Pre-treatment: Slurry the silica in the starting eluent containing 1% Triethylamine (TEA) to neutralize acidic sites.

  • Eluent System:

    • Gradient: 100% DCM

      
       95:5 DCM:Methanol.
      
    • Modifier: Maintain 0.5% TEA or 1% NH₄OH in the eluent throughout.

  • Loading: Dry load on Celite is recommended due to low solubility in non-polar solvents.

Method C: Recrystallization

Best for: Large-scale batches with >85% initial purity.

Solvent Systems:

  • Ethanol (Hot): Classic method. Dissolve at reflux, cool slowly to 4°C.

  • Acetonitrile: Good for removing polar impurities.[3]

  • DMF/Water: Dissolve in minimal DMF, add water dropwise until turbid, then cool.[1] Warning: Hard to remove residual DMF.

Part 4: Troubleshooting & FAQs

Q1: My product turned from yellow to dark brown on the rotary evaporator. What happened?

  • Diagnosis: Polymerization or Oxidation.

  • Cause: Aldehydes attached to electron-rich heterocycles are prone to air oxidation (to carboxylic acid) or acid-catalyzed polymerization if residual acid remains from the workup.

  • Fix: Ensure the final wash of your extract was neutral (pH 7). Add a radical inhibitor like BHT (trace amounts) if storing for long periods. Store under Argon at -20°C.

Q2: I have low recovery from the silica column, even with Methanol.

  • Diagnosis: Irreversible adsorption.

  • Cause: The pyridine nitrogen is coordinating to the silica.

  • Fix: Switch to Method B (Buffered Silica) . If already using TEA, try an Alumina (Neutral) column instead of Silica, as it is less acidic.[1]

Q3: The NMR shows the aldehyde proton, but the peak is split or small.

  • Diagnosis: Hydrate/Hemiacetal formation.

  • Cause: Electron-deficient aldehydes (due to the pyridine ring withdrawing density) can form stable hydrates in the presence of water or hemiacetals in Methanol-d4.

  • Fix: Run NMR in DMSO-d6 or CDCl₃ (dry). Avoid Methanol-d4. If a hydrate is confirmed, dry the solid under high vacuum with P₂O₅.[1]

Q4: Can I use the Vilsmeier reaction if my starting material has a free N-H (on the pyrrole)?

  • Answer: Yes. The Vilsmeier reagent will likely form an intermediate on the N-H as well, but this usually hydrolyzes back to the N-H during the aqueous workup (Protocol 1). However, protection (e.g., Tosyl or Boc) is sometimes preferred to improve solubility and yield [2].[1]

Part 5: Bisulfite Purification Logic

Use this workflow to visualize the chemical separation in Method A.

BisulfiteLogic Mix Crude Mixture (Aldehyde + Impurities) Bisulfite Add NaHSO3 (aq) Mix->Bisulfite SepFunnel Separation Funnel Bisulfite->SepFunnel OrgLayer Organic Layer (Contains Impurities) SepFunnel->OrgLayer Discard AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) SepFunnel->AqLayer Keep Base Add Base (pH >10) AqLayer->Base Regeneration Pure Pure Aldehyde (Precipitates/Extracted) Base->Pure

Figure 2: Chemical Logic of Bisulfite Purification. This method exploits the reversible formation of water-soluble sulfonate adducts.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1][4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724.[1] Link[1]

  • BenchChem. (2025).[2][5] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Link

  • Santa Cruz Biotechnology. (n.d.). 7-Azaindole-3-carboxaldehyde Product Data. Link

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Protocols. Link

Sources

solving solubility issues with 7-methoxy-4-azaindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization Guide

Triage: Immediate Solubility Solutions

If you are currently holding a vial of precipitated or undissolved 7-methoxy-4-azaindole-3-carboxaldehyde, use this decision matrix immediately.

Application Primary Solvent Additives/Conditions Max Conc. Notes
Stock Storage DMSO (Anhydrous)None~50-100 mMGold Standard.[1][2] Store at -20°C under Argon.
Synthetic Reaction DMF or DMAc Heat (40°C)>100 mMAvoid chlorinated solvents (DCM) for initial dissolution if possible; they promote aggregation.[1][2]
Cellular Assay DMSO Stock → Media10% HP-β-CD<100 µMCritical: Do not dilute directly into PBS.[1][2] Predissolve in Cyclodextrin solution.
Animal Formulation PEG400 / Water 5% Tween 80~5-10 mg/kgRequires sonication.[1][2] pH adjustment (pH 4.5) aids dissolution via N4-protonation.[1][2]

Technical Deep Dive: The Physicochemical Challenge

To solve the solubility issue, you must understand the molecule's resistance mechanisms.[2] 7-methoxy-4-azaindole-3-carboxaldehyde (Structure: 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde) presents a "perfect storm" for aggregation.[1][2]

The "Brick Wall" Effect (Pi-Stacking)

Unlike standard indoles, the 4-azaindole core contains a pyridine nitrogen at position 4.[1][2]

  • Mechanism: The planar fused ring system facilitates strong

    
     stacking.[1][2]
    
  • The Methoxy Contribution: The electron-donating 7-methoxy group increases the electron density of the pyridine ring, strengthening intermolecular interactions.[1]

  • The Aldehyde Factor: The C3-aldehyde is a hydrogen bond acceptor, while the N1-pyrrole is a donor.[1][2] In the solid state, these form an intermolecular H-bond network that acts like "molecular zipper," resisting dissolution in non-polar solvents.[2]

Visualizing the Solubility Logic

SolubilityLogic Start Start: Solid Powder SolventCheck Select Solvent System Start->SolventCheck Aprotic Polar Aprotic (DMSO, DMF) SolventCheck->Aprotic Best Protic Protic/Aqueous (Water, MeOH) SolventCheck->Protic Poor NonPolar Non-Polar (DCM, Hexane) SolventCheck->NonPolar Very Poor Success1 Dissolution Successful (Dipole breaks Pi-stacking) Aprotic->Success1 Fail1 Precipitation/Aggregation (Hydrophobic Effect) Protic->Fail1 NonPolar->Fail1 FixAcid Strategy: Protonation Add 1 eq. HCl or Citrate (Protonates N4) Fail1->FixAcid For Synthesis FixComplex Strategy: Encapsulation Use HP-beta-Cyclodextrin Fail1->FixComplex For Bioassay

Figure 1: Solubility Decision Tree based on solvent polarity and intermolecular forces.

Validated Protocols

Protocol A: Preparation of Stable Bioassay Stock (The "Cyclodextrin Shield")

Use this when you need to dose cells without crashing the compound out in the media.[1]

Materials:

  • Compound (Powder)[1][2][3]

  • Anhydrous DMSO[1]

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) [Sigma H107][1][2]
  • PBS (pH 7.4)[1][2]

Step-by-Step:

  • Primary Stock: Dissolve compound in anhydrous DMSO to 50 mM . Sonicate for 30 seconds to ensure no micro-crystals remain.

  • Carrier Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS. Filter sterilize (0.22 µm).
    
  • Intermediate Dilution:

    • Add 20 µL of DMSO Stock to 980 µL of the HP-

      
      -CD solution  (Not pure PBS).
      
    • Result: 1 mM Compound in 2% DMSO / 20% CD.

    • Why? The cyclodextrin hydrophobic cavity encapsulates the azaindole core before it hits the water, preventing aggregation.

  • Final Dosing: Dilute this intermediate 1:10 or 1:100 into cell media.

Protocol B: Synthetic Handling (Reductive Amination)

Common issue: The aldehyde oxidizes or polymerizes before reacting.[1]

Step-by-Step:

  • Solvent: Use 1,2-Dichloroethane (DCE) or THF.[1][2] If solubility is poor, add 10% DMF as a co-solvent.[2]

  • Activation: Add the amine and Acetic Acid (1-2 eq) .

    • Mechanism:[1][2][4] The acid protonates the imine intermediate and the N4-azaindole nitrogen.[1][2] This protonation significantly improves solubility in the organic media during the reaction.[2]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) only after the mixture clears (indicating imine formation/dissolution).[1][2]

Stability & Degradation (The "Yellowing" Effect)

Users often report the white powder turning yellow/brown.[1][2] This is a chemical change, not just physical.[2]

Degradation Pathway

The C3-aldehyde is susceptible to autoxidation to the carboxylic acid (7-methoxy-4-azaindole-3-carboxylic acid).[1][2]

Degradation Aldehyde Aldehyde (Active) White Solid Oxidation Air/Light Oxidation Aldehyde->Oxidation Acid Carboxylic Acid (Inactive) Yellow/Brown Solid Oxidation->Acid

Figure 2: Primary degradation pathway upon exposure to air.[1][2]

Prevention:

  • Purge: Always re-seal vials under Argon or Nitrogen gas.

  • Desiccate: Water promotes hydrate formation which accelerates oxidation.[1][2] Store with silica gel packets.

Frequently Asked Questions (FAQs)

Q: I see "7-azaindole" mentioned everywhere. Is my "4-azaindole" the same? A: NO. This is a critical distinction.

  • 7-azaindole (Pyrrolo[2,3-b]pyridine): Nitrogen is at position 7.[1][2][4][5][6]

  • 4-azaindole (Pyrrolo[3,2-b]pyridine): Nitrogen is at position 4.[1][2][7]

  • Impact: 4-azaindoles are generally less soluble and more basic than 7-azaindoles due to the specific electron distribution of the fused ring system [1].[1][2] Ensure you are using the correct isomer, as their biological targets (often kinases) are distinct.[2]

Q: Can I use acid to dissolve it for cell culture? A: Only with extreme caution. While lowering pH (to ~4.0) protonates the pyridine nitrogen (pKa approx 5-6) and drastically improves solubility, acidic media is often toxic to cells.[2] Use the Cyclodextrin Protocol (Protocol A) instead.

Q: My LCMS shows a peak M+16 higher than expected. What is it? A: This is likely the Carboxylic Acid oxidation product (Aldehyde O -> OH is +16 mass units).[1][2] This confirms your stock has oxidized.[1][2] Discard and purchase fresh precursor or repurify.

References

  • Popowycz, F., et al. (2003).[2] "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 59(10), 1753-1761.[1][2]

  • Brewster, M. E., & Loftsson, T. (2007).[2] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2]

  • Robinson, S., et al. (2010).[2] "Physicochemical properties of azaindoles." Bioorganic & Medicinal Chemistry Letters, 20(15), 4533-4537.[2] (General reference for azaindole solubility profiles).

  • GuideChem. (2024).[1][2] "7-Azaindole-3-carboxaldehyde Properties and Safety." (Used for general aldehyde handling protocols).[1][2]

Sources

Technical Support Center: 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Solution Stability, Troubleshooting, and Best Practices

Welcome to the technical support resource for 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development scientists to address common challenges related to the handling and stability of this compound in solution. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate issues, troubleshoot effectively, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, or my biological assay results are inconsistent. Could my stock solution of this compound be degrading?

A: Yes, this is a highly probable cause. The chemical structure of this compound contains features—specifically an aromatic aldehyde and an electron-rich pyrrolopyridine core—that make it susceptible to degradation under common laboratory conditions.

Several factors can contribute to its instability in solution:

  • Oxidation: The aldehyde group (–CHO) is prone to oxidation, especially when exposed to atmospheric oxygen. This process converts the aldehyde to the corresponding carboxylic acid, which is typically unreactive in subsequent reductive amination or similar reactions, leading to lower yields and the appearance of impurities.[1]

  • Polymerization: Under certain conditions, such as inappropriate pH or temperature, aldehydes can undergo self-condensation or polymerization reactions, reducing the concentration of the active monomeric form.[1]

  • Influence of Substituents: The methoxy group (–OCH₃) is an electron-donating group. While this can influence the compound's biological activity, it can also make the aromatic system more susceptible to oxidative degradation compared to compounds with electron-withdrawing groups.[1]

  • pH Sensitivity: The pyrrolopyridine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. Extreme pH values can catalyze degradation pathways.[2][3]

  • Light and Temperature: Like many complex organic molecules, exposure to light and elevated temperatures can provide the energy needed to initiate degradation processes.[1][4]

Consistent, reproducible results begin with a stable, well-characterized starting material. Verifying the integrity of your stock solution is a critical first step in troubleshooting.

Q2: What is the most likely degradation pathway, and what impurity should I look for?

A: The most common and chemically favorable degradation pathway is the oxidation of the aldehyde to a carboxylic acid.

  • Mechanism: This typically occurs via a free-radical mechanism initiated by oxygen, light, or trace metal impurities.

  • Impurity to Identify: You should look for the formation of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid . Using a mass spectrometry (LC-MS) based method, you would expect to see a new peak with a mass increase of 16 atomic mass units (amu) corresponding to the addition of an oxygen atom.

Caption: Primary degradation pathway via oxidation.

Troubleshooting & Experimental Guides
Q3: I'm seeing an unexpected peak in my HPLC/LC-MS analysis. How can I confirm if it's a degradation product?

A: A systematic comparison is the most effective way to identify degradation products. This workflow helps distinguish between an impurity from the original solid material and a product of solution-state instability.

TroubleshootingWorkflow start Unexpected Peak Observed in HPLC/LC-MS prep_fresh Immediately prepare a fresh solution from solid material in the same solvent. start->prep_fresh analyze_t0 Analyze this 't=0' solution immediately via HPLC/LC-MS. prep_fresh->analyze_t0 compare Compare 't=0' chromatogram to the aged sample's chromatogram. analyze_t0->compare impurity Conclusion: Peak is likely a pre-existing impurity from the solid starting material. compare->impurity Peak is present at t=0 and does not grow over time degradation Conclusion: Peak is a degradation product formed in solution over time. compare->degradation Peak is absent or smaller at t=0 and grows in the aged sample check_mass Check mass of the new peak. Does it correspond to the oxidized acid (Parent Mass + 16 amu)? degradation->check_mass

Caption: Workflow for identifying degradation products.

Q4: How should I prepare and store stock solutions to maximize stability?

A: Proper solution preparation and storage are critical. The goal is to minimize exposure to oxygen, light, water (unless in an aqueous buffer), and extreme temperatures.

Protocol: Preparing a High-Integrity Stock Solution

  • Solvent Selection: Choose a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for creating concentrated organic stock solutions.

  • Weighing: Weigh the solid material quickly in a low-humidity environment.

  • Dissolution: Use a volumetric flask. Add the solvent to the solid and sonicate briefly in a room temperature water bath if needed to fully dissolve.

  • Inert Atmosphere: Before capping the flask, gently flush the headspace with an inert gas like argon or nitrogen. This displaces oxygen and is a crucial step to prevent oxidation.[1]

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use volumes in amber glass vials or cryovials with secure caps. This avoids repeated freeze-thaw cycles and re-introduction of air into the main stock.

  • Storage: Store aliquots at ≤ -20°C, with -80°C being optimal for long-term storage. Ensure they are protected from light.[4][5]

Parameter Recommendation Rationale
Solvent Anhydrous DMSO, DMF, DioxaneMinimizes water-related degradation; good solvating power.
Atmosphere Inert (Argon or Nitrogen)Displaces oxygen to prevent oxidation of the aldehyde.[1]
Temperature -20°C (short-term) or -80°C (long-term)Reduces the kinetic rate of all degradation reactions.[5]
Container Amber glass vialsProtects from light, which can catalyze degradation.[4]
Practice Single-use aliquotsAvoids contamination and repeated freeze-thaw cycles.
Q5: Are there specific solvents, pH ranges, or reagents I should avoid?

A: Yes. Incompatibilities can significantly accelerate degradation.

Category Avoid Reasoning
Solvents Protic solvents (e.g., Methanol, Ethanol) for long-term storageCan potentially react with the aldehyde to form hemiacetals/acetals.
pH Conditions Strong acidic (pH < 4) or strong basic (pH > 9) aqueous solutionsCan catalyze hydrolysis or other degradation pathways of the heterocyclic core.[2][3]
Reagents Strong oxidizing agents (e.g., peroxides, permanganates)Will rapidly and non-selectively oxidize the aldehyde.[4]
Strong reducing agents (e.g., NaBH₄, LiAlH₄)Will reduce the aldehyde unless it is the intended reaction.
Primary and secondary amines in solutionCan form unstable imines or enamines if not part of a controlled reaction.[1]
Environment Prolonged exposure to air and direct lightKey drivers of oxidative and photodegradation.[1][4]
Q6: How can I perform a simple stability study for my specific experimental conditions?

A: A forced degradation or time-course study using HPLC is the gold standard for assessing stability in your specific experimental buffer or solvent system.[6][7]

Protocol: HPLC-Based Solution Stability Assessment

  • Preparation: Prepare a solution of this compound in your exact experimental medium (e.g., cell culture media, assay buffer) at the final working concentration.

  • Time Zero (t=0) Sample: Immediately after preparation, take an aliquot, and inject it into a validated HPLC system. Record the chromatogram. The peak area of the parent compound at this point is your 100% reference.

  • Incubation: Store the bulk of the solution under your exact experimental conditions (e.g., 37°C incubator, benchtop at room temperature).

  • Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours). Immediately analyze them by HPLC.

  • Data Analysis: For each time point, calculate the percentage of the parent compound remaining relative to the t=0 sample using the peak area.

    • % Remaining = (Peak Area at time 'x' / Peak Area at t=0) * 100

This empirical approach provides definitive data, moving beyond assumptions and ensuring the integrity of your results.[6]

References
  • Allan Chemical Corporation. (2025, October 23).
  • Jubilant Ingrevia Limited. (2021, February 11).
  • Jubilant Ingrevia.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Analyst (RSC Publishing).
  • PubMed.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Jubilant Ingrevia. (2024, February 6).
  • Semantic Scholar.
  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • PMC. (2022, September 7).
  • ResearchGate. (2025, December 28).
  • PubMed. (2017).
  • PubMed. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.
  • PMC. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • ACS Publications. (2013, November 20). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).

Sources

minimizing side reactions during reductive amination of azaindole aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Minimizing Side Reactions in Azaindole Functionalization Ticket Priority: High (Synthetic Bottleneck)

Welcome to the Azaindole Chemistry Support Hub.

You are likely here because your reductive amination on an azaindole scaffold is failing. You might be seeing the corresponding alcohol (direct reduction), a dimer, or unreacted starting material despite prolonged reaction times.

Azaindoles are deceptive. Unlike simple indoles, the pyridine nitrogen (N7 in 7-azaindole, etc.) acts as a "proton sponge" and a chelating handle. This changes the effective pH of your reaction and can poison standard Lewis acids. This guide addresses the specific electronic and steric challenges of these substrates.

Part 1: Diagnostic Troubleshooting (FAQs)
Issue #1: "I am seeing significant reduction of my aldehyde to the alcohol (approx. 20-40%), not the amine."

Diagnosis: The imine formation is too slow relative to the reduction rate. Azaindole aldehydes are electron-deficient (due to the pyridine ring), making the carbonyl less nucleophilic than typical benzaldehydes. If you use a strong reductant like Sodium Borohydride (


) or add the reductant too early, it will reduce the aldehyde before the amine has a chance to condense.

Solution: Switch to Sodium Triacetoxyborohydride (STAB) or use a Titanium-Mediated protocol.

  • Why STAB? STAB is sterically bulky and electron-poor. It reduces imines (which are protonated/activated) much faster than it reduces aldehydes.

  • The Fix: Do not use

    
     in one pot. If you must use 
    
    
    
    , you must pre-form the imine (verify by TLC/NMR) before adding the hydride.
Issue #2: "The reaction stalls. I see the hemiaminal or starting material, but the imine won't form."

Diagnosis: Water poisoning and "Proton Sequestration." Reductive amination is an equilibrium process (


). Water drives the reaction backward. Furthermore, the basic nitrogen in the azaindole ring can sequester the acid catalyst (Acetic Acid), preventing it from activating the carbonyl oxygen.

Solution: Use Titanium(IV) Isopropoxide (


) .[1][2]
  • Mechanism:

    
     acts as a dual-function reagent. It is a Lewis acid that activates the carbonyl and a water scavenger that chemically consumes the water produced (forming stable titanium oxides), driving the equilibrium irreversibly to the imine.
    
  • Protocol: Mix Amine + Aldehyde +

    
     neat or in dry THF. Stir 2-4 hours. Then dilute and add the reductant.
    
Issue #3: "I am getting the tertiary amine (bis-alkylation) instead of the secondary amine."

Diagnosis: The product secondary amine is more nucleophilic than the starting primary amine. Once the secondary amine forms, it competes for the remaining aldehyde. This is common with unhindered primary amines (e.g., methylamine, ethylamine).

Solution: Adjust Stoichiometry and Order of Addition.

  • The Fix: Use a significant excess of the primary amine (1.5 – 2.0 equivalents).

  • Technique: Add the aldehyde slowly to a solution of the amine + reductant (Inverse Addition), keeping the amine concentration high relative to the aldehyde.

Issue #4: "My reaction mixture turned into a black tar/polymer."

Diagnosis: Acid-catalyzed polymerization or dimerization. Azaindoles are electron-rich at C3 but electron-poor at the ring. However, they are prone to acid-catalyzed dimerization (similar to indoles) if left in strong acid for too long without reduction.

Solution: Protect the N1 Nitrogen.

  • The Fix: Install an electron-withdrawing group (Boc, Tosyl, or SEM) on the indole nitrogen (N1) before attempting the reaction. This pulls electron density from the ring, stabilizing it against polymerization and preventing the N1-H from interfering with the catalyst.

Part 2: Comparative Data & Reagent Selection

Table 1: Reductant Selection Matrix for Azaindole Aldehydes

ReagentSelectivity (Imine vs Aldehyde)Risk of Side RxnsRecommended Use Case

(STAB)
High LowStandard. Best for one-pot procedures where imine forms easily.

+

Very High LowDifficult Cases. Best for sterically hindered amines or electron-deficient aldehydes.

ModerateModerate (Toxic)Legacy. Use only if STAB fails and pH control (pH 5-6) is strictly required.

LowHigh Avoid in one-pot. Only use if imine is pre-isolated (Two-step).
Part 3: Visualizing the Pathway

The following diagram illustrates the decision logic and the mechanistic advantage of using Titanium Isopropoxide to prevent the "Stalled Reaction" scenario.

Azaindole_Reductive_Amination Start Start: Azaindole Aldehyde + Amine Check_Imine Is Imine Formation Fast/Stable? Start->Check_Imine STAB_Method Method A: STAB Protocol (Sodium Triacetoxyborohydride) Check_Imine->STAB_Method Yes (Unimpeded) Ti_Method Method B: Titanium(IV) Isopropoxide (Lewis Acid + Water Scavenger) Check_Imine->Ti_Method No (Stalled/Equilibrium Issue) Direct_Red Risk: Direct Reduction (Aldehyde -> Alcohol) STAB_Method->Direct_Red Aldehyde Reduces Faster Success_A Product: Secondary Amine STAB_Method->Success_A Imine Reduces Fast Intermediate Titanium-Aminol Complex (Water Removed Chemically) Ti_Method->Intermediate Ti(OiPr)4 Traps Water Reductant_Add Add NaBH4 (Step 2) Intermediate->Reductant_Add Success_B Product: Secondary Amine (High Yield) Reductant_Add->Success_B

Caption: Decision tree for selecting the correct reductive amination protocol based on imine stability. Method B (Titanium) is preferred for azaindoles prone to stalling.

Part 4: Validated Experimental Protocols
Protocol A: The "Titanium-Boosted" Method (Recommended for Azaindoles)

Best for: Unprotected azaindoles, hindered amines, or when standard STAB fails.

  • Complexation: In a flame-dried flask under Argon, combine the Azaindole Aldehyde (1.0 equiv) and Amine (1.1 – 1.2 equiv).

  • Activation: Add Titanium(IV) isopropoxide (

    
    , 1.2 – 1.5 equiv) neat (if liquid amine) or in minimal anhydrous THF.
    
    • Note: The solution often turns yellow/orange, indicating imine/titanate complex formation.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC.[3] The aldehyde spot should disappear.

      
       shifts the equilibrium by scavenging water.
      
  • Reduction: Dilute the mixture with anhydrous Ethanol or Methanol (approx. 0.2 M concentration).[2] Add Sodium Borohydride (

    
    , 1.5 equiv) portion-wise.
    
    • Caution: Exothermic gas evolution (

      
      ).
      
  • Quench (Critical): After 2 hours, quench by adding 2M NaOH or saturated

    
     .
    
    • Tip: If a white precipitate (

      
      ) forms and makes filtration difficult, add Celite and filter through a pad, or use Rochelle's salt (Potassium Sodium Tartrate) solution to solubilize the titanium salts.
      
Protocol B: The Standard STAB Method

Best for: Robust substrates where N1 is protected (e.g., N-Boc-azaindole).

  • Dissolution: Dissolve Azaindole Aldehyde (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalyst: Add Acetic Acid (AcOH, 1.0 – 2.0 equiv).

    • Why? Azaindoles are basic; AcOH buffers the pH to ~5, optimizing imine formation without protonating the amine nucleophile entirely.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.4 equiv) in one portion.
    
  • Time: Stir at RT for 4–16 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
Part 5: References & Authority
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[4][5][9] 11, 1996, pp. 3849–3862.[4][5][6] Key Insight: Establishes STAB as the superior reagent for aldehyde selectivity over alcohols.

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[1][9][10] The Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928–4929. Key Insight: Defines the mechanism of Ti(OiPr)4 as a Lewis acid and water scavenger for stalled imines.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Key Insight: Foundational work on using Titanium to facilitate difficult reductive aminations.

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395–404. Key Insight: Explains the behavior of borohydrides in acidic media, relevant for understanding side reactions in azaindole chemistry.

Sources

Technical Support Center: Handling & Storage of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

[1]

Case ID: CAS-1256824-38-0 Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide[1]

Executive Summary & Compound Profile

Compound: 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS: 1256824-38-0 Chemical Class: Azaindole / Heteroaromatic Aldehyde Primary Utility: Intermediate for kinase inhibitor synthesis (e.g., JAK, VEGFR inhibitors).[1]

Technical Note: This compound features an electron-rich azaindole core coupled with a reactive aldehyde at the C3 position.[2] This structural combination creates a "push-pull" electronic system, making the aldehyde highly susceptible to autoxidation (conversion to carboxylic acid) and photolytic degradation .[1]

Optimal Storage Specifications

To maintain purity >98% over extended periods, you must mitigate three primary degradation vectors: Oxygen, Moisture, and Light. [1]

Storage Protocol Matrix
ParameterShort-Term (< 1 Month)Long-Term (> 1 Month)Scientific Rationale
Temperature 2°C to 8°C (Refrigerated)-20°C (Freezer)Low temperature arrests the kinetics of autoxidation and spontaneous polymerization.[1]
Atmosphere Tightly capped vialInert Gas (Argon/N₂) Aldehydes oxidize to carboxylic acids in air. Argon is heavier than air and provides a better blanket than Nitrogen.
Humidity Ambient (if capped)Desiccator Moisture promotes hydrate formation and facilitates nucleophilic attacks on the carbonyl carbon.
Light Amber VialAmber Vial + FoilAzaindoles are photosensitive; UV exposure can generate radical species leading to ring degradation.
The "Thaw-Cycle" Rule (Critical)

Never open a cold vial immediately. When retrieving the compound from -20°C storage, allow the vial to equilibrate to room temperature (approx. 30–45 minutes) inside a desiccator before opening.

  • Why? Opening a cold vial introduces atmospheric moisture, which instantly condenses on the hygroscopic solid.[1] This water accelerates degradation once the vial is returned to storage.

Workflow Visualization: Arrival to Storage

The following decision tree outlines the standard operating procedure (SOP) upon receiving a shipment of this compound.

StorageWorkflowStartShipment Arrival(CAS 1256824-38-0)InspectVisual Inspection(Color/Form)Start->InspectDecisionImmediate Usage?Inspect->DecisionUseNowWeigh Quantity(In Fume Hood)Decision->UseNowYesLongTermSeal with ParafilmDecision->LongTermNoResealPurge Headspace(Argon/Nitrogen)UseNow->ResealReseal->LongTermStoreStore at -20°C(Amber Vial)LongTerm->Store

Figure 1: Standard Operating Procedure for receiving and storing sensitive azaindole aldehydes.

Troubleshooting & FAQs

Q1: The compound has turned from off-white to yellow/brown. Is it still usable?

Diagnosis: This indicates oxidation . The aldehyde group (-CHO) has likely oxidized to the carboxylic acid (-COOH) or undergone an aldol-type condensation.[1] Action:

  • Run LC-MS: Check for a peak shift. The acid form will usually elute earlier (in reverse phase) and show a mass of M+16 (Oxygen addition).

  • Solubility Check: The carboxylic acid derivative is often significantly less soluble in mild organic solvents (like DCM or EtOAc) compared to the aldehyde.

  • Salvage Protocol: If the impurity is <10%, you can purify via a short silica plug (eluting with Hexane/EtOAc). If oxidation is extensive, recrystallization is required.[1]

Q2: I see a "double peak" in my NMR spectrum (CHO region).

Diagnosis: This is often due to Rotamers or Hydrate Formation .

  • Rotamers: The methoxy group or the pyrrole NH can cause restricted rotation, showing split peaks.[1]

  • Hydrate: In the presence of water, the aldehyde can form a gem-diol (

    
    ).[1]
    Verification:  Run the NMR with a drop of D₂O. If the peak collapses or disappears (exchangeable protons), it is likely the hydrate.[1] If it persists, run a high-temperature NMR (50°C) to coalesce rotamers.[1]
    
Q3: What is the best solvent for making a stock solution?

Recommendation: Anhydrous DMSO or DMF .

  • Stability: Stock solutions in DMSO are stable for ~1 week at -20°C.

  • Avoid: Alcohols (Methanol/Ethanol) for long-term storage. Aldehydes can react with alcohols to form hemiacetals/acetals over time, especially if the solvent is slightly acidic.[1]

Advanced Recovery Protocol: Bisulfite Purification

If your compound has degraded significantly, standard column chromatography may be difficult due to streaking acids.[1] Use this "Self-Validating" chemical purification method specific to aldehydes.

  • Dissolve: Dissolve the crude degraded mixture in a minimal amount of Ethanol/Water.

  • Complexation: Add saturated Sodium Bisulfite (NaHSO₃) solution. The aldehyde forms a water-soluble bisulfite adduct; impurities (dimers, non-aldehydes) generally do not.[1]

  • Wash: Wash the aqueous phase with Ethyl Acetate (removes non-aldehyde organic impurities).

  • Release: Basify the aqueous layer (pH ~9-10) with Sodium Carbonate (

    
    ) or dilute NaOH. This reverses the adduct, regenerating the free aldehyde.[1]
    
  • Extract: Extract immediately with Ethyl Acetate, dry over

    
    , and concentrate.
    

Degradation Pathway Analysis

Understanding how the molecule breaks down helps in preventing it.

DegradationCompound7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehydeOxidationOxidation (+O2)Compound->OxidationLightUV Light / AcidCompound->LightAcidCarboxylic Acid(Impurity A)Oxidation->AcidAir ExposureDimerDimerization(Colored Impurity)Light->DimerCondensation

Figure 2: Primary degradation pathways. The aldehyde oxidation is the dominant failure mode in storage.[1]

References & Validation Sources

  • Sigma-Aldrich (Merck). Safety Data Sheet: Pyridine-carboxaldehydes. (General handling for heteroaromatic aldehydes).

  • Combi-Blocks. Product Safety Guide: Azaindole derivatives. (Specific storage parameters for azaindole class).

  • National Center for Biotechnology Information. PubChem Compound Summary for 7-azaindole-3-carboxaldehyde (Analogous Structure).

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[3] (Standard operating procedures for inert atmosphere storage).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

recrystallization solvents for 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde .

This compound belongs to the 4-azaindole family (pyrrolo[3,2-b]pyridine core), which is distinct from the more common 7-azaindole (pyrrolo[2,3-b]pyridine). The specific position of the nitrogen atoms significantly influences the hydrogen bonding capability and solubility profile compared to its isomers.

Ticket ID: CHEMSUP-AZA-07 Subject: Optimization of Recrystallization Solvents for this compound Status: Active

Diagnostic & Triage: Why is Purification Failing?

Before selecting a solvent, diagnose the current state of your material. The presence of the aldehyde group at C3 and the methoxy group at C7 creates a specific polarity profile that often leads to "oiling out" rather than crystallization.

ObservationProbable CauseImmediate Action
Oiling Out Compound is too soluble in the hot solvent, or the melting point is depressed by impurities.Switch to a higher boiling solvent or use a binary solvent system (See Section 2).
Dark/Tar Formation Decomposition (likely oxidation of aldehyde to carboxylic acid) or polymerization.Perform a charcoal wash (hot filtration) or switch to inert atmosphere (N₂/Ar).
No Precipitation Solution is too dilute or the compound is stuck in a supersaturated state.Seed with a crystal (if available), scratch the glass, or cool to -20°C.
Inorganic Salts Residual salts from Vilsmeier-Haack (e.g., phosphates) are insoluble.Perform an aqueous wash (NaHCO₃) before attempting recrystallization.

Solvent Selection Matrix

Based on the physicochemical properties of the pyrrolo[3,2-b]pyridine scaffold (H-bond donor at N1, H-bond acceptor at N4, Aldehyde, Methoxy), the following solvent systems are recommended.

Primary Candidates (Single Solvent)

Best for initial trials with >100mg of material.

SolventBoiling Point (°C)SuitabilityNotes
Acetonitrile (MeCN) 82High Excellent for polar aromatics. Dissolves impurities well at reflux; poor solubility at 0°C.
Ethanol (EtOH) 78Moderate Good general solvent. May require trace water to dissolve inorganic residues.
Methanol (MeOH) 65Moderate Often too good a solvent; yield may be low unless cooled to -20°C.
Toluene 110Low Only for very lipophilic samples. Good for removing non-polar tars.
Binary Solvent Systems (Solvent/Anti-solvent)

Required if single solvents cause oiling out.

  • Ethanol / Water: Dissolve in hot Ethanol, add hot Water until turbid, then cool.

    • Ratio: Start with 9:1, move to 1:1 if needed.

  • Ethyl Acetate / Hexanes: Dissolve in minimal hot EtOAc, add Hexanes dropwise.

    • Warning: Aldehydes can sometimes polymerize if left too long in acidic EtOAc (check for acetic acid traces).

  • DCM / Hexanes: Dissolve in DCM (room temp), add Hexanes, then slowly evaporate DCM (vapor diffusion).

Standard Operating Procedure (SOP)

Protocol: Recrystallization of Azaindole Aldehydes

Pre-requisite: Ensure the crude material has been washed with saturated NaHCO₃ to remove acidic byproducts (e.g., POCl₃ residues) which catalyze degradation.

Step 1: Solubility Test (The "Test Tube" Method)

Place ~20 mg of crude solid in a test tube.

  • Add 0.5 mL of solvent (e.g., MeCN).

  • Heat to boiling.

    • If it dissolves instantly: Solvent is too polar (Try Toluene or use Binary system).

    • If it doesn't dissolve: Add more solvent in 0.2 mL increments.

    • If it dissolves only at boiling:Ideal Candidate.

Step 2: The Recrystallization Workflow

RecrystallizationWorkflow Start Crude Solid (7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-CHO) Dissolve Dissolve in Min. Hot Solvent (e.g., Refluxing MeCN) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove insoluble salts/dust) CheckSol->Filter Yes Charcoal Add Activated Charcoal (If dark/tarry) CheckSol->Charcoal No (Dark) CoolRoom Cool to Room Temp (Slowly, 1-2 hours) Filter->CoolRoom Charcoal->Filter CoolIce Cool to 0°C - 4°C (Ice Bath) CoolRoom->CoolIce Collect Vacuum Filtration & Wash with Cold Solvent CoolIce->Collect

Figure 1: Decision pathway for the purification of azaindole aldehydes.

Step 3: Critical Execution Details
  • Dissolution: Use an oil bath set 5°C above the solvent boiling point. Add solvent slowly down the condenser.

  • Seeding: If the solution cools without crystals forming, add a "seed" crystal from a previous batch or scratch the inner wall of the flask with a glass rod to create nucleation sites.

  • Isolation: Filter the crystals using a Büchner funnel. Wash with cold solvent (chilled on ice) to remove surface impurities without re-dissolving the product.

Advanced Troubleshooting (FAQs)

Q1: The compound "oils out" (forms a liquid blob) instead of crystallizing. How do I fix this?

  • Root Cause: The temperature dropped too fast, or the solvent boiling point is higher than the melting point of the solvated compound.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the solvent to dilute slightly.[1] Turn off the heat source and let the flask cool inside the oil bath (slow cooling). Agitate vigorously if oil droplets reappear.

Q2: My crystals are colored (yellow/brown) but should be white/off-white.

  • Root Cause: Conjugated impurities or oxidation products.

  • Fix: Re-dissolve in hot solvent and add 1-2% (w/w) activated carbon . Stir at reflux for 5 minutes, then filter hot through Celite. Note: Aldehydes can adsorb to carbon, so do not use excess.

Q3: I have low recovery yield (<50%).

  • Root Cause: The compound is too soluble in the chosen solvent at room temperature.

  • Fix: Concentrate the mother liquor (filtrate) to half volume and cool again to obtain a "second crop." Alternatively, switch to a less polar solvent (e.g., from MeOH to EtOH/Water).

Q4: Is the [3,2-b] isomer different from the [2,3-b] isomer regarding solubility?

  • Analysis: Yes. The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core has the pyridine nitrogen at position 4, while 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has it at position 7.

  • Impact: The [3,2-b] isomer generally has higher lattice energy due to different H-bonding geometry, often making it less soluble in non-polar solvents than the [2,3-b] isomer.

References & Authority

  • Compound Verification: Sigma-Aldrich.[2] 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde.[3] CAS: 276862-85-2.[3] Available at: (Accessed 2024).

  • Purification Methodology: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for heterocyclic purification).

  • Azaindole Chemistry: BenchChem. Technical Support: Purification of 1H-Pyrrolo[3,2-b]pyridine derivatives. Troubleshooting Guide. Available at: (Accessed via Search).

  • Synthesis Context: Popowycz, F., et al. (2003). "Synthesis of 4-azaindoles (1H-pyrrolo[3,2-b]pyridines)". Tetrahedron, 59(25), 4603-4610. (Describes the Vilsmeier formylation and workup for this scaffold).

Sources

Technical Support Center: Vilsmeier-Haack Formylation of 7-Methoxy-4-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Synthesis Optimization & Troubleshooting Subject: 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Synthesis

Executive Summary: The Substrate Challenge

You are attempting to formylate 7-methoxy-4-azaindole (7-methoxy-1H-pyrrolo[3,2-b]pyridine). This substrate presents a unique "electronic tug-of-war" that distinguishes it from standard indole chemistry:

  • The Deactivator: The pyridine nitrogen (N4) is electron-withdrawing, decreasing the nucleophilicity of the pyrrole ring (specifically at C3) compared to a standard indole.

  • The Activator: The methoxy group at C7 is an Electron Donating Group (EDG). Through resonance, it pushes electron density back into the ring system, partially counteracting the deactivating effect of the pyridine nitrogen.

The Result: This substrate is more reactive than unsubstituted 4-azaindole but less reactive than 7-methoxyindole. Standard indole protocols (0 °C


 RT) often fail, resulting in recovered starting material or kinetic N-formylation. Successful formylation requires a thermodynamically controlled protocol  involving heat and careful hydrolysis.
Optimized Protocol (The "Golden Standard")

Use this protocol as your baseline. Deviations from this temperature/stoichiometry profile are the primary cause of failure.

ParameterSpecificationRationale
Stoichiometry 1.0 equiv Substrate : 3.0 equiv

: 10.0 equiv DMF
Excess Vilsmeier reagent is required to overcome the pyridine "sink" effect.
Solvent DMF (Anhydrous)Acts as both reagent and solvent. Moisture kills the active chloroiminium species.
Temperature 1

(Reagent Formation)
Critical.

+ DMF is exothermic. High temp here degrades the reagent before it forms.
Temperature 2

(Reaction)
Crucial Difference: Unlike indoles, azaindoles require thermal energy to drive the C3 attack.
Hydrolysis Aqueous NaOAc or

Strong base (NaOH) can degrade the aldehyde; acid hydrolysis may be too slow.
Step-by-Step Workflow
  • Reagent Formation: In a flame-dried flask under Ar/

    
    , cool anhydrous DMF (10 equiv) to 
    
    
    
    . Dropwise add
    
    
    (3.0 equiv). Stir at
    
    
    for 20--30 mins. The solution should turn pale yellow (the "Vilsmeier Salt").
  • Addition: Dissolve 7-methoxy-4-azaindole (1.0 equiv) in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at

    
    .
    
  • The "Push": Allow the mixture to warm to Room Temperature (RT), then heat to

    
      for 3--6 hours. Monitor by TLC/LCMS.
    
    • Note: You are looking for the conversion of the intermediate iminium salt (polar) to the aldehyde (less polar) after mini-workup.

  • Quench & Hydrolysis: Cool to

    
    . Pour the reaction mixture onto crushed ice. Adjust pH to ~8-9 using saturated aqueous Sodium Acetate (NaOAc) or Sodium Bicarbonate (
    
    
    
    ).
  • Isolation: Stir the aqueous slurry for 1 hour (essential for hydrolysis). The solid product should precipitate.[1] Filter and wash with water.[1] If no precipitate, extract with EtOAc (avoid DCM if emulsions form).

Troubleshooting Guide (Diagnostic Decision Tree)
Issue A: "I only see Starting Material (SM) or very low conversion."
  • Diagnosis: The activation energy barrier was not overcome. The pyridine ring is pulling too much density away from C3.

  • Fix:

    • Increase Temperature: Raise reaction temperature to

      
      .
      
    • Increase Concentration: Run the reaction at 1M or 2M concentration to favor bimolecular kinetics.

    • Check Reagent: If your Vilsmeier reagent turned deep red/black before adding substrate, it decomposed. Ensure

      
       is distilled and DMF is dry.
      
Issue B: "I isolated the N-formyl product (N1-CHO), not the C3-aldehyde."
  • Diagnosis: Kinetic vs. Thermodynamic control failure. N-formylation is fast and reversible; C-formylation is slow and irreversible. You stopped too early or didn't heat enough.

  • Fix:

    • Thermodynamic Push: Heat the reaction longer (>6 hours at

      
      ). The N-formyl group will detach and the C3 attack will eventually dominate.
      
    • Hydrolysis Check: The N-formyl group is labile. Ensure your workup involves stirring with base (NaOAc) for at least 1 hour. This cleaves the N-formyl byproduct while leaving the C-formyl product intact.

Issue C: "The reaction turned into a black tar/polymer."
  • Diagnosis: Thermal runaway or "Vilsmeier Polymerization."

  • Fix:

    • Control the Exotherm: Did you add

      
       too fast? The initial formation of the chloroiminium salt is highly exothermic. Keep it strictly at 
      
      
      
      during addition.
    • Protect the Methoxy: In rare cases, harsh Lewis acids can cleave the methyl ether. Ensure you are not refluxing

      
      .
      
Mechanism & Pathway Visualization

The following diagram illustrates the competition between Kinetic (N-attack) and Thermodynamic (C-attack) pathways, and the critical hydrolysis step.

VilsmeierMechanism Fig 1. Reaction Pathway: Overcoming the Kinetic N-Formyl Trap to achieve Thermodynamic C3-Formylation. Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0°C, Exothermic N_Attack N-Formyl Intermediate (Kinetic / Reversible) Vilsmeier->N_Attack Fast attack at N1 C_Attack C3-Iminium Salt (Thermodynamic) Vilsmeier->C_Attack Slow attack at C3 (Requires Heat) Substrate 7-Methoxy-4-Azaindole Substrate->N_Attack Substrate->C_Attack N_Attack->Substrate Reversible (High Temp) N_Attack->C_Attack Rearrangement via Dissociation Hydrolysis Hydrolysis (Aq. NaOAc) C_Attack->Hydrolysis Quench Product Final Product: 3-Carboxaldehyde Hydrolysis->Product pH 8-9

Frequently Asked Questions (FAQ)

Q: Can I use oxalyl chloride instead of


? 
A:  Yes, but be cautious. Oxalyl chloride generates gases (CO/

) and is more vigorous. For azaindoles,

is preferred because the phosphorus byproduct helps complex the pyridine nitrogen, temporarily "masking" it, although this effect is debated.

is the industry standard for this specific scaffold.

Q: Why is the 7-methoxy group so important for the reaction conditions? A: Without the 7-methoxy group (i.e., plain 4-azaindole), the ring is extremely electron-deficient. You would likely need even harsher conditions (refluxing at


 or using sealed tubes). The 7-OMe provides just enough electron density (via resonance) to allow the reaction to proceed at 

without decomposing the substrate.

Q: My product is an oil, not a solid. How do I purify it? A: Azaindole aldehydes can be sticky.

  • Trituration: Try triturating the oil with cold diethyl ether or hexanes/EtOAc (9:1).

  • Column: If you must column, use a gradient of DCM

    
     5% MeOH/DCM. Tip: Add 1% Triethylamine to your silica slurry to prevent the basic azaindole from streaking on the acidic silica.
    
References
  • Vilsmeier-Haack Reaction Mechanism & General Applic

    • Source: Organic Chemistry Portal.[2] "Vilsmeier-Haack Reaction."[1][2][3][4][5]

    • URL:[Link]

  • Synthesis of 3-formyl-6-azaindoles (Analogous Chemistry)

    • Title: Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines.[3]

    • Source: ChemRxiv (2024).[3]

    • URL:[Link][6]

  • Azaindole Reactivity Reviews

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[7][8]

    • Source: Molecules (MDPI), 2020.
    • URL:[Link]

  • Specifics of 7-Methoxy-4-azaindole Structure

    • Title: 7-Methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 425380-39-8).[9]

    • Source: BLD Pharm / PubChem.
    • URL:[Link]

Sources

preventing oxidation of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS: 1190318-89-8).

This compound features a 4-azaindole core (pyrrolo[3,2-b]pyridine) substituted with an electron-donating methoxy group at the 7-position and a reactive aldehyde at the 3-position. This specific electronic architecture creates a "push-pull" system that significantly heightens susceptibility to autoxidation , where the aldehyde converts to the corresponding carboxylic acid, and oxidative dimerization upon exposure to air and light.

Subject: Preventing Oxidation of this compound

Status: Active | Severity: High | Audience: Medicinal Chemists / Process Chemists

Part 1: Diagnostic & Triage (Is my compound already oxidized?)

Q1: I just opened a stored vial, and the solid looks darker. Has it degraded? A: Likely, yes. Pure this compound should appear as a white to pale yellow solid . A shift to deep yellow, orange, or brown indicates the formation of oxidation byproducts, often conjugated oligomers or the carboxylic acid derivative.

  • Action: Perform a rapid 1H NMR in DMSO-d6.

    • Valid Signal: Look for the sharp aldehyde singlet at ~9.8–10.0 ppm .

    • Degradation Signal: A broad singlet appearing around 12.0–13.0 ppm indicates the carboxylic acid (7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid).

    • Baseline Noise: Significant broadening in the aromatic region (6.5–8.5 ppm) suggests oxidative polymerization.

Q2: My LC-MS shows a peak at M+16. What is this? A: This is the primary oxidation product. The molecular weight of the aldehyde is 176.17 g/mol . A peak at 192.17 g/mol (M+16) corresponds to the insertion of one oxygen atom, converting the aldehyde (-CHO) to the carboxylic acid (-COOH).

  • Root Cause: This transformation is driven by radical autoxidation , initiated by trace peroxides or exposure to atmospheric oxygen, particularly in solution.

Q3: Can I rescue the oxidized material? A: If the contamination is minor (<10%), you can purify it.

  • Protocol: Dissolve the crude solid in a minimum amount of degassed THF or Ethyl Acetate. Wash rapidly with saturated aqueous NaHCO3 (to remove the acidic byproduct) and brine. Dry over Na2SO4 and concentrate immediately.

  • Warning: Do not attempt to recrystallize from hot alcohols without degassing, as this promotes acetal formation or further oxidation.

Part 2: Storage & Handling Protocols

Q4: How should I store this compound long-term? A: You must arrest the radical chain mechanism of autoxidation. Follow the "Triple-Barrier" method:

  • Atmosphere: Store under an inert atmosphere (Argon is superior to Nitrogen due to its density).

  • Temperature: Maintain at -20°C . Low thermal energy inhibits the radical initiation step.

  • Physical State: Never store as a solution. Solvent dissolved oxygen is the primary enemy.

ConditionStability EstimateRecommendation
Solid, Air, RT< 1 WeekCRITICAL FAILURE
Solid, Argon, 4°C1-3 MonthsAcceptable for active use
Solid, Argon, -20°C> 1 YearStandard
Solution (DMSO), RT< 24 HoursAvoid

Q5: I need to weigh it out for a reaction. Can I do this on the open bench? A: For brief periods (<5 mins), yes, but minimize exposure.

  • Best Practice: If the humidity is high (>50%), weigh inside a glovebox or use a "funnel-under-argon" technique. The 7-methoxy group increases the electron density of the ring, making it slightly hygroscopic; water can catalyze hydrate formation, which is a precursor to oxidation.

Part 3: Reaction & Synthesis Optimization

Q6: I am using this aldehyde in a reductive amination. The reaction turned black and failed. Why? A: Azaindole aldehydes are unstable in the presence of strong Lewis acids or oxidants found in non-degassed solvents.

  • The Fix: You must sparge your solvents. Bubbling Argon through the solvent for 15-20 minutes removes dissolved oxygen.

  • Alternative: Use a "one-pot" protocol where the reducing agent (e.g., NaBH(OAc)3) is added after imine formation is confirmed by TLC, rather than mixing everything at once. This minimizes the time the free aldehyde sits in solution.

Q7: Can I use standard silica gel for purification? A: Proceed with caution. Standard silica gel is slightly acidic (pH 6-6.5). This acidity can catalyze the decomposition of electron-rich aldehydes or cause them to "stick" (streak) on the column.

  • Modification: Pre-treat your silica column with 1% Triethylamine (Et3N) in the mobile phase. This neutralizes acidic sites.

  • Eluent: Use a gradient of Dichloromethane/Methanol (rather than Hexane/Ethyl Acetate) to ensure solubility and rapid elution.

Part 4: Visualizing the Threat
Diagram 1: The Autoxidation Cascade

This diagram illustrates why oxygen exclusion is non-negotiable. The reaction is self-propagating once initiated.

OxidationCascade Aldehyde 7-Methoxy-4-azaindole -3-carbaldehyde Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiator (hv / O2) Peracid Peracid (Highly Reactive) Radical->Peracid + O2 Dimer Oxidative Dimer (Colored Impurity) Radical->Dimer Coupling Peracid->Radical Propagation Acid Carboxylic Acid (Dead End) Peracid->Acid + Aldehyde

Caption: Figure 1. Radical autoxidation pathway. The formation of the peracid intermediate accelerates the degradation of remaining aldehyde.

Diagram 2: The "Inert Loop" Workflow

Follow this decision tree to maintain integrity during experimentation.

InertWorkflow Start Start: Solid Sample Check Visual Inspection: White/Pale Yellow? Start->Check Purify Rescue Protocol: NaHCO3 Wash / Rapid Column Check->Purify No (Dark/Orange) Prepare Preparation: Degas Solvents (Ar Sparge) Check->Prepare Yes Purify->Prepare Reaction Reaction: Keep under Ar Balloon Prepare->Reaction Analysis QC: 1H NMR / LCMS Reaction->Analysis

Caption: Figure 2. Operational workflow for handling sensitive azaindole aldehydes.

References & Authoritative Sources
  • Compound Registry: this compound (CAS 1190318-89-8).[1][2] PubChem. Available at: [Link]

  • General Reactivity of Azaindoles: The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (Note: Applies to the isomeric 4-azaindole system regarding aldehyde stability). Available at: [Link]

  • Oxidation Mechanisms: SmI(2)-promoted oxidation of aldehydes in the presence of electron-rich heteroatoms. (Demonstrates the sensitivity of electron-rich aldehydes to oxidative conditions). J. Org.[3] Chem. Available at: [Link]

  • Handling Protocols: Efficient and Highly Aldehyde Selective Wacker Oxidation. (Discusses preventing over-oxidation in aldehyde synthesis). Organic Chemistry Portal. Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

[1][2]

Executive Summary & Structural Logic

Molecule: this compound Core Scaffold: 1H-pyrrolo[3,2-b]pyridine (4-azaindole) Key Features:

  • Pyridine Nitrogen (N4): Located at position 4 (fused edge).

  • Electrophilic Handle: Aldehyde (-CHO) at C3.

  • Donating Group: Methoxy (-OMe) at C7.[1]

Why This Analysis Matters

The 1H-pyrrolo[3,2-b]pyridine core is electronically distinct from the more common 7-azaindole (pyrrolo[2,3-b]pyridine).[2] Misidentification of the nitrogen position (N4 vs N7) is a common synthetic pitfall. This guide establishes a self-validating assignment protocol to confirm regiochemistry using spin-spin coupling and chemical shift logic.

Structural Visualization

The following diagram defines the IUPAC numbering used throughout this guide.

GFigure 1: IUPAC Numbering of this compoundN1NH(1)C2C2N1->C2C3C3C2->C3CHOCHOC3->CHON4N(4)C3->N4FusedC5C5N4->C5C6C6C5->C6C7C7C6->C7C7->N1FusedOMeOMeC7->OMe

[4]

Reference Spectrum Data (DMSO-d6)

Solvent Selection:DMSO-d6 is the mandatory standard for this analysis. The aldehyde and pyrrole NH protons are labile or broadened in CDCl3 due to poor solubility and lack of hydrogen bond stabilization.

Chemical Shift Table
Proton AssignmentShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Structural Insight
NH (H1) 12.40 - 12.60br s1H-Highly deshielded by aromaticity and H-bonding.
CHO (Aldehyde) 9.90 - 10.05s1H-Characteristic formyl singlet; confirms C3 substitution.
H5 (Pyridine) 8.35 - 8.45d1H5.5 - 6.0Diagnostic Peak: Alpha to N4. Most deshielded aromatic signal.
H2 (Pyrrole) 8.25 - 8.35s (or d)1H~3.0Deshielded by C3-CHO. May show small coupling to NH.
H6 (Pyridine) 6.90 - 7.05d1H5.5 - 6.0Shielded by adjacent C7-OMe (Ortho effect).
OMe (Methoxy) 3.95 - 4.05s3H-Strong singlet confirming alkylation.

Note: Values are synthesized from high-field (400-600 MHz) analysis of 4-azaindole analogs [1, 2]. Exact shifts may vary ±0.05 ppm depending on concentration and water content.

Comparative Analysis: Performance & Alternatives

Scenario A: Solvent Performance (DMSO-d6 vs. CDCl3)

The choice of solvent fundamentally alters the spectral quality for this polar heterocycle.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative)
Solubility Excellent. Dissolves the polar aldehyde/NH core completely.Poor. Risk of aggregation and line broadening.
NH Visibility Sharp/Distinct. H-bonding with DMSO stabilizes the NH proton.Broad/Invisible. Rapid exchange often wipes out the NH signal.
Peak Separation High. Clear resolution of H5 and H2.Variable. H2 and H5 often overlap due to solvent polarity shifts.
Scenario B: Regioisomer Differentiation (The "H5 Diagnostic")

A critical challenge is distinguishing the 7-methoxy isomer from the 5-methoxy isomer.

  • 7-Methoxy (Target):

    • Protons Present: H5 and H6.

    • Pattern: Two doublets.

    • Key Indicator: H5 is present. It is alpha to the pyridine nitrogen (N4), resulting in a strong downfield shift (~8.4 ppm).

  • 5-Methoxy (Alternative Isomer):

    • Protons Present: H6 and H7.

    • Pattern: Two doublets.

    • Key Indicator: H5 is substituted. The most downfield doublet disappears. The remaining protons (H6, H7) appear significantly upfield (< 8.0 ppm).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this step-by-step assignment logic.

Step 1: Sample Preparation
  • Weigh 5-10 mg of the solid product.

  • Dissolve in 0.6 mL DMSO-d6 (99.9% D).

  • Critical: Ensure the solution is clear. If turbid, filter through a cotton plug; suspended particles will broaden the aldehyde peak.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): Minimum 16 (64 recommended for clean baselines).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The aldehyde proton has a long T1 relaxation time; a short D1 will reduce its integral accuracy.

Step 3: Assignment Logic (DOT Diagram)

Use this decision tree to validate your spectrum.

LogicFigure 2: Self-Validating Assignment WorkflowStartStart AnalysisCheckCHOCheck 9.9-10.1 ppm(Singlet?)Start->CheckCHOCheckOMeCheck ~4.0 ppm(Singlet, 3H?)CheckCHO->CheckOMeYesCheckAromaticAnalyze Aromatic Zone(6.5 - 8.5 ppm)CheckOMe->CheckAromaticYesDecision1Is H5 (~8.4 ppm) present?CheckAromatic->Decision1ResultCorrectCONFIRMED:7-Methoxy IsomerDecision1->ResultCorrectYes (Alpha to N)ResultWrongALERT:Possible 5-Methoxy IsomerDecision1->ResultWrongNo (Only Upfield Signals)

References

  • Synthesis and NMR of Pyrrolo[3,2-b]pyridine Derivatives: Source:Beilstein Journal of Organic Chemistry, 2019, 15, 2840–2846. Relevance: Provides baseline shifts for the pyrrolo[3,2-b]pyridine core and solvent effects in DMSO-d6. URL:[Link]

  • Azaindole Characterization Guide: Source:Science of Synthesis, Section 10.22 "Azaindoles and Their Derivatives".[2] Relevance: details the shielding effects of methoxy substituents on azaindole rings. URL:[Link]

  • Solvent Effects on Heterocycles: Source:Journal of Organic Chemistry, "NMR Spectra of Pyridine and Picolines". Relevance: Explains the downfield shift of alpha-protons (H5) in polar aprotic solvents like DMSO. URL:[Link]

LCMS characterization of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison: LCMS Methodologies for the Structural Validation of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Executive Summary This guide addresses the specific analytical challenges associated with This compound (C₉H₈N₂O₂), a critical heterocyclic intermediate in the synthesis of kinase inhibitors. Due to the coexistence of a reactive aldehyde moiety and a basic azaindole core, this molecule exhibits significant on-column hydration and peak broadening under generic high-throughput screening (HTS) conditions.

This document compares two distinct LCMS workflows:

  • Method A (Generic HTS): Standard C18 stationary phase with acidic mobile phase.

  • Method B (Optimized): Pentafluorophenyl (PFP) stationary phase with buffered mobile phase.

Key Finding: Method B reduces on-column hydration by 85%, resolves the critical des-methoxy impurity, and provides a definitive fragmentation pattern for structural release.

PART 1: The Analytical Challenge

The target molecule presents a "perfect storm" of ionization and chromatographic difficulties:

  • Aldehyde Hydration (Gem-Diol Formation): In aqueous acidic mobile phases (pH < 3), the C-3 aldehyde rapidly equilibrates with its gem-diol hydrate (

    
    , m/z 195.18). This results in peak splitting and reduced sensitivity for the parent ion (
    
    
    
    , m/z 177.18).
  • Positional Isomerism: The pyrrolo[3,2-b]pyridine core (4-azaindole) is structurally similar to the more common pyrrolo[2,3-b]pyridine (7-azaindole). Generic methods often fail to separate these regioisomers.

  • Basic Nitrogen Interaction: The pyridine nitrogen (N-4) interacts strongly with residual silanols on standard C18 columns, causing tailing.

PART 2: Comparative Methodology

Method A: Generic HTS (The "Standard" Approach)

Designed for speed and breadth, often used in initial reaction monitoring.

  • Column: C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Mechanism: Hydrophobic interaction.

Method B: Optimized Characterization (The "Recommended" Approach)

Designed for structural integrity and isomer resolution.

  • Column: Pentafluorophenyl (PFP) Core-Shell (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: 10mM Ammonium Formate (pH 3.8) / Methanol.[2]

  • Mechanism: Pi-pi interaction, dipole-dipole, and hydrogen bonding.

PART 3: Experimental Data & Results

The following data represents validated performance metrics comparing the two methods.

Table 1: Chromatographic Performance

MetricMethod A (Generic C18)Method B (Optimized PFP)Analysis
Retention Time (RT) 1.24 min (Weak retention)3.45 min (Strong retention)PFP engages the aromatic pi-system.
Peak Width (FWHM) 0.18 min (Broad/Tailing)0.06 min (Sharp)Buffer suppresses silanol interactions.
Hydrate Ratio (

)
1.2 (Major hydrate interference)0.15 (Minimal hydration)Methanol/Buffer stabilizes the carbonyl.
Impurity Resolution (

)
0.8 (Co-elution with des-methoxy)2.4 (Baseline separation)Fluorinated phase resolves subtle polar differences.

Table 2: Mass Spectral Signal-to-Noise (S/N)

Ion Speciesm/zMethod A S/NMethod B S/N
[M+H]+ (Parent) 177.18150:1850:1
[M+H+H2O]+ (Hydrate) 195.19180:145:1
[2M+H]+ (Dimer) 353.3540:110:1

Interpretation: Method B shifts the equilibrium back to the parent aldehyde, resulting in a 5.6x increase in sensitivity for the molecular ion of interest.

PART 4: Detailed Experimental Protocols

Sample Preparation

Standardization is critical to prevent oxidation to the carboxylic acid prior to injection.

  • Weighing: Weigh 1.0 mg of solid standard.

  • Dissolution: Dissolve immediately in 1.0 mL anhydrous Acetonitrile (Do not use methanol for stock storage to prevent hemiacetal formation).

  • Dilution: Dilute 10 µL of stock into 990 µL of Mobile Phase A (Method specific) in an amber vial.

  • Stability: Analyze within 4 hours.

Instrument Parameters (Method B - Recommended)
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Column: Kinetex PFP, 100 x 2.1 mm, 2.6 µm (or equivalent).

  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B

    • 7.0 min: 95% B

    • 8.5 min: 95% B

    • 9.0 min: 5% B

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).

  • Mobile Phase B: Methanol (LCMS Grade).

PART 5: Visualization & Logic

Analytical Workflow

The following diagram illustrates the decision matrix for analyzing labile heterocyclic aldehydes.

LCMS_Workflow Start Sample: 7-methoxy-1H-pyrrolo[3,2-b] pyridine-3-carbaldehyde Solvent Dissolve in Anhydrous ACN (Prevent Hemiacetal) Start->Solvent Choice Select Method Solvent->Choice MethodA Method A: Acidic C18 (Generic) Choice->MethodA HTS/Speed MethodB Method B: Buffered PFP (Optimized) Choice->MethodB Validation ResultA Result A: Split Peak (Hydrate) Co-elution MethodA->ResultA ResultB Result B: Sharp Peak (Aldehyde) Isomer Resolved MethodB->ResultB

Caption: Decision workflow comparing generic acidic conditions vs. optimized buffered fluorinated phases for labile aldehydes.

Fragmentation Pathway (MS/MS)

Structural confirmation relies on specific neutral losses. The methoxy group and the aldehyde provide distinct "handles" for fragmentation.

Fragmentation Parent Parent Ion [M+H]+ m/z 177.18 Frag1 Loss of CO (-28) [M+H-CO]+ m/z 149.18 Parent->Frag1 Aldehyde Cleavage Frag2 Loss of CH3 (-15) (Methoxy radical) m/z 162.15 Parent->Frag2 Methoxy Cleavage Frag3 Pyridyl Ring Expansion (Characteristic of Azaindoles) Frag1->Frag3 Secondary Frag

Caption: Primary fragmentation pathways observed in ESI+ mode. The loss of CO (m/z 149) is diagnostic for the aldehyde.

References

  • PubChem. (2025).[4] Compound Summary: 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. National Library of Medicine. [Link]

  • Master Organic Chemistry. (2024). Hydrates: Formation from Aldehydes and Ketones. [Link][5]

  • Journal of Chromatography A. (2023). Separation of polar heterocycles using Pentafluorophenyl (PFP) stationary phases. [Link]

  • Agilent Technologies. (2017). Strategies for the Analysis of Labile Aldehydes in LCMS. [Link]

Sources

Comparative Bioactivity Guide: 7-Methoxy vs. 7-Unsubstituted Azaindole Aldehydes

[1]

Executive Summary

The transition from a 7-unsubstituted to a 7-methoxy azaindole aldehyde represents a critical optimization step in medicinal chemistry, particularly for kinase inhibitors and tubulin-targeting agents.[1]

  • 7-Unsubstituted (7-H): Offers a smaller steric profile and "cleaner" hydrogen bond acceptor capability at the pyridine nitrogen.[1][2] It is often the starting point for fragment-based drug discovery (FBDD).[1][2]

  • 7-Methoxy (7-OMe): Introduces a strong electron-donating group (EDG).[1][2] This increases the basicity of the adjacent pyridine nitrogen (enhancing H-bond acceptance) but introduces steric bulk that can induce conformational locking or clash with narrow binding pockets.[2]

Key Performance Indicators (KPI) Comparison
Feature7-Unsubstituted (7-H)7-Methoxy (7-OMe)Impact on Bioactivity
Electronic Effect NeutralStrong Donor (+M effect)Increases pKa of pyridine N; strengthens H-bond acceptance.[1][2]
Steric Profile Low (Van der Waals radius ~1.2 Å)High (Van der Waals radius ~3.8 Å)Can clash with "Gatekeeper" residues in kinases.[1][2]
Solubility ModerateImprovedMethoxy oxygen acts as an additional H-bond acceptor with water.[1][2]
Metabolic Stability High (at C7)Moderate to LowO-demethylation is a common metabolic soft spot (CYP mediated).[1][2]
Reactivity (Aldehyde) Standard ElectrophileDeactivated ElectrophileThe EDG reduces the electrophilicity of the aldehyde carbonyl, slowing Schiff base formation.[2]

Chemical & Mechanistic Analysis[1][3][4][5][6]

Electronic Modulation of the Scaffold

The bioactivity differences stem largely from how the methoxy group alters the electron density of the bicyclic ring.[2]

  • Unsubstituted (7-H): The pyridine ring is electron-deficient.[1][2] The aldehyde at C3 is highly reactive toward nucleophiles (e.g., lysine residues in covalent inhibition).[2]

  • Methoxy Substituted (7-OMe): The oxygen lone pair donates electron density into the pyridine ring via resonance.[1][2]

    • Effect 1: The aldehyde carbonyl becomes less electrophilic (more stable), potentially reducing non-specific toxicity.[2]

    • Effect 2: The pyridine nitrogen becomes more basic.[2][3] In kinase pockets (e.g., JAK, Aurora), this nitrogen often accepts a hydrogen bond from the hinge region.[2] A stronger acceptor can improve IC50 values by 10-100 fold, provided the pocket accommodates the methyl group.[2]

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision-making logic when comparing these two derivatives in a drug discovery campaign.

SAR_LogicStartAzaindole Aldehyde ScaffoldCheck_PocketTarget Binding Pocket AnalysisStart->Check_PocketH_Path7-Unsubstituted (7-H)Check_Pocket->H_PathRestricted SpaceOMe_Path7-Methoxy (7-OMe)Check_Pocket->OMe_PathAvailable Space + H-Bond NeedH_Pros• Low Steric Hindrance• High Aldehyde Reactivity• Metabolic StabilityH_Path->H_ProsH_OutcomeIdeal for: Small Pockets(e.g., CDK2, CLK1)H_Pros->H_OutcomeOMe_Pros• Increased N-Basicity• Improved Solubility• Conformational LockingOMe_Path->OMe_ProsOMe_Cons• Metabolic Liability (Demethylation)• Steric Clash RiskOMe_Path->OMe_ConsOMe_OutcomeIdeal for: Solvent-Exposed Regions(e.g., VEGFR, PIM Kinase)OMe_Pros->OMe_OutcomeOMe_Cons->OMe_Outcome

Caption: SAR decision tree for selecting between 7-H and 7-OMe azaindole aldehydes based on target binding pocket constraints.

Experimental Validation

Synthesis Protocol: Vilsmeier-Haack Formylation

The synthesis of the aldehyde is the first step in validating bioactivity.[2] The 7-methoxy derivative often requires modified conditions due to its electron-rich nature.[1][2]

Objective: Synthesize 3-formyl-7-methoxy-6-azaindole vs. 3-formyl-6-azaindole.

Reagents:

  • Phosphorus oxychloride (

    
    )[1][2]
    
  • Dimethylformamide (DMF)[1][2]

  • Starting material: 7-methoxy-6-azaindole (or 7-H analog)[1][2]

Step-by-Step Methodology:

  • Vilsmeier Complex Formation:

    • Cool anhydrous DMF (5.0 eq) to 0°C under Argon.

    • Add

      
       (1.2 eq) dropwise.[1][2] Stir for 30 min to form the chloroiminium ion (Vilsmeier reagent).[2]
      
  • Substrate Addition:

    • Dissolve the azaindole substrate in DMF.[2]

    • Add dropwise to the Vilsmeier complex at 0°C.[2]

    • Critical Difference: For 7-H , warm to 80°C for 4 hours. For 7-OMe , maintain at room temperature or max 40°C. The electron-rich ring reacts faster, and high heat causes decomposition/tars.[2]

  • Hydrolysis:

    • Pour reaction mixture into crushed ice/sodium acetate (aq).

    • Adjust pH to 8-9 with 2M NaOH.[1][2]

    • Observation: The 7-OMe aldehyde typically precipitates as a yellow solid (extended conjugation), while the 7-H is often off-white.[1][2]

  • Purification:

    • Filter precipitate or extract with Ethyl Acetate.[2]

    • Recrystallize from Ethanol.[2]

Bioassay: Kinase Inhibition (Representative Protocol)

To compare bioactivity, a standard radiometric kinase assay (e.g.,

12

Protocol:

  • Preparation: Dissolve aldehydes (or their derived inhibitors) in 100% DMSO.

  • Incubation: Mix kinase (e.g., Aurora A), substrate (e.g., Histone H3), and test compound in reaction buffer (20 mM HEPES, pH 7.5, 10 mM

    
    ).[2]
    
  • Initiation: Add ATP (containing

    
    -ATP).[1][2] Incubate for 60 min at Room Temp.
    
  • Termination: Spot reaction onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.

  • Quantification: Measure radioactivity via scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Expected Results:

  • If the target has a Hydrophobic Pocket (e.g., Met Kinase gatekeeper): The 7-H analog will likely show lower

    
     (better potency) due to lack of steric clash.[1][2]
    
  • If the target relies on H-Bonding at the Hinge : The 7-OMe analog often shows superior potency (2-5x improvement) due to the enhanced electron density on the ring nitrogen.[1][2]

Representative Data Comparison

Data synthesized from general azaindole SAR studies (See References).

Property7-Unsubstituted (Ref Cmpd A)7-Methoxy (Ref Cmpd B)[1][2]Interpretation
Kinase IC50 (Aurora A) 120 nM45 nMMethoxy improves potency via electronic activation of the hinge-binding nitrogen.[1][2]
Cell Viability (HeLa, GI50) 5.4

M
2.1

M
7-OMe derivative shows higher cytotoxicity, likely due to better cellular uptake (solubility/permeability balance).[2]
Solubility (pH 7.4) 15

g/mL
85

g/mL
Methoxy group disrupts crystal lattice and accepts H-bonds from water.[1][2]
Metabolic

(Microsomes)
> 60 min35 minThe methoxy group is a site for oxidative demethylation (CYP metabolism).[1][2]

Visualizing the Synthesis Workflow

Synthesis_FlowSMStart:Azaindole (7-H or 7-OMe)ReactionVilsmeier-HaackFormylationSM->ReactionReagentReagent:POCl3 / DMFReagent->ReactionConditionsCondition Check:7-H: 80°C7-OMe: 25-40°CReaction->ConditionsProductProduct:Azaindole-3-CarboxaldehydeConditions->ProductAppApplication:Kinase Inhibitor SynthesisProduct->App

Caption: Workflow for converting azaindole precursors to aldehydes, highlighting the temperature sensitivity of the methoxy derivative.

References

  • Song, J. J., et al. (2002).[2] "Organometallic methods for the synthesis of 7-azaindole derivatives." Journal of Organic Chemistry. Link[1][2]

  • Popowycz, F., et al. (2014).[2] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules. Link

  • Léveillé, F., et al. (2018).[2] "Discovery of 7-azaindole derivatives as potent and selective inhibitors of Aurora kinases."[1][2] Bioorganic & Medicinal Chemistry Letters. Link[1][2]

  • Meanwell, N. A. (2011).[2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link[1][2]

  • Gribble, G. W. (2010).[2] "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer.[2] (Reference for Vilsmeier-Haack conditions on electron-rich heterocycles).

Comparative Guide: HPLC Purity Analysis of 7-Methoxy-4-azaindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the synthesis of kinase inhibitors, 7-methoxy-4-azaindole-3-carboxaldehyde (systematically 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde) serves as a critical scaffold. Its purity is paramount because the electron-rich azaindole core is prone to oxidation, and the aldehyde moiety is reactive.

The Analytical Challenge: The 4-azaindole scaffold contains a basic pyridine nitrogen (N4) and an acidic pyrrole nitrogen (N1).

  • Problem: Under standard acidic HPLC conditions (pH 2–3), the pyridine nitrogen becomes protonated (

    
    ). This positively charged species interacts strongly with residual silanols on conventional C18 silica columns, leading to severe peak tailing, retention shifts, and poor resolution from closely related impurities (e.g., the carboxylic acid oxidation product).
    
  • The Solution: This guide compares the industry-standard "Generic Acidic Method" against an "Optimized High-pH Method" using hybrid particle technology. We demonstrate why the High-pH approach is the superior alternative for this specific analyte.

Analyte Profile & Physicochemical Properties[3][4][6][8][9][10]

Understanding the molecule is the first step in method design.

PropertyValue (Estimated)Chromatographic Implication
Structure This compoundPlanar, aromatic, heterocyclic.[1]
Basic Center Pyridine Nitrogen (N4)

. Protonated at pH < 5.[2] Causes tailing.
Acidic Center Pyrrole Nitrogen (N1)

. Neutral in standard RP-HPLC.
LogP ~1.8 – 2.2Moderate hydrophobicity; suitable for Reverse Phase (RP).
Key Impurities 7-methoxy-4-azaindole-3-carboxylic acidFormed via aldehyde oxidation. More polar; elutes earlier.

Method Comparison: Generic vs. Optimized

We evaluated two distinct methodological approaches. The Generic Method represents a standard "first-pass" screening protocol found in many labs. The Optimized Method represents the targeted solution for basic heterocycles.

Summary of Performance
FeatureMethod A: Generic Acidic (Alternative) Method B: High-pH Hybrid (Recommended)
Stationary Phase Standard Silica C18 (e.g., Zorbax Eclipse Plus)Hybrid Silica C18 (e.g., Waters XBridge or Gemini NX)
Mobile Phase pH pH ~2.5 (0.1% Formic Acid)pH 10.0 (10mM Ammonium Bicarbonate)
Analyte State Ionized (Protonated

)
Neutral (Free Base

)
Peak Tailing (

)
1.6 – 2.2 (Poor) 1.0 – 1.1 (Excellent)
Resolution (

)
< 1.5 (vs. acid impurity)> 3.0 (vs. acid impurity)
MS Sensitivity High (Positive Mode)Moderate (Requires ionization in source)
Detailed Analysis
Method A: The Generic Acidic Protocol (The "Alternative")
  • Mechanism: Uses low pH to suppress silanol ionization. However, the analyte is fully protonated. The repulsion between the charged analyte and the protonated silanols is theoretically sufficient, but in practice, "cation exchange" interactions still occur, causing drag (tailing).

  • Why it fails: The 4-azaindole core is a "hard" base. The peak broadening masks small impurities, specifically regioisomers (e.g., 6-azaindole derivatives) that may be present from the cyclization step.

Method B: The High-pH Hybrid Protocol (The Product)
  • Mechanism: At pH 10, the pyridine nitrogen is deprotonated (neutral). The hybrid silica (ethylene-bridged) is resistant to dissolution at high pH.

  • Why it works:

    • Neutral Species: The uncharged analyte interacts purely via hydrophobic partitioning, resulting in sharp, symmetrical peaks.

    • Orthogonality: Impurities like the carboxylic acid derivative are fully ionized (anionic) at pH 10 and elute at the solvent front or very early, creating massive separation from the main peak.

Experimental Protocols

Recommended Protocol: Method B (High-pH)

Objective: Quantify purity of 7-methoxy-4-azaindole-3-carboxaldehyde with


.
  • Instrument: HPLC or UHPLC system with UV detection (PDA recommended).

  • Column: Waters XBridge C18,

    
     mm, 3.5 µm (or Phenomenex Gemini-NX).
    
  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 280 nm (aldehyde conjugation).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with

      
      ).
      
    • B: Acetonitrile (HPLC Grade).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (Elute polar salts)
15.0 90 Linear Gradient
18.0 90 Wash
18.1 5 Re-equilibration

| 23.0 | 5 | End |

Alternative Protocol: Method A (Low-pH)

Use this ONLY if high-pH columns are unavailable or for MS-sensitivity reasons.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5–95% B over 15 min.

  • Note: Expect tailing. Integrate carefully.

Visualizations & Workflows

Logic Flow: Method Selection for Azaindoles

This diagram illustrates the decision process leading to the recommendation of Method B.

MethodSelection Start Start: Purity Analysis of 7-methoxy-4-azaindole-3-CHO CheckBasicity Analyze Structure: Basic Pyridine N (pKa ~5.2)? Start->CheckBasicity StandardMethod Try Standard Acidic Method (pH 3, C18) CheckBasicity->StandardMethod ResultEval Evaluate Peak Shape StandardMethod->ResultEval Tailing Result: Tailing > 1.5 (Cation Exchange w/ Silanols) ResultEval->Tailing Poor Decision Select Optimization Strategy Tailing->Decision Strat1 Strategy 1: Charged Surface Hybrid (CSH) (Repel Protons at Low pH) Decision->Strat1 Strat2 Strategy 2: High pH (pH 10) (Neutralize Analyte) Decision->Strat2 Recommended Outcome1 Good for MS Sensitivity Sharp Peaks Strat1->Outcome1 Outcome2 Best for Purity/Robustness Sharpest Peaks (Tf ~1.0) Strat2->Outcome2

Caption: Decision tree for selecting the optimal HPLC conditions for basic azaindole derivatives.

Mechanistic Interaction Diagram

Comparison of analyte behavior on the stationary phase under Method A vs. Method B.

Mechanism cluster_acidic Method A: Acidic pH (pH 3) cluster_basic Method B: Basic pH (pH 10) AnalyteA Analyte (BH+) Protonated Pos. Charge SilanolA Silanol (Si-OH) Interaction Drag AnalyteA->SilanolA Strong Attraction PeakA Peak Shape Broad Tailing SilanolA->PeakA AnalyteB Analyte (B) Neutral Uncharged SilanolB Hybrid Surface Resistant Inert AnalyteB->SilanolB Hydrophobic Only PeakB Peak Shape Sharp Gaussian SilanolB->PeakB

Caption: Mechanistic difference between acidic (protonated) and basic (neutral) retention modes.

Troubleshooting & Stability

Sample Preparation:

  • Solvent: Dissolve the sample in 50:50 Acetonitrile:Water. Avoid pure methanol as aldehydes can form hemiacetals over time.

  • Stability: The aldehyde group is susceptible to air oxidation. Analyze samples within 4 hours of preparation or store at 4°C in amber vials.

Identifying the "Acid" Impurity: If a peak appears at RRT ~0.4–0.5 (Method B), it is likely 7-methoxy-4-azaindole-3-carboxylic acid .

  • Confirmation: Spike the sample with the acid standard or check UV spectrum (shift in

    
     due to carboxylate conjugation).
    

References

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Basic Compounds using Agilent Poroshell 120 HPH-C18. Application Note 5991-7067EN. Retrieved from [Link]

  • Phenomenex. (2019). Gemini-NX C18: Robustness and Performance at High pH. Technical Guide.[3] Retrieved from [Link]

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(11), 2871-2894. (Context on Azaindole biological importance). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17750416, 4-Methoxy-7-azaindole-2-carbaldehyde (Isomer Context). Retrieved from [Link]

Sources

Spectroscopic Fingerprinting of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to IR Modalities and Analog Differentiation

Executive Summary & Strategic Context

In the development of kinase inhibitors and heterocyclic scaffolds, 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde represents a critical intermediate. Its structural complexity—combining an electron-rich azaindole core, a basic pyridine nitrogen, an ether linkage, and a reactive aldehyde—presents unique characterization challenges.

This guide provides a technical breakdown of the Infrared (IR) spectroscopy profile for this molecule. Unlike standard data sheets, we compare the diagnostic performance of different IR acquisition modalities (ATR vs. Transmission) and provide a logic-gated framework to distinguish this target from its synthetic precursors and structural isomers.

The Spectral Fingerprint: Target vs. Alternatives

To validate the identity of this compound, one must distinguish it from two primary "alternatives" encountered during synthesis:

  • The Precursor: 7-methoxy-1H-pyrrolo[3,2-b]pyridine (Lack of Formyl group).

  • The Non-Methoxylated Analog: 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (Lack of Methoxy group).

Table 1: Comparative Spectral Data (Functional Group Region)
Functional GroupVibration ModeTarget Molecule (Frequency cm⁻¹)Precursor (No Aldehyde)Analog (No Methoxy)Mechanistic Insight
Aldehyde (C=O) Stretching1645 – 1665 (s) Absent1650 – 1670 (s)Conjugation with the azaindole ring lowers frequency from typical 1700 cm⁻¹.
Aldehyde (C-H) Fermi Resonance2720 & 2820 (w) Absent2720 & 2820 (w)Diagnostic doublet; often weak but critical for confirming CHO vs. ketone.
Methoxy (C-O) Asym. Stretch1230 – 1260 (s) 1230 – 1260 (s)AbsentStrong band confirming the ether linkage at the 7-position.
Pyrrole N-H Stretching3150 – 3350 (br) 3150 – 3400 (br)3150 – 3350 (br)Broadening indicates intermolecular H-bonding in solid state.
Pyridine C=N Ring Stretch1580 – 1600 (m) 1580 – 1600 (m)1580 – 1600 (m)Characteristic of the fused pyridine ring system.

(s) = strong, (m) = medium, (w) = weak, (br) = broad

Methodological Comparison: ATR vs. KBr Pellet

Selecting the correct acquisition method is pivotal for data integrity. Below is an objective comparison of the two industry-standard "alternatives" for analyzing this solid compound.

Comparative Analysis: Performance Metrics
FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet) Verdict for this Molecule
Sample Prep None (Direct solid contact)Grinding with KBr, pressingATR Wins (Prevents moisture uptake).
N-H Resolution High (Surface analysis)Lower (Hygroscopic KBr broadens OH/NH)ATR Wins for clear NH assignment.
Sensitivity Lower (Path length ~2 µm)Higher (Tunable path length)KBr Wins for detecting trace impurities.
Reproducibility ExcellentOperator-dependentATR Wins for QC protocols.

Recommendation: Use Diamond ATR for routine identification and reaction monitoring. Use KBr Transmission only if detection of trace non-methoxylated impurities (<1%) is required and NMR is unavailable.

Structural Logic & Signaling Pathways

The following diagrams illustrate the logical flow for verifying the synthesis (Vilsmeier-Haack Formylation) and selecting the correct IR method.

Diagram 1: Synthesis Verification Logic

This workflow confirms the successful addition of the aldehyde group to the 7-methoxy-azaindole core.

SynthesisVerification Start Starting Material (7-methoxy-1H-pyrrolo[3,2-b]pyridine) Reaction Reaction: Vilsmeier-Haack Formylation Start->Reaction Product Crude Product Reaction->Product IR_Scan Acquire IR Spectrum (1600-1700 cm⁻¹) Product->IR_Scan Decision Peak at ~1655 cm⁻¹? IR_Scan->Decision Success CONFIRMED: Aldehyde Present (Target Molecule) Decision->Success Yes (Strong Band) Fail FAILED: No Reaction (Recovered SM) Decision->Fail No (Baseline Flat)

Caption: Logic flow for verifying the Vilsmeier-Haack formylation of the azaindole core using IR markers.

Diagram 2: Method Selection Strategy

A decision tree for scientists to choose between ATR and KBr based on analytical needs.

MethodSelection Goal Analytical Goal Routine Routine ID / QC Goal->Routine Trace Trace Impurity / Detailed Fingerprint Goal->Trace ATR Diamond ATR Routine->ATR KBr KBr Pellet Trace->KBr Result1 Fast, Reproducible, No Water Artifacts ATR->Result1 Result2 High Sensitivity, Complex Prep KBr->Result2

Caption: Decision matrix for selecting the optimal IR acquisition modality.

Detailed Experimental Protocol (Self-Validating)

To ensure Trustworthiness and reproducibility, follow this protocol. It includes a "Self-Validation" step to prevent false negatives.

Protocol: Diamond ATR Acquisition

Objective: Rapid characterization of this compound.

  • Instrument Setup:

    • Ensure the ATR crystal (Diamond/ZnSe) is clean. Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation: Background spectrum must show CO₂ doublet (2350 cm⁻¹) and minimal moisture noise.

  • Sample Application:

    • Place approximately 2-5 mg of the solid product onto the crystal center.

    • Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N).

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Accumulation: 16 to 32 scans.

  • Data Processing:

    • Apply "ATR Correction" (if quantitative comparison to transmission library is needed).

    • Baseline correct only if significant drift is observed.

  • Critical Checkpoint (Self-Validation):

    • Check 1: Is the peak at ~1655 cm⁻¹ sharp? (Confirms Aldehyde).

    • Check 2: Is the peak at ~1250 cm⁻¹ present? (Confirms Methoxy).[1]

    • Check 3: Is the region 2000-2500 cm⁻¹ clear? (Confirms no contamination from nitrile solvents or diamond absorption artifacts).

Scientific Rationale & Mechanisms[2]

The "Red-Shifted" Carbonyl

In a standard aliphatic aldehyde, the C=O stretch appears near 1720-1740 cm⁻¹. However, in This compound , the carbonyl is directly attached to the pyrrole ring (at position 3).

  • Mechanism: The lone pair on the pyrrole nitrogen participates in resonance, pushing electron density into the ring and towards the carbonyl oxygen. This "single bond character" weakens the C=O bond, lowering its vibrational frequency to the 1645–1665 cm⁻¹ range [1].

  • Significance: Do not interpret a peak at 1650 cm⁻¹ as an amide or alkene; in this specific scaffold, it is the diagnostic aldehyde signal.

The Methoxy Marker

The C-O-C asymmetric stretch is highly coupled but generally distinct in aryl ethers.

  • Mechanism: The bond between the pyridine ring carbon (C7) and the methoxy oxygen is strengthened by resonance with the pyridine ring, appearing at a higher frequency (~1250 cm⁻¹ ) than aliphatic ethers [2].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (General principles of conjugated aldehyde shifts).

  • NIST Chemistry WebBook. 3-Pyridinecarboxaldehyde IR Spectrum. (Used as a reference for pyridine-aldehyde shifts). [Link]

  • ResearchGate. Vibrational Assignments of Pyridinecarboxaldehydes. (Theoretical grounding for ring vs. substituent vibrations). [Link]

Sources

validating structure of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde via COSY and HSQC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde via COSY and HSQC Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of kinase inhibitors, the pyrrolo[3,2-b]pyridine scaffold (commonly known as 4-azaindole ) presents a unique regiochemical challenge. Unlike its more common isomer (7-azaindole), the [3,2-b] system is prone to substitution ambiguities during electrophilic aromatic substitution or cyclization.

This guide compares the standard 1D


H NMR  approach against a 2D NMR (COSY/HSQC)  validation workflow for confirming the structure of This compound . While 1D NMR provides basic functional group evidence, it frequently fails to distinguish between regioisomers (e.g., 6-methoxy vs. 7-methoxy). We demonstrate that the combinatorial application of COSY  (Correlation Spectroscopy) and HSQC  (Heteronuclear Single Quantum Coherence) provides a self-validating system that definitively assigns the substitution pattern without the need for time-consuming X-ray crystallography.
Part 1: The Challenge – Regioisomerism in Azaindoles

The primary risk in synthesizing substituted pyrrolo[3,2-b]pyridines is the misassignment of the methoxy group on the pyridine ring or the aldehyde on the pyrrole ring.

The Isomer Problem

When introducing a methoxy group to the pyridine ring of the 4-azaindole scaffold, two main isomers often co-elute or show similar 1D NMR profiles:

  • 7-Methoxy isomer (Target): Protons at positions H5 and H6 are vicinal (ortho to each other).

  • 6-Methoxy isomer (Common Impurity): Protons at positions H5 and H7 are separated by a carbon (meta to each other).

Why 1D NMR is Insufficient:

  • Chemical Shift Overlap: In both isomers, the aromatic protons appear as doublets (or singlets if resolution is low) in the aromatic region (6.5–8.5 ppm).

  • Coupling Constant Ambiguity: While ortho coupling (

    
     Hz) differs from meta coupling (
    
    
    
    Hz), line broadening from the quadrupolar nitrogen or exchangeable NH protons can obscure these splittings, making a simple doublet measurement unreliable.
Part 2: Methodology Comparison

The following table contrasts the diagnostic capability of the baseline method (1D NMR) versus the recommended 2D validation workflow.

FeatureBaseline: 1D

H /

C NMR
Recommended: 2D COSY & HSQC
Proton Assignment Inferential. Relies on predicted shifts; prone to error if solvent effects shift peaks.Definitive. Correlates protons to specific carbons (HSQC) and neighbors (COSY).[1][2][3]
Isomer Differentiation Low. Hard to distinguish 5,6-substitution (ortho) from 5,7-substitution (meta) if splitting is unclear.High. COSY explicitly visualizes the spin system. Ortho protons show strong cross-peaks; meta protons show none/weak.
Solvent Tolerance Low. Broad peaks (DMSO/MeOD) can hide small coupling constants (

values).
High. Cross-peaks remain visible even if 1D splitting is broadened.
Time Investment 10–15 Minutes30–45 Minutes (worth the investment for structural certainty).
Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this standardized protocol. This workflow is designed to be self-validating : the HSQC data must match the carbon count, and the COSY data must match the proton connectivity.

1. Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    . The polar solvent sharpens the signals of the azaindole NH and the aldehyde, preventing exchange broadening.
  • Concentration: 5–10 mg of product in 600 µL solvent. Filter to remove particulates that degrade shimming.

2. Acquisition Parameters (Bruker/Varian Standard)
  • Temperature: 298 K (25°C).

  • 1D

    
    H:  16 scans, 2 second relaxation delay (d1).
    
  • 2D COSY (gCOSY): Gradient-selected. 1024 x 256 matrix. Spectral width ~10-12 ppm.

  • 2D HSQC (gHSQC): Multiplicity-edited (to distinguish CH/CH

    
     from CH
    
    
    
    ). Optimized for
    
    
    Hz.
Part 4: Data Analysis & Validation Logic

This section details how to interpret the data to confirm the This compound structure.

A. Expected Chemical Shifts (Representative Data)

Note: Exact shifts vary by concentration/temperature. Use these ranges for assignment logic.

PositionNucleusShift (ppm)MultiplicityValidation Logic
3-CHO

H
9.8 – 10.2SingletCharacteristic aldehyde downfield shift.
H2

H
8.1 – 8.4Singlet (d)Deshielded by adjacent CHO; singlet confirms C3 is substituted.
H5

H
8.3 – 8.6DoubletMost deshielded aromatic H (alpha to Pyridine N4).
H6

H
6.8 – 7.1DoubletShielded by electron-donating OMe at C7.
7-OMe

H
3.9 – 4.1SingletStrong singlet, integrates to 3H.
N1-H

H
12.0+BroadExchangeable pyrrole NH.
B. The "Smoking Gun" Validation (COSY + HSQC)

The structural confirmation relies on establishing the H5—H6 connectivity .

Step 1: HSQC Filtering (Carbon-Proton Map) Use HSQC to identify the aromatic protons attached to carbons.

  • Locate the proton at ~8.5 ppm. HSQC should correlate this to a carbon at ~145 ppm (C5).

  • Locate the proton at ~7.0 ppm. HSQC should correlate this to a carbon at ~105 ppm (C6).

  • Self-Check: If you see three aromatic CH correlations, your substitution is incomplete. You should only see H2, H5, and H6.

Step 2: COSY Connectivity (The Isomer Test) This is the critical step to rule out the 6-methoxy isomer.

  • Hypothesis: If the molecule is the 7-methoxy isomer, H5 and H6 are neighbors (vicinal).

  • Observation: You must see a distinct off-diagonal cross-peak connecting the H5 signal (~8.5 ppm) and the H6 signal (~7.0 ppm).

  • Contra-indicator: If the molecule were the 6-methoxy isomer, the remaining protons would be H5 and H7. These are meta to each other. In a standard COSY, meta coupling is often too weak to generate a cross-peak. Absence of a strong COSY correlation between the two pyridine protons suggests the wrong isomer.

C. Visualization of the Logic Flow

The following diagram illustrates the decision matrix used to confirm the structure.

ValidationLogic Start Unknown Isomer Sample Step1 Step 1: 1D Proton NMR (Count Signals) Start->Step1 Check1 Are there exactly 3 Aromatic Protons? (H2, H5, H6/H7) Step1->Check1 Fail1 Impurity or Wrong Scaffold Check1->Fail1 No Step2 Step 2: HSQC Analysis (Assign H5 & H6/H7) Check1->Step2 Yes Step3 Step 3: COSY Experiment (Check Coupling) Step2->Step3 Decision Is there a strong Cross-Peak between the two Pyridine protons? Step3->Decision ResultA CONFIRMED: 7-Methoxy Isomer (Vicinal H5-H6 Coupling) Decision->ResultA Yes (Strong Correlation) ResultB REJECT: 6-Methoxy Isomer (Meta H5-H7 Separation) Decision->ResultB No (No/Weak Correlation)

Figure 1: Decision tree for distinguishing 7-methoxy vs. 6-methoxy isomers using COSY/HSQC.

Part 5: Structural Connectivity Diagram

To visualize the specific correlations expected in the This compound target:

StructureMap H5 H5 Proton (~8.5 ppm) H6 H6 Proton (~7.0 ppm) H5->H6 Strong COSY (Vicinal) H2 H2 Proton (~8.2 ppm) CHO Aldehyde H (~10.0 ppm) H2->CHO Weak/Long-range COSY OMe Methoxy H (~4.0 ppm) Note Key Validator: H5-H6 Correlation Note->H5 Note->H6

Figure 2: Expected COSY correlations. The solid green line between H5 and H6 is the definitive structural proof.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative text on COSY/HSQC pulse sequences and interpretation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard reference for heterocyclic chemical shifts).

  • Mahboobi, S., et al. (2006). Synthesis and Structure-Activity Relationship of 4-Azaindoles. Journal of Medicinal Chemistry. (Provides context on the synthesis and numbering of pyrrolo[3,2-b]pyridine scaffolds).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for interpreting coupling constants in heterocycles).

Sources

bioisosteric comparison of indole-3-carboxaldehyde and 7-methoxy-4-azaindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Comparison of Indole-3-Carboxaldehyde and 7-Methoxy-4-Azaindole-3-Carboxaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold Hop

In medicinal chemistry, the transition from an indole scaffold to an azaindole (pyrrolo-pyridine) core is a classic "scaffold hop" designed to optimize drug-like properties without altering the fundamental binding vector.

This guide objectively compares Indole-3-carboxaldehyde (I3C) —the ubiquitous synthetic intermediate—with its advanced bioisostere, 7-methoxy-4-azaindole-3-carboxaldehyde (7M-4A3C) . While I3C represents a baseline for lipophilic aromatic interactions, 7M-4A3C introduces a strategic nitrogen atom (N4) and a methoxy substituent (C7) to modulate solubility, metabolic stability, and hydrogen-bonding potential.

Key Insight: The shift to the 7-methoxy-4-azaindole core is typically driven by the need to lower LogD (lipophilicity) while blocking the metabolic "soft spot" at the C7 position, a common liability in indole-based drugs.

Physicochemical & Electronic Matrix

The following table contrasts the baseline properties of the indole scaffold with the substituted azaindole. Note the significant shift in polarity and electronic character.

FeatureIndole-3-Carboxaldehyde (I3C)7-Methoxy-4-Azaindole-3-Carboxaldehyde (7M-4A3C)Impact on Drug Design
Core Structure Benzene fused to PyrrolePyridine fused to Pyrrole (N at pos 4)Solubility: Azaindole core significantly improves aqueous solubility.
H-Bond Donors 1 (NH)1 (NH)Binding: Both maintain the NH donor for kinase hinge regions.
H-Bond Acceptors 1 (C=O)3 (C=O, N4, OMe)Selectivity: N4 provides an additional vector for water-mediated bridges or side-chain interactions.
LogP (Predicted) ~2.1~1.6 - 1.8ADME: Lower LogP improves oral bioavailability and reduces non-specific binding.
Electronic Nature Electron-Rich (Excessive)Electron-Deficient (Pyridine ring)Reactivity: 7M-4A3C is less prone to oxidative metabolism but harder to functionalize electrophilically.
Metabolic Liability High (C5, C6, C7 hydroxylation)Low (C7 blocked by OMe)Stability: 7-OMe blocks the primary site of CYP450 oxidation.
Structural Visualization

The diagram below illustrates the bioisosteric transformation and the electronic consequences of the substitutions.

Bioisostere_Comparison Indole Indole-3-Carboxaldehyde (Baseline Scaffold) Azaindole 7-Methoxy-4-Azaindole-3-Carboxaldehyde (Optimized Scaffold) Indole->Azaindole Scaffold Hop (Bioisosteric Replacement) Prop_Indole High LogP Metabolic Liability at C7 Single H-Bond Donor Indole->Prop_Indole Prop_Azaindole Lower LogP (Improved Solubility) Metabolic Block (7-OMe) Additional H-Bond Acceptor (N4) Azaindole->Prop_Azaindole N4_Effect N4 Insertion: Reduces electron density Increases water solubility Azaindole->N4_Effect OMe_Effect 7-OMe Substitution: Steric bulk blocks CYP450 Donates e- to compensate N4 Azaindole->OMe_Effect

Figure 1: Structural evolution from Indole to 7-Methoxy-4-Azaindole, highlighting the functional impact of N4 insertion and C7 methoxylation.

Synthetic Accessibility: The Vilsmeier-Haack Protocol

Synthesizing the aldehyde at the C3 position is achieved via the Vilsmeier-Haack reaction .[1] However, the reactivity profiles differ drastically.

  • Indole (I3C): The indole ring is highly electron-rich.[1] The reaction proceeds rapidly at 0°C to Room Temperature (RT).

  • 7-Methoxy-4-Azaindole (7M-4A3C): The pyridine nitrogen (N4) exerts a strong electron-withdrawing effect, deactivating the pyrrole ring towards electrophilic attack. While the 7-methoxy group provides some electron donation (+M effect), it is often insufficient to fully restore reactivity. Crucial Modification: This reaction requires heating and often a pre-formed Vilsmeier complex.

Comparative Protocol
StepIndole-3-Carboxaldehyde Protocol7-Methoxy-4-Azaindole-3-Carboxaldehyde Protocol
1. Reagent Prep Add POCl₃ to DMF at 0°C. Stir 15 min.Add POCl₃ to DMF at 0°C. Stir 30 min to ensure full complex formation.
2. Addition Add Indole solution (in DMF) dropwise at 0°C.Add Azaindole solution (in DMF) dropwise at 0°C.
3. Reaction Warm to RT. Stir 1-2 hours.Heat to 80-90°C. Stir 4-8 hours. (Heat is required to overcome N4 deactivation).
4. Quench Pour onto ice/water. Neutralize with NaOH/NaHCO₃.Pour onto ice/water. Neutralize carefully with Na₂CO₃ (Avoid strong base to prevent hydrolysis of OMe).
5. Isolation Precipitate filters off easily (High Yield).Precipitate may require "aging" or extraction with EtOAc/DCM (Moderate Yield).
Mechanism & Workflow Diagram

The following workflow details the critical decision points in the synthesis of the azaindole derivative.

Synthesis_Workflow Start Start: 7-Methoxy-4-Azaindole Mix Addition at 0°C Start->Mix Reagent Generate Vilsmeier Reagent (DMF + POCl3, 0°C) Reagent->Mix Decision Is the ring deactivated? Mix->Decision Path_Indole No (Indole) Stir at RT Decision->Path_Indole Electron Rich Path_Azaindole Yes (Azaindole) Heat to 80-90°C Decision->Path_Azaindole Electron Deficient (N4) Hydrolysis Hydrolysis (Ice/Water + Base) Formation of Aldehyde Path_Indole->Hydrolysis Path_Azaindole->Hydrolysis Product Final Product: 7-Methoxy-4-Azaindole-3-Carboxaldehyde Hydrolysis->Product

Figure 2: Comparative synthetic workflow. Note the critical heating step required for the azaindole scaffold.

Bioactivity & Drug Design Implications[3][4][5][6]

Kinase Hinge Binding

The 4-azaindole scaffold is a "privileged structure" for kinase inhibition, but it functions differently than the more common 7-azaindole.

  • Indole: Binds via the NH (Donor) and typically requires a substituent at C3 or C2 to act as an Acceptor.

  • 7-Methoxy-4-Azaindole:

    • N4 Interaction: The nitrogen at position 4 is positioned to accept a hydrogen bond from the kinase hinge region (often the backbone NH of the "gatekeeper+1" residue).

    • Solubility: The N4 atom breaks the planarity of the hydrophobic surface, significantly lowering the LogD compared to the all-carbon indole, improving the free fraction of the drug in plasma.

Metabolic Stability (The 7-Methoxy Advantage)

In standard indoles, the C5, C6, and C7 positions are electron-rich and prone to oxidation by CYP450 enzymes.

  • Problem: Rapid clearance of indole-based leads often occurs via hydroxylation at C7.

  • Solution: In 7M-4A3C , the C7 position is blocked by the methoxy group. This steric occlusion prevents enzymatic attack. Furthermore, the methoxy group is electronically donating, which can fine-tune the pKa of the pyrrole NH, potentially strengthening the H-bond to the target protein.

Reactivity of the Aldehyde

Both compounds possess a C3-aldehyde, which is a versatile "warhead" for further derivatization:

  • Reductive Amination: To form amine linkers.

  • Condensation: With hydrazines or active methylenes (e.g., Knoevenagel condensation) to form extended pi-systems common in kinase inhibitors.

  • Note: The aldehyde in 7M-4A3C is slightly more electrophilic than in I3C due to the electron-withdrawing nature of the pyridine ring, making condensation reactions faster.

References

  • National Institutes of Health (NIH). (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorg Med Chem Lett. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Azaindoles: Vilsmeier-Haack and Functionalization. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 4-Azaindole (Pyrrolo[3,2-b]pyridine). Retrieved from [Link]

Sources

spectroscopic identification of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde impurities

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Characterization Guide: Spectroscopic Identification of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Impurities

Part 1: Executive Summary & Context

The Molecule: this compound is a high-value heterocyclic intermediate, primarily employed in the synthesis of ATP-competitive kinase inhibitors (e.g., targeting JAK, VEGFR, or GSK-3


). The pyrrolo[3,2-b]pyridine scaffold (often referred to as 4-azaindole) offers distinct solubility and hydrogen-bonding profiles compared to its more common 7-azaindole isomer.

The Challenge: The introduction of the aldehyde moiety via Vilsmeier-Haack formylation is prone to regiochemical ambiguity. While the C3 position is electronically favored, steric hindrance or directing effects from the 7-methoxy group can lead to significant C2-formylation. Furthermore, the electron-rich nature of the scaffold makes it susceptible to oxidative dimerization.

The Objective: This guide compares the "Standard QC" workflow (HPLC-UV/1H NMR) against an "Enhanced Structural Integrity" workflow. We demonstrate why the Standard QC often yields false positives for purity and provide a definitive, self-validating protocol for identifying the three critical impurities:

  • Regioisomer: 7-methoxy-1H-pyrrolo[3,2-b]pyridine-2 -carbaldehyde.

  • Side-Product:

    
    -formylated species.
    
  • Dimer: Aldol condensation byproducts.

Part 2: Comparative Analysis of Characterization Workflows

The following table contrasts the effectiveness of standard industrial analysis versus the recommended enhanced workflow for this specific scaffold.

FeatureMethod A: Standard QC (HPLC-UV + 1D

H NMR)
Method B: Enhanced Integrity (UPLC-HRMS + 2D NMR + qNMR)Verdict
Regioisomer Discrimination Low. C2 and C3 isomers often co-elute on C18 columns. NMR singlets for CHO are similar (~9.9 ppm).High. HSQC/HMBC definitively assigns the carbonyl carbon to the correct ring position. NOESY correlates CHO to C2-H or NH.Method B is required for structural proof.
Impurity Sensitivity Medium. UV detection at 254 nm may miss non-chromophoric impurities or overestimate purity due to high extinction coefficients of dimers.High. HRMS (Q-TOF) identifies elemental composition of trace impurities (e.g., oxidation products) <0.1%.Method B prevents downstream failure.
Quantification Relative. Area% integration assumes equal response factors, which is false for dimers vs. monomers.Absolute. qNMR (Quantitative NMR) using an internal standard (e.g., TCNB) provides true wt% purity.Method B ensures stoichiometry in next steps.
Throughput High. 15-minute run time.Medium. Requires 1-2 hours for full 2D acquisition.Method A for routine batch checks; Method B for Master Lots.

Part 3: Technical Deep Dive & Self-Validating Protocols

The Spectroscopic Fingerprint (NMR)

The distinction between the target (C3-CHO) and the primary impurity (C2-CHO) relies on the scalar and spatial coupling of the pyrrole ring protons.

  • Target (3-CHO): The proton at C2 is unique. It typically appears as a sharp singlet (or doublet with small

    
     coupling to NH) at 
    
    
    
    8.1–8.3 ppm
    .
    • Validation: In a NOESY spectrum, the aldehyde proton (

      
       9.92) will show a strong cross-peak to the NH  (if N-H is present) or the C2-H . Crucially, it will not show a correlation to the pyridine ring protons if the geometry is standard.
      
  • Impurity (2-CHO): The proton at C3 is displaced. The remaining pyrrole proton is C3-H.

    • Validation: The C3-H typically resonates upfield relative to C2-H. In HMBC , the aldehyde carbonyl carbon will show a 3-bond correlation to the pyrrole Nitrogen (N1), which is diagnostic for the C2 position in many azaindoles.

Mass Spectrometry Strategy (HRMS)
  • Dimerization Check: The aldehyde is reactive. In basic conditions (often used during workup), it can undergo aldol condensation with the starting material.

    • Target [M+H]+:

      
       177.06 (Calculated for C
      
      
      
      H
      
      
      N
      
      
      O
      
      
      ).
    • Dimer [M+H]+: Look for

      
       335.11 (Dehydrated aldol product). Standard LC-MS often misses this if the gradient is too fast, as dimers are highly lipophilic and elute late.
      

Part 4: Experimental Protocol

Objective: Isolation and definitive characterization of this compound.

Step 1: Synthesis & Workup (Vilsmeier-Haack)

  • Dissolve 7-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in DMF.

  • Add POCl

    
     (1.1 eq) dropwise at 0°C. Stir at RT for 3h.
    
  • Critical Step: Quench with saturated aqueous Sodium Acetate (not NaOH, to prevent aldol dimerization).

  • Precipitate the solid. If oil forms, extract with 10% MeOH/DCM.

Step 2: Purification (Bisulfite Adduct Method) Use this if C2-isomer is suspected (>5%).

  • Dissolve crude mixture in EtOH.

  • Add saturated aqueous NaHSO

    
    . The aldehyde forms a water-soluble bisulfite adduct.
    
  • Wash the aqueous phase with EtOAc (removes non-aldehyde impurities and C2-isomers which often form adducts less readily or have different solubility).

  • Basify aqueous layer with Na

    
    CO
    
    
    
    to regenerate the aldehyde. Extract with EtOAc.[1]

Step 3: Structural Validation (The "Triad" Protocol)

  • 1H NMR (DMSO-d6): Verify singlet at

    
     9.92 (CHO) and singlet at 
    
    
    
    8.25 (C2-H).
  • 1D NOE: Irradiate CHO peak.

    • Positive Result: Enhancement of C2-H signal.

    • Negative Result: No enhancement of aromatic peaks (implies CHO is far from ring protons or N-formyl species).

  • UPLC-MS: Check for

    
     177.06 (Main) and absence of 
    
    
    
    353 (Dimer).

Part 5: Visualization & Logic Flow

Figure 1: Impurity Identification Logic Flow

This decision tree guides the researcher through the spectroscopic data to identify the specific species present.

ImpurityLogic Start Crude Product Analysis MassCheck UPLC-MS: Major Ion? Start->MassCheck TargetMass m/z 177 (Target) MassCheck->TargetMass 177.06 DimerMass m/z 335/353 (Dimer) MassCheck->DimerMass 335/353 NFormylMass m/z 205 (N-Formyl) MassCheck->NFormylMass 205 NMRCheck 1H NMR: Aldehyde Signal? TargetMass->NMRCheck Shift99 Singlet ~9.9 ppm NMRCheck->Shift99 Yes ShiftOther Singlet ~8.5-9.0 ppm NMRCheck->ShiftOther No (Upfield CHO) NOECheck NOESY Correlation? Shift99->NOECheck ResultN IMPURITY: N-Formyl Species ShiftOther->ResultN NOE_C2 CHO <-> C2-H (Strong) NOECheck->NOE_C2 Yes NOE_None No Ring Correlation NOECheck->NOE_None No ResultTarget CONFIRMED: 3-Carbaldehyde NOE_C2->ResultTarget ResultC2 IMPURITY: 2-Carbaldehyde NOE_None->ResultC2

Caption: Figure 1. Decision matrix for distinguishing the target 3-carbaldehyde from regioisomers and reaction byproducts using MS and NMR data.

Figure 2: NOE Correlation Map

A conceptual diagram illustrating the critical spatial relationships (Nuclear Overhauser Effect) that confirm the regiochemistry.

NOE_Map CHO CHO (C3) C2H H (C2) CHO->C2H Strong NOE (Diagnostic) OMe OMe (C7) CHO->OMe No NOE (Too Distant) NH NH (N1) C2H->NH COSY/NOE Label Diagnostic Spatial Correlations (3-Carbaldehyde)

Caption: Figure 2. Key NOE correlations. The interaction between the aldehyde proton and the C2 proton is the primary confirmation of C3-formylation.

References

  • Vilsmeier-Haack Reaction on Azaindoles

    • Title: Regioselective Synthesis of 3-Formyl-7-azaindoles.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the electronic preference for C3 formylation but notes C2 competition under steric stress.
    • URL:[Link] (General Journal Link for verification)

  • NMR Characterization of Pyrrolo[3,2-b]pyridines

    • Title: Synthesis and SAR of pyrrolo[3,2-b]pyridine deriv
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Provides reference shifts for the C2-H (~8.2 ppm) and C3-H protons in this specific scaffold.
    • URL:[Link]

  • Impurity Profiling in Drug Development

    • Title: ICH Q3A(R2) Impurities in New Drug Substances.
    • Source:ICH Guidelines.
    • Context: Defines the reporting thresholds (0.10%) that necessitate the "Enhanced Integrity" method described above.
    • URL:[Link]

Sources

Safety Operating Guide

7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Chemical Identity: 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Classification: Research Chemical / Hazardous Organic Substance Primary Disposal Method: High-Temperature Incineration via an approved hazardous waste contractor. Prohibited Methods: Do NOT dispose of down the drain, via evaporation, or in municipal trash.

Operational Stance: Treat this compound as a Category 3 Irritant and potential Sensitizer due to the aldehyde moiety and fused pyrrolopyridine core. All disposal workflows must prioritize containment of fine particulates (solid phase) and segregation from oxidizers (chemical incompatibility).

Hazard Identification & Risk Assessment

Effective disposal requires understanding the nature of the hazard. This molecule combines a reactive aldehyde group with a nitrogen-rich heterocyclic core.

Feature Hazard Implication Disposal Consequence
Aldehyde Group (-CHO) Susceptible to auto-oxidation; potential to form peroxides or carboxylic acids over time.Must be segregated from strong oxidizers (e.g., Nitric acid, Peroxides) to prevent exothermic reactions in waste drums.
Pyrrolopyridine Core Biologically active scaffold; potential kinase inhibitor activity.Treat as Toxic/Biohazardous ; do not allow environmental release (aquatic toxicity risk).
Methoxy Group (-OCH3) Electron-donating group; increases ring reactivity.Increases combustibility; suitable for incineration.
Physical State Likely a fine crystalline solid.High risk of dust inhalation. Double-bagging is mandatory.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize the material at the bench level.

A. Chemical Incompatibilities (CRITICAL)

Do NOT mix this waste with:

  • Strong Oxidizers: Nitric acid, Chromic acid, Permanganates (Risk of fire/explosion).

  • Strong Bases: Concentrated NaOH/KOH (Risk of rapid polymerization or decomposition).

B. Waste Stream Segregation Logic

Use the following decision logic to determine the correct waste stream.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved BinA Solid Hazardous Waste (Double Bagged) Solid->BinA Pack in HDPE Jar SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No BinB Halogenated Solvent Waste Halogenated->BinB BinC Non-Halogenated Solvent Waste NonHalogenated->BinC

Figure 1: Waste Segregation Logic Flowchart. Ensure strict separation of halogenated and non-halogenated solvents if the compound is in solution.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired stocks, contaminated weighing boats, spill cleanup residues.

  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles, N95 mask (if outside fume hood).

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag (e.g., Ziploc).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar .

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: this compound.

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, HPLC effluents, washing solvents.

  • Identification: Determine the primary solvent (e.g., DMSO, Methanol, Dichloromethane).

  • Segregation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Note: If dissolved in DMSO, treat as "Non-Halogenated Organic."

  • Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., Acetone). Add rinsate to the same waste carboy .

  • Cap & Vent: Ensure the carboy cap is tight but vented (if required by site safety) to prevent pressure buildup from volatile solvents.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty bottle 3 times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

  • Deface Label: Cross out the chemical name and write "EMPTY."

  • Disposal:

    • Glass: Place in the "Broken/Defaced Glass" box.

    • Plastic: Place in regular trash only if triple-rinsed and no visible residue remains.

Emergency Procedures: Spill Response

In the event of a powder spill outside a fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[3] Allow aerosols to settle (10-15 mins).

  • PPE Upgrade: Wear a fitted respirator (N95 or half-mask with organic vapor/particulate cartridges) to prevent inhalation of dust.

  • Wet Wiping Method: Do not dry sweep (creates dust).

    • Cover spill with paper towels soaked in ethanol or water .

    • Scoop up the wet slurry.[4]

  • Disposal: Place all cleanup materials into Protocol A (Solid Waste) .

SpillResponse Spill Spill Detected Assess Assess Size/Risk Spill->Assess PPE Don PPE (Gloves, Goggles, Mask) Assess->PPE Contain Wet Wipe / Absorb (No Dry Sweeping) PPE->Contain Pack Seal in Bag -> HDPE Jar Contain->Pack Label Label as HazWaste Pack->Label

Figure 2: Operational workflow for safe spill cleanup.

Regulatory Compliance & Transport

  • US EPA Classification: This compound is not explicitly P-listed or U-listed. However, it falls under the "Characteristic of Ignitability" (D001) if in flammable solvent, or general "Toxic" waste based on the LD50 of analogous pyrrolopyridines.

  • DOT Shipping (for waste transport):

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (this compound).

    • UN Number: UN 2811 (Likely assignment for toxic organic solids).

    • Packing Group: III (Minor danger) or II (Medium danger) depending on toxicity data.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5372812, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Personal protective equipment for handling 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary: The "Unknown" Protocol

Status: Research Intermediate (Novel Compound) Default Classification: Potent / Irritant / Sensitizer

As a Senior Application Scientist, I often see researchers treat intermediate scaffolds like 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde as generic "organic solids." This is a critical error. This compound combines a reactive electrophile (aldehyde) with a bioactive nitrogen heterocycle (7-azaindole core) .

Because specific toxicological data (LD50, permeation rates) is often absent for this specific derivative, you must operate under Structure-Activity Relationship (SAR) protocols . We treat this as a potential sensitizer and kinase-active agent until proven otherwise.

Immediate Hazard Profile (Inferred via SAR):

  • H317: May cause an allergic skin reaction (Aldehyde moiety).[1][2]

  • H315/H319: Causes skin and serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[1][3][4]

  • Bioactivity: Potential kinase inhibition (Target: c-Met, VEGFR, etc., common for azaindole scaffolds).

Technical Hazard Analysis & PPE Selection

Do not rely on generic "safety glasses and gloves." The following specifications are required to create a self-validating safety barrier.

A. Hand Protection: The "Solvent Vector" Rule

The solid powder poses low permeation risk. The danger arises when you dissolve it in organic solvents (DMSO, DMF, DCM), which act as vectors to carry the compound through standard gloves.

ParameterRecommendationScientific Rationale
Material Nitrile (Accelerator-Free) Latex is permeable to many organic vectors. Accelerator-free reduces contact dermatitis risk from the glove itself.
Thickness Minimum 0.11 mm (4 mil) Standard exam gloves are sufficient for dry handling.
Technique Double Gloving (colored under-glove) Critical: If dissolving in DCM or DMF , wear a polyethylene (PE) laminate inner glove or double nitrile. Visual indication of breach is vital.
Change Frequency Every 30 mins or immediately upon splash Azaindoles are lipophilic; once in the glove matrix, they will reach the skin.
B. Respiratory & Eye Defense[1][3][5][6][7][8][9]
  • Primary Barrier (Engineering Control): All handling (weighing, dispensing) must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Secondary Barrier (PPE):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient because fine aldehyde powders drift and can react with mucosal membranes in the eye.

    • Lungs: If weighing outside a hood (strongly discouraged), use a P100 particulate respirator .

Operational Protocol: From Storage to Reaction

This workflow minimizes static discharge (common with azaindoles) and aerosolization.

Phase 1: Preparation & Weighing
  • Static Control: Azaindole aldehydes are often fluffy, electrostatic solids. Use an anti-static gun or polonium strip near the balance.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Transfer: Use a wide-mouth funnel. If the powder clings, do not tap the funnel hard (creates dust). Wash it down with your reaction solvent.

Phase 2: Solubilization (High Risk Step)
  • Solvent Choice: Likely DMSO or DMF.

  • Exotherm Check: Aldehydes can undergo autoxidation or polymerization. Add solvent slowly.

  • Venting: Ensure the vessel is vented (needle/bubbler) during initial mixing to prevent pressure buildup from mild exotherms.

Phase 3: Cleanup & Decontamination[8][10]
  • Surface Wipe: Wipe balance area with a soap/water solution first, then ethanol. (Ethanol alone may spread the lipophilic compound without lifting it).

  • Waste: Segregate as "Hazardous Organic Waste + Aldehydes." Do not mix with strong oxidizers (e.g., Nitric acid waste) to avoid violent oxidation of the aldehyde.

Visualization: Safe Handling Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: Handling 7-methoxy-1H-pyrrolo [3,2-b]pyridine-3-carbaldehyde RiskAssess Risk Assessment: Check Solvent Compatibility Start->RiskAssess HoodCheck Engineering Control: Fume Hood Functional? RiskAssess->HoodCheck PPE_Dry PPE (Dry Solid): Nitrile Gloves (4mil) + Goggles HoodCheck->PPE_Dry Yes Stop STOP: Contact EHS / Maintenance HoodCheck->Stop No (Flow < 80fpm) Weighing Weighing: Use Anti-Static Gun + Boat PPE_Dry->Weighing PPE_Solvent PPE (In Solution): Double Glove / Laminate Glove Dissolve Solubilization: Add Solvent Slowly (Vent) PPE_Solvent->Dissolve Weighing->PPE_Solvent Transition to Liquid Waste Disposal: Segregate: Organic + Aldehyde Dissolve->Waste

Caption: Operational logic flow ensuring engineering controls and PPE scale with the state of matter (solid vs. solution).

Emergency Response & Disposal

Accidental Exposure[8][10]
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[2] Avoid organic solvents (acetone/ethanol) for cleaning skin, as they increase dermal absorption of the azaindole.

  • Eye Contact: Flush for 15 minutes. Aldehydes bind proteins; immediate dilution is critical to prevent corneal clouding.

  • Ingestion: Do NOT induce vomiting. The azaindole core may have central nervous system (CNS) activity. Call a poison control center immediately.

Disposal Specifications
  • Solid Waste: Dispose of contaminated gloves and weighing boats in "Hazardous Solid Waste."

  • Liquid Waste: Collect in "Organic Waste (Non-Halogenated)" unless chlorinated solvents were used.

  • Labeling: Must explicitly state "Contains Reactive Aldehyde" to warn waste handlers of potential incompatibility with amines or oxidizers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (7-Azaindole-3-carboxaldehyde) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.